Product packaging for 5-Bromo-1,3-difluoro-2-methylbenzene(Cat. No.:CAS No. 179617-08-4)

5-Bromo-1,3-difluoro-2-methylbenzene

Cat. No.: B180567
CAS No.: 179617-08-4
M. Wt: 207.01 g/mol
InChI Key: NGINOAWMGMGBPJ-UHFFFAOYSA-N
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Description

5-Bromo-1,3-difluoro-2-methylbenzene is a useful research compound. Its molecular formula is C7H5BrF2 and its molecular weight is 207.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrF2 B180567 5-Bromo-1,3-difluoro-2-methylbenzene CAS No. 179617-08-4

Properties

IUPAC Name

5-bromo-1,3-difluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGINOAWMGMGBPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382514
Record name 5-bromo-1,3-difluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179617-08-4
Record name 5-bromo-1,3-difluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1,3-difluoro-2-methylbenzene (CAS: 179617-08-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1,3-difluoro-2-methylbenzene, a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical synthesis. This document collates available data on its chemical and physical properties, safety information, and potential synthetic utility. While direct experimental protocols for its synthesis and downstream reactions are not extensively reported in publicly available literature, this guide outlines a plausible synthetic route based on analogous chemical transformations. The potential for this compound to serve as a building block in cross-coupling reactions is also discussed. At present, there is no available information on the biological activity or associated signaling pathways of this specific molecule.

Chemical and Physical Properties

This compound, also known by its synonym 4-Bromo-2,6-difluorotoluene, is a substituted benzene derivative. Its key identifiers and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 179617-08-4
Molecular Formula C₇H₅BrF₂
Molecular Weight 207.02 g/mol
IUPAC Name This compound
Synonym 4-Bromo-2,6-difluorotoluene
InChI InChI=1S/C7H5BrF2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3
InChIKey NGINOAWMGMGBPJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1F)Br)F
Table 2: Physical and Chemical Properties
PropertyValueSource
Physical Form Liquid[1]
Boiling Point 176 °C at 760 mmHg[2]
Density ~1.588 g/cm³[2]
Purity Typically ≥97%
Storage Temperature Room Temperature[1]

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 3: Hazard and Precautionary Statements
GHS ClassificationCodeStatement
Hazard Statements H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Reactivity

Plausible Synthetic Route: Electrophilic Bromination of 2,6-Difluorotoluene

The methyl group is an activating, ortho-, para-director, and the fluorine atoms are deactivating, ortho-, para-directors. In 2,6-difluorotoluene, the para position to the methyl group is sterically accessible and electronically favored for electrophilic substitution.

G 2,6-Difluorotoluene 2,6-Difluorotoluene Reaction_Vessel Reaction 2,6-Difluorotoluene->Reaction_Vessel Bromine (Br2) Bromine (Br2) Bromine (Br2)->Reaction_Vessel Lewis Acid Catalyst (e.g., FeBr3) Lewis Acid Catalyst (e.g., FeBr3) Lewis Acid Catalyst (e.g., FeBr3)->Reaction_Vessel This compound This compound Reaction_Vessel->this compound HBr HBr Reaction_Vessel->HBr

Caption: Plausible synthesis of this compound.

Proposed Experimental Protocol:

  • Reaction Setup: To a stirred solution of 2,6-difluorotoluene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a dropping funnel and a reflux condenser, add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).

  • Bromination: Slowly add a stoichiometric amount of bromine (Br₂), dissolved in the same solvent, to the reaction mixture at room temperature. The reaction may be slightly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by carefully adding an aqueous solution of a reducing agent, such as sodium thiosulfate, to remove any unreacted bromine. Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Potential Applications in Cross-Coupling Reactions

Aryl halides are valuable substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The bromine atom in this compound serves as a reactive handle for the formation of new carbon-carbon or carbon-heteroatom bonds. This makes the compound a potentially useful building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals where the introduction of a substituted difluorotoluene moiety is desired.

Example: Suzuki Coupling

In a typical Suzuki coupling reaction, an aryl halide is reacted with an organoboron compound in the presence of a palladium catalyst and a base. This compound could be coupled with various boronic acids or their esters to generate biaryl compounds.

G Aryl_Bromide 5-Bromo-1,3-difluoro- 2-methylbenzene Coupling_Reaction Suzuki Coupling Aryl_Bromide->Coupling_Reaction Boronic_Acid R-B(OH)2 Boronic_Acid->Coupling_Reaction Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Coupling_Reaction Base Base (e.g., K2CO3) Base->Coupling_Reaction Product Coupled Product Coupling_Reaction->Product

Caption: General workflow for a Suzuki coupling reaction.

Biological Activity

A thorough search of scientific databases and literature reveals no specific information regarding the biological activity of this compound. Furthermore, there are no reports of this compound being implicated in any signaling pathways. Its primary utility is likely as an intermediate in the synthesis of larger, biologically active molecules.

Conclusion

This compound is a halogenated aromatic compound with established physical and chemical properties. While detailed experimental protocols for its synthesis are not explicitly documented, a plausible route via electrophilic bromination of 2,6-difluorotoluene is proposed. Its structure suggests significant potential as a versatile building block in palladium-catalyzed cross-coupling reactions for the synthesis of complex organic molecules. Further research is required to elucidate its reactivity in various chemical transformations and to explore the biological properties of compounds derived from this intermediate. Currently, there is a notable absence of data concerning its biological effects and interactions with cellular signaling pathways, representing a significant knowledge gap for its potential application in drug discovery.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Bromo-2,6-difluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-2,6-difluorotoluene, a halogenated aromatic compound of interest in various scientific domains, including pharmaceutical research and materials science. This document compiles available data on its physical and chemical characteristics, outlines general experimental protocols for their determination, and presents logical workflows for these procedures.

Core Physicochemical Data

Quantitative data for 4-Bromo-2,6-difluorotoluene is summarized in the table below. Due to the limited availability of experimentally determined values in the literature for this specific compound, some properties are based on data from chemical suppliers.

PropertyValueSource
CAS Number 179617-08-4[1][2][3]
Molecular Formula C₇H₅BrF₂[2][3]
Molecular Weight 207.02 g/mol [2]
Boiling Point 176 °C at 760 mmHg[4][5]
Density 1.588 g/cm³[4][5]
Melting Point Data not available
Solubility Data not available

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of organic compounds like 4-Bromo-2,6-difluorotoluene are outlined below. These are generalized protocols and may require optimization for the specific substance.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the solid sample is finely ground using a mortar and pestle.[6] The powdered sample is then packed into a capillary tube to a height of 2-3 mm.[6]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure accurate measurement.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid phase has liquefied (the end of melting) are recorded. This range is the melting point of the substance.[7]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Small test tube or fusion tube[8][9][10]

  • Capillary tube (sealed at one end)[8][9][10]

  • Thermometer[8][9][10]

  • Heating apparatus (e.g., aluminum block or oil bath)[8][10]

Procedure:

  • Sample Preparation: A small amount of the liquid is placed in the test tube.[9] The capillary tube is inverted and placed inside the test tube with its open end submerged in the liquid.[8][9]

  • Heating: The apparatus is heated gently.[11] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[8]

  • Observation: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]

Density Measurement

Density is the mass of a substance per unit volume. For a liquid, it can be determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

  • Pycnometer (a flask with a specific volume) or a graduated cylinder and a balance[13][14]

  • Analytical balance

Procedure (using a pycnometer):

  • The empty pycnometer is weighed accurately.[13]

  • It is then filled with the liquid, ensuring no air bubbles are trapped, and weighed again.[13]

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[13]

Solubility Determination

Solubility is the ability of a substance to dissolve in a solvent. A qualitative assessment can be performed as follows:

Apparatus:

  • Test tubes

  • Spatula

  • Various solvents (e.g., water, ethanol, acetone, hexane)

Procedure:

  • A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.[15]

  • A small volume of the solvent (e.g., 0.75 mL) is added in portions.[15]

  • The mixture is shaken vigorously after each addition.[15]

  • The substance is classified as soluble if it completely dissolves, partially soluble if some of it dissolves, and insoluble if it does not dissolve at all.[16]

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the experimental determination of the physicochemical properties described above.

MeltingPointDetermination start Start prep Prepare Sample: - Grind to a fine powder - Pack into capillary tube start->prep Begin setup Set up Apparatus: - Place capillary in holder - Position thermometer prep->setup heat Heat Sample: - Apply heat slowly and steadily setup->heat observe Observe Melting: - Note temperature at first liquid drop - Note temperature at complete liquefaction heat->observe record Record Melting Point Range observe->record end End record->end

Workflow for Melting Point Determination

BoilingPointDetermination start Start prep Prepare Sample: - Place liquid in test tube - Invert capillary tube in liquid start->prep Begin setup Set up Apparatus: - Place test tube in heating block - Position thermometer prep->setup heat Heat Sample: - Apply heat gently setup->heat observe_bubbles Observe Bubbles: - Note steady stream of bubbles heat->observe_bubbles cool Cool Sample: - Remove heat source observe_bubbles->cool observe_entry Observe Liquid Entry: - Note temperature when liquid enters capillary cool->observe_entry record Record Boiling Point observe_entry->record end End record->end

Workflow for Boiling Point Determination

DensityMeasurement start Start weigh_empty Weigh empty pycnometer start->weigh_empty Begin fill Fill pycnometer with liquid weigh_empty->fill weigh_full Weigh filled pycnometer fill->weigh_full calculate_mass Calculate mass of liquid weigh_full->calculate_mass calculate_density Calculate density: Mass / Volume calculate_mass->calculate_density record Record Density calculate_density->record end End record->end

Workflow for Density Measurement

SolubilityDetermination start Start add_solute Add known amount of solute to test tube start->add_solute add_solvent Add solvent in portions add_solute->add_solvent shake Shake vigorously add_solvent->shake observe Observe mixture shake->observe soluble Soluble observe->soluble Completely dissolves insoluble Insoluble / Partially Soluble observe->insoluble Does not completely dissolve end End soluble->end insoluble->end

Workflow for Solubility Determination

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-1,3-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 5-bromo-1,3-difluoro-2-methylbenzene (also known as 4-bromo-2,6-difluorotoluene), a key building block in the development of novel pharmaceuticals and agrochemicals. This document details two principal synthetic pathways: direct electrophilic bromination of 2,6-difluorotoluene and a multi-step synthesis via a Sandmeyer reaction.

Core Synthesis Routes and Data Presentation

The synthesis of this compound can be effectively achieved through two main strategies. The selection of a particular route may depend on factors such as the availability of starting materials, desired scale, and safety considerations. Below is a summary of the quantitative data associated with each proposed route, based on typical yields for analogous reactions.

Table 1: Comparison of Synthesis Routes for this compound

ParameterRoute 1: Direct BrominationRoute 2: Sandmeyer Reaction
Starting Material 2,6-Difluorotoluene2,6-Difluorotoluene
Key Intermediates None2,6-Difluoro-4-nitrotoluene, 2,6-Difluoro-4-aminotoluene
Number of Steps 13
Overall Estimated Yield 70-85%55-70%
Purity (Typical) >98% (after purification)>98% (after purification)
Key Reagents Bromine, Iron(III) bromideNitric acid, Sulfuric acid, Iron/HCl, Sodium nitrite, Copper(I) bromide
Reaction Conditions 0°C to room temperatureStep-wise temperature control (0°C to reflux)

Experimental Protocols

The following sections provide detailed experimental methodologies for the two primary synthesis routes.

Route 1: Direct Electrophilic Bromination of 2,6-Difluorotoluene

This is the most direct and atom-economical approach to this compound. The strong ortho-, para-directing effects of the methyl group and the two fluorine atoms synergistically favor the bromination at the C4 position.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add 2,6-difluorotoluene (1.0 equivalent) and a suitable solvent such as dichloromethane or carbon tetrachloride.

  • Catalyst Addition: To this solution, add a catalytic amount of iron(III) bromide (FeBr₃, approximately 0.05 equivalents).

  • Bromine Addition: Cool the mixture in an ice bath to 0-5°C. Slowly add a solution of bromine (1.05 equivalents) in the same solvent from the dropping funnel over a period of 1-2 hours. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to yield pure this compound.

Route 2: Multi-step Synthesis via Sandmeyer Reaction

This route involves an initial nitration of 2,6-difluorotoluene, followed by reduction of the nitro group to an amine, and finally, a Sandmeyer reaction to introduce the bromine atom.

Step 2a: Nitration of 2,6-Difluorotoluene

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated sulfuric acid (2.0-3.0 equivalents) to an ice-cooled beaker. Slowly add concentrated nitric acid (1.1-1.5 equivalents) while keeping the temperature below 10°C.

  • Reaction: In a three-necked round-bottom flask, dissolve 2,6-difluorotoluene (1.0 equivalent) in a minimal amount of concentrated sulfuric acid and cool the mixture to 0-5°C in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise, maintaining the reaction temperature between 0 and 10°C.

  • Work-up: After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Carefully pour the reaction mixture onto crushed ice. The precipitated product, 2,6-difluoro-4-nitrotoluene, is collected by filtration, washed with cold water until neutral, and dried.

Step 2b: Reduction of 2,6-Difluoro-4-nitrotoluene

  • Reaction Setup: In a round-bottom flask, suspend 2,6-difluoro-4-nitrotoluene (1.0 equivalent) in ethanol or a mixture of ethanol and water.

  • Reduction: Add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux with vigorous stirring for 2-4 hours.

  • Work-up: Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Isolation: Basify the aqueous residue with a sodium hydroxide solution to precipitate the amine. Extract the product, 2,6-difluoro-4-aminotoluene, with ethyl acetate or dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure.

Step 2c: Sandmeyer Reaction of 2,6-Difluoro-4-aminotoluene

  • Diazotization: Dissolve 2,6-difluoro-4-aminotoluene (1.0 equivalent) in an aqueous solution of hydrobromic acid (HBr, 3-4 equivalents) and cool the mixture to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5°C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 equivalents) in aqueous HBr and heat the solution to 60-70°C. Slowly add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed.

  • Isolation: After the addition is complete and the gas evolution has ceased, heat the reaction mixture for an additional 30 minutes. Cool the mixture to room temperature and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

  • Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or vacuum distillation to obtain this compound.

Mandatory Visualizations

The following diagrams illustrate the described synthetic pathways.

G cluster_0 Route 1: Direct Bromination 2_6_Difluorotoluene 2,6-Difluorotoluene Product This compound 2_6_Difluorotoluene->Product  Br₂, FeBr₃  Dichloromethane  0°C to RT

Caption: Direct bromination of 2,6-difluorotoluene.

G cluster_1 Route 2: Sandmeyer Reaction Start 2,6-Difluorotoluene Nitro 2,6-Difluoro-4-nitrotoluene Start->Nitro  HNO₃, H₂SO₄  0-10°C Amine 2,6-Difluoro-4-aminotoluene Nitro->Amine  Fe, HCl  Ethanol, Reflux Diazonium Diazonium Salt Intermediate Amine->Diazonium  NaNO₂, HBr  0-5°C Final_Product This compound Diazonium->Final_Product  CuBr, HBr  60-70°C

Caption: Multi-step synthesis via Sandmeyer reaction.

In-depth Technical Guide: Spectroscopic Data for 5-Bromo-1,3-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-1,3-difluoro-2-methylbenzene, also known as 4-Bromo-2,6-difluorotoluene. This document is intended to serve as a core reference for researchers and professionals involved in drug development and other scientific endeavors requiring detailed structural and analytical information on this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search resultsData not available in search resultsData not available in search resultsAromatic Protons
Data not available in search resultsData not available in search resultsData not available in search resultsMethyl Protons (-CH₃)
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available in search resultsAromatic Carbons
Data not available in search resultsMethyl Carbon (-CH₃)
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic C-H Stretch
2985-2870MediumMethyl C-H Stretch
1600-1450Medium-StrongAromatic C=C Bending
1250-1000StrongC-F Stretch
800-600StrongC-Br Stretch

Note: The IR data presented is based on typical absorption ranges for the functional groups present in the molecule. Specific peak values from experimental data were not available in the search results.

Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
206/208Data not available[M]⁺ (Molecular Ion)
127Data not available[M-Br]⁺
91Data not available[C₇H₅F₂]⁺ (Tropylium-like ion)

Note: The mass spectrometry data is predicted based on the molecular weight and common fragmentation patterns of brominated aromatic compounds. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in M and M+2 peaks of nearly equal intensity.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for halogenated aromatic compounds are outlined below. These are generalized procedures and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the solution is free of particulate matter.

  • ¹H NMR Acquisition:

    • The sample is placed in a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

    • A standard proton pulse sequence is used for acquisition.

    • Typically, 8 to 16 scans are acquired to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A higher concentration of the sample (20-50 mg) may be required.

    • A carbon pulse program with proton decoupling (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of the ¹³C isotope.

    • A relaxation delay of 2-5 seconds is used to allow for full magnetization recovery of quaternary carbons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal surface by applying gentle pressure with the built-in clamp.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms column).

    • The GC oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure elution of the compound.

  • Mass Analysis:

    • The eluent from the GC column is directed into the ion source of the mass spectrometer.

    • Electron ionization (EI) at 70 eV is typically used to generate ions.

    • The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragment ions.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution ATR_Sample Direct Application to ATR Crystal Sample->ATR_Sample GC_Injection Dilution & Injection for GC-MS Sample->GC_Injection NMR NMR Spectroscopy Dissolution->NMR IR IR Spectroscopy ATR_Sample->IR MS Mass Spectrometry GC_Injection->MS H_NMR ¹H NMR Spectrum NMR->H_NMR C_NMR ¹³C NMR Spectrum NMR->C_NMR IR_Spectrum IR Spectrum IR->IR_Spectrum Mass_Spectrum Mass Spectrum MS->Mass_Spectrum Structure Final Structure Confirmation H_NMR->Structure C_NMR->Structure IR_Spectrum->Structure Mass_Spectrum->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-1,3-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-1,3-difluoro-2-methylbenzene. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the compound's spectral characteristics, detailed experimental protocols, and visual representations of its molecular structure and analytical workflow.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Understanding its precise molecular structure is paramount for its effective utilization. NMR spectroscopy stands as a primary analytical technique for the structural elucidation of organic molecules. This guide presents a detailed examination of the ¹H and ¹³C NMR spectra of this compound, providing a foundational resource for its identification and characterization.

Predicted NMR Spectral Data

Due to the limited availability of experimentally acquired spectra in public databases, the following data has been generated using validated NMR prediction software. These predictions offer a reliable estimation of the chemical shifts, coupling constants, and multiplicities for this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is summarized in Table 1. The aromatic region is expected to show a single proton signal, appearing as a triplet of doublets, a result of coupling to the two fluorine atoms. The methyl protons will present as a triplet due to coupling with the adjacent fluorine atoms.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-4/H-67.15t (triplet)8.6
-CH₃2.18t (triplet)2.1

Table 1: Predicted ¹H NMR Data for this compound.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ is detailed in Table 2. The spectrum is anticipated to display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbons directly bonded to fluorine atoms will exhibit characteristic splitting patterns in a coupled spectrum and their chemical shifts will be significantly influenced by the fluorine atoms' high electronegativity.

Carbon Predicted Chemical Shift (δ, ppm)
C-1/C-3 (C-F)162.2 (dd, J = 248.0, 10.0 Hz)
C-5 (C-Br)133.0 (t, J = 10.0 Hz)
C-4/C-6 (C-H)115.5 (dd, J = 22.0, 4.0 Hz)
C-2 (C-CH₃)112.1 (t, J = 25.0 Hz)
-CH₃14.3 (t, J = 4.0 Hz)

Table 2: Predicted ¹³C NMR Data for this compound.

Experimental Protocols

The following section outlines a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer:

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0 to 220 ppm.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

  • Integration and Peak Picking: Integrate the signals to determine the relative ratios of protons and identify the precise chemical shifts of all peaks.

Visualization of Molecular Structure and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure with key NMR-active nuclei and the general workflow for NMR analysis.

Caption: Molecular structure of this compound.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Lock Lock & Shim Insert->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Analyze Integration & Peak Picking Reference->Analyze Final_Spectrum Final_Spectrum Analyze->Final_Spectrum Final Spectrum

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a detailed theoretical framework for the ¹H and ¹³C NMR spectra of this compound. The tabulated predicted data, coupled with the comprehensive experimental protocols, offers a valuable resource for the unambiguous identification and structural verification of this compound. The provided visualizations of the molecular structure and analytical workflow further aid in the conceptual understanding of the NMR analysis process. This guide serves as a practical tool for researchers and professionals engaged in the synthesis, characterization, and application of novel chemical entities.

Determining the Solubility of 5-Bromo-1,3-difluoro-2-methylbenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Bromo-1,3-difluoro-2-methylbenzene, a key intermediate in various synthetic pathways. Due to a lack of publicly available quantitative solubility data for this compound, this document provides a comprehensive, synthesized experimental protocol for determining its solubility in a range of organic solvents. Furthermore, a qualitative prediction of its solubility behavior is discussed based on its molecular structure. This guide is intended to provide researchers with the necessary methodology to generate reliable solubility data, crucial for process development, reaction optimization, and formulation studies.

Introduction

This compound (CAS No. 179617-08-4) is a halogenated aromatic compound with a molecular formula of C₇H₅BrF₂ and a molecular weight of 207.02 g/mol . Its structural features, including a substituted benzene ring, make it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization. Solubility data informs the choice of solvents for reactions, crystallizations, and purifications, directly impacting yield, purity, and process efficiency. This guide provides a framework for systematically determining this critical physicochemical property.

Qualitative Solubility Prediction

Based on the principle of "like dissolves like," the molecular structure of this compound—a substituted, non-polar aromatic ring—suggests it will exhibit higher solubility in non-polar or weakly polar organic solvents. The presence of halogen atoms increases the molecular weight and introduces some polarity, but the overall character of the molecule remains largely non-polar.

Therefore, it is anticipated to be more soluble in solvents such as:

  • Aromatic hydrocarbons: Toluene, Xylenes, Benzene

  • Chlorinated solvents: Dichloromethane, Chloroform

  • Ethers: Diethyl ether, Tetrahydrofuran (THF)

  • Esters: Ethyl acetate

Conversely, it is expected to have limited solubility in highly polar solvents like:

  • Alcohols: Methanol, Ethanol

  • Water

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath with temperature control

  • Scintillation vials or sealed test tubes

  • Volumetric flasks

  • Micropipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • Oven for drying

Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound into a scintillation vial. The excess solid is crucial to ensure saturation.

    • Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that the solution reaches saturation. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a pre-warmed micropipette to avoid premature crystallization.

    • Immediately filter the withdrawn sample through a 0.22 µm syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the filtered solution.

    • Place the vial with the filtered solution in a well-ventilated fume hood or use a rotary evaporator to slowly evaporate the solvent at a controlled temperature.

    • Once the solvent has completely evaporated, place the vial in an oven at a temperature below the melting point of the compound to remove any residual solvent.

    • Cool the vial in a desiccator to room temperature and then weigh it on the analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.

    • The mass of the solvent is the mass of the filtered solution minus the mass of the dissolved solid.

    • Calculate the solubility in g/100 g of solvent using the following formula:

      Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100

Data Presentation

Quantitative solubility data should be recorded in a structured table to facilitate comparison between different solvents and temperatures.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Template)

Organic SolventMass of Dissolved Solid (g)Mass of Solvent (g)Solubility ( g/100 g solvent)
Toluene
Dichloromethane
Tetrahydrofuran
Ethyl Acetate
Methanol
[Add other solvents as needed]

Visual Representation of the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

experimental_workflow prep Preparation of Saturated Solution equil Equilibration (Thermostatic Shaker) prep->equil settle Settling of Excess Solid equil->settle withdraw Withdrawal of Supernatant settle->withdraw filter Filtration (0.22 µm Syringe Filter) withdraw->filter weigh_sol Weigh Filtered Solution filter->weigh_sol evap Solvent Evaporation weigh_sol->evap dry Drying to Constant Mass evap->dry weigh_solid Weigh Dissolved Solid dry->weigh_solid calc Calculate Solubility weigh_solid->calc

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

An In-depth Technical Guide to 5-Bromo-1,3-difluoro-2-methylbenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1,3-difluoro-2-methylbenzene (also known as 4-Bromo-2,6-difluorotoluene), a key halogenated aromatic intermediate. Due to a lack of specific historical records on its discovery, this document focuses on its synthesis, physicochemical properties, and its role as a versatile building block in the development of complex molecules for the pharmaceutical and agrochemical industries. This guide includes a plausible synthetic route with a general experimental protocol, a summary of its properties in a structured table, and a visualization of the synthetic workflow.

Discovery and History

There is a scarcity of publicly available information detailing the specific discovery and historical development of this compound. Its emergence is likely intertwined with the broader advancements in the synthesis of fluorinated and brominated aromatic compounds, which gained significant momentum in the 20th century. The development of selective halogenation techniques has been crucial for the synthesis of a wide array of polysubstituted benzene derivatives. These compounds are of great interest in medicinal chemistry and materials science due to the unique properties conferred by halogen atoms, such as altered lipophilicity, metabolic stability, and binding interactions. This compound is a valuable intermediate precisely because it offers multiple, distinct reactive sites for further chemical transformations.

Physicochemical Properties

The properties of this compound are summarized in the table below. These properties make it a useful intermediate in a variety of organic reactions.

PropertyValue
CAS Number 179617-08-4
Molecular Formula C₇H₅BrF₂
Molecular Weight 207.02 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 176.0 ± 35.0 °C (Predicted)
Density 1.588 ± 0.06 g/cm³ (Predicted)
Synonyms 4-Bromo-2,6-difluorotoluene

Synthesis

A plausible and common synthetic route to this compound is the electrophilic bromination of 2,6-difluorotoluene. The fluorine atoms are deactivating but ortho, para-directing, while the methyl group is activating and also ortho, para-directing. The interplay of these electronic effects and steric hindrance directs the bromine atom to the position para to the methyl group.

General Experimental Protocol for the Bromination of 2,6-Difluorotoluene

Disclaimer: This is a general protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 2,6-Difluorotoluene

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Iron powder (Fe) or Iron(III) bromide (FeBr₃) as a catalyst (if using Br₂)

  • A suitable solvent (e.g., dichloromethane, carbon tetrachloride, or acetic acid)

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • In a fume hood, a reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 2,6-difluorotoluene and the chosen solvent.

  • A catalytic amount of iron powder or iron(III) bromide is added to the flask.

  • Bromine, dissolved in the same solvent, is added dropwise from the dropping funnel to the stirred solution at room temperature. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature or gently heated for several hours until the starting material is consumed (monitored by TLC or GC).

  • The reaction mixture is cooled to room temperature and quenched by the slow addition of an aqueous solution of sodium thiosulfate to destroy any unreacted bromine.

  • The organic layer is separated, washed with water, a saturated solution of sodium bicarbonate, and brine.

  • The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield this compound.

Applications in Synthesis

This compound is a valuable synthetic intermediate due to the presence of multiple functional handles. The bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. The methyl group can be a site for further functionalization, and the aromatic ring itself can undergo additional substitutions, guided by the existing substituents.

While specific signaling pathways involving this compound are not documented, its role as a building block suggests its use in the synthesis of more complex molecules that may have applications in drug discovery and agrochemical development. For instance, halogenated aromatic compounds are integral to many active pharmaceutical ingredients (APIs).

Visualizations

The following diagrams illustrate the synthetic workflow for this compound and its potential for further diversification.

Synthesis_Workflow start 2,6-Difluorotoluene product This compound start->product Electrophilic Bromination reagents Br2, Fe (catalyst) Diversification_Potential cluster_reactions Further Reactions start This compound suzuki Suzuki Coupling (forms C-C bond) start->suzuki Pd catalyst, Boronic acid heck Heck Reaction (forms C-C bond) start->heck Pd catalyst, Alkene buchwald Buchwald-Hartwig (forms C-N bond) start->buchwald Pd catalyst, Amine oxidation Methyl Group Oxidation start->oxidation Oxidizing agent

A Technical Guide to the Electronic Effects of Fluorine and Bromine in Substituted Toluenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the electronic effects of fluorine and bromine substituents on the toluene scaffold. It covers the quantitative measures of these effects, experimental protocols for their determination, and their strategic implications in medicinal chemistry and drug design.

Core Concepts: Inductive and Resonance Effects

The electronic influence of a substituent on an aromatic ring, such as toluene, is a combination of two fundamental phenomena: the inductive effect and the resonance effect. The interplay between these two effects determines the substituent's overall electron-donating or electron-withdrawing character, which in turn governs the reactivity and properties of the molecule.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the intrinsic electronegativity of the substituent relative to carbon. A more electronegative substituent pulls electron density away from the ring, exerting an electron-w-ithdrawing inductive effect (-I).

  • Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons or lone pairs between the substituent and the aromatic ring. A substituent with a lone pair of electrons adjacent to the ring can donate electron density into the π-system, creating an electron-donating resonance effect (+R).

Halogens, including fluorine and bromine, are unique in that they exhibit a strong -I effect due to their high electronegativity, but also a +R effect because of their lone pair electrons. The net electronic effect is a delicate balance between these opposing forces.

The following diagram illustrates the dual electronic nature of a halogen (X) substituent on a toluene ring.

G cluster_toluene Substituted Toluene cluster_outcome Net Influence Toluene Toluene Ring (with CH3 group) Inductive Inductive Effect (-I) 'Through-bond' polarization Toluene->Inductive Electronegativity of X > C Resonance Resonance Effect (+R) 'Through-space' pi-donation Toluene->Resonance Lone Pairs on X Reactivity Ring Electron Density (Activation/Deactivation) Inductive->Reactivity Resonance->Reactivity Directing Regioselectivity (ortho, meta, para) Resonance->Directing Stabilizes o,p intermediates

Caption: Interplay of Inductive and Resonance Effects for Halogens.

Quantitative Analysis of Substituent Effects

To quantify and compare the electronic effects of substituents, physical organic chemists have developed several linear free-energy relationship (LFER) models. The most prominent are the Hammett, Taft, and Swain-Lupton equations.

Hammett, Swain-Lupton, and Taft Parameters
  • Hammett Constants (σ): These constants are derived from the ionization of substituted benzoic acids in water.[1][2] The σ_meta constant primarily reflects the inductive effect, while σ_para represents the sum of both inductive and resonance effects.[3] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • Swain-Lupton Parameters (F and R): This model deconstructs the electronic effect into a field/inductive component (F) and a resonance component (R). This separation provides a more nuanced understanding than the composite Hammett σ values.

  • Taft Parameters (σ and E_s):* The Taft equation was developed to separate polar (inductive/field) effects from steric effects, primarily in aliphatic systems.[4][5] The polar constant is σ, and the steric constant is E_s. While σ is less commonly applied to aromatic systems, the E_s value is a useful measure of the substituent's bulk.

The table below summarizes key quantitative electronic and steric parameters for fluorine and bromine.

ParameterSubstituentFluorine (F)Bromine (Br)Interpretation
Hammett (σ) σ_meta0.340.39Strong electron-withdrawing inductive effect for both.
σ_para0.060.23Net electron-withdrawing, but +R effect partially offsets -I effect, more so for F.
Swain-Lupton F (Field/Inductive)0.450.45Identical, strong inductive pull.
R (Resonance)-0.39-0.22Both are resonance donors; F is a stronger donor than Br.
Taft Steric E_s-0.46-1.16Br is significantly bulkier than F.

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

Comparative Analysis: Fluorine vs. Bromine

From the data, a clear picture emerges:

  • Inductive Effect: Fluorine is the most electronegative element, and both F and Br exhibit a powerful electron-withdrawing inductive effect (-I), as shown by their similar, positive F and σ_meta values.

  • Resonance Effect: Both halogens donate electron density via resonance (+R). Counterintuitively, fluorine is a stronger resonance donor than bromine (R = -0.39 for F vs. -0.22 for Br). This is attributed to the better orbital overlap between the 2p orbital of fluorine and the 2p orbital of the ring carbon, compared to the less efficient overlap of bromine's 4p orbital.

  • Overall Electronic Effect: In the para position, where both effects operate, fluorine's stronger +R effect does a better job of counteracting its -I effect. This results in a much smaller net electron-withdrawing character for fluorine (σ_para = 0.06) compared to bromine (σ_para = 0.23). Despite this, both are considered deactivating groups overall in electrophilic aromatic substitution because their strong -I effects dominate.

  • Steric Effect: Bromine is considerably larger than fluorine, as reflected in its more negative E_s value. This has significant implications for drug-receptor interactions and can be used to probe steric constraints in a binding pocket.[6]

Experimental Protocols for Determining Electronic Effects

The quantitative parameters presented above are derived from experimental measurements of reaction rates or equilibrium constants. Below are outlines of two key methodologies.

Protocol 1: Determination of Hammett Constants via Reaction Kinetics (NMR Spectroscopy)

This method uses NMR spectroscopy to follow the rate of a reaction, such as the alkaline hydrolysis of substituted ethyl benzoates, for a series of compounds.[7]

  • Sample Preparation: A mixture containing equimolar amounts of several meta- or para-substituted esters (e.g., ethyl p-fluorobenzoate, ethyl p-bromobenzoate, and the unsubstituted ethyl benzoate) is prepared in a suitable solvent (e.g., ethanol-d6). An internal standard is added for quantification.

  • Initial Spectrum (t=0): A quantitative ¹³C or ¹H NMR spectrum is recorded before initiating the reaction. The relative integrations of signals corresponding to each ester are determined.

  • Reaction Initiation: A solution of a reagent (e.g., ethanolic potassium hydroxide) is added to the NMR tube to start the hydrolysis reaction.

  • Kinetic Monitoring: The reaction is allowed to proceed for a set period, often with heating.

  • Final Spectrum (t=final): After the reaction period, another quantitative NMR spectrum is recorded. The change in the integration of the ester signals relative to the internal standard is used to determine the extent of conversion for each substituted species.

  • Data Analysis: The relative rate constant for each substituted ester (k_X) compared to the unsubstituted ester (k_H) is calculated.

  • Hammett Plot: A plot of log(k_X / k_H) versus the known σ values for the substituents is created. The slope of this line is the reaction constant, ρ. For determining new σ values, a reaction with a known ρ is used.

The workflow for this experimental determination is visualized below.

G cluster_prep Preparation cluster_nmr NMR Analysis cluster_calc Calculation A Prepare Mixture of Substituted Esters B Add Internal Standard & Solvent (e.g., Ethanol-d6) A->B C Acquire Initial Spectrum (t=0) B->C D Initiate Reaction (Add KOH) C->D E Run Reaction (e.g., Heat for 12h) D->E F Acquire Final Spectrum (t=final) E->F G Integrate Signals & Calculate Conversion F->G H Determine Relative Rates k_X / k_H G->H I Plot log(k_X / k_H) vs. σ H->I J Determine ρ (slope) or new σ value I->J

Caption: Experimental Workflow for Hammett Constant Determination.

Protocol 2: Determination of Hammett Constants via pKa Measurement (Potentiometric Titration)

This is the classical method upon which the Hammett equation is based.[8]

  • Acid Dissolution: A precise amount (e.g., 0.1 mmol) of the substituted benzoic acid (e.g., p-fluorobenzoic acid) is dissolved in a standardized solvent system (originally water, but often mixed solvents like 50% ethanol/water are used).

  • Titration Setup: The solution is placed in a thermostatted beaker with a magnetic stirrer and a calibrated pH electrode.

  • Titration: The acid is titrated with a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Collection: A full titration curve (pH vs. volume of titrant) is generated.

  • pKa Determination: The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the inflection point of the first derivative of the titration curve.

  • Hammett σ Calculation: The σ value is calculated using the original Hammett equation: σ = pKa(benzoic acid) - pKa(substituted benzoic acid). For this specific reaction (ionization of benzoic acids in water at 25°C), the reaction constant ρ is defined as 1.0.

Implications for Drug Development

The choice of substituting a hydrogen with fluorine or bromine is a critical strategic decision in drug design. These halogens are not merely isosteres of hydrogen but are used to modulate a molecule's physicochemical and pharmacokinetic properties in predictable ways.[9][10]

  • Metabolic Stability: A common site of metabolic oxidation by Cytochrome P450 enzymes is an activated C-H bond on an aromatic ring. Replacing this hydrogen with fluorine, which forms a much stronger C-F bond, can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[9]

  • Binding Affinity: The high electronegativity of fluorine allows it to form strong hydrogen bonds and other polar interactions with protein targets, potentially increasing binding affinity.[6] Its small size means it can often be introduced without causing steric clashes.

  • Membrane Permeability & Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The electron-withdrawing nature of fluorine can also lower the pKa of nearby acidic or basic groups, altering the ionization state of the drug at physiological pH and further influencing permeability and solubility.[6]

  • Conformational Control: The introduction of a substituent can alter the conformational preferences of a molecule, which may lock it into a more bioactive conformation for its target.

  • Strategic Probing: The significant size difference between fluorine and bromine makes them an excellent pair for probing steric tolerance in a receptor's binding site. If a fluorine-substituted analog is active but the corresponding bromine analog is not, it strongly suggests a tight binding pocket.

The diagram below outlines a strategic workflow for choosing between fluorine and bromine substitution in a lead optimization campaign.

G Start Lead Compound with Target C-H Bond Goal Primary Goal? Start->Goal BlockMetabolism Block Metabolic Oxidation? Goal->BlockMetabolism Pharmacokinetics IncreaseAffinity Increase Binding Affinity? Goal->IncreaseAffinity Potency ProbeSterics Probe Steric Space? Goal->ProbeSterics SAR BlockMetabolism->Goal No SubF Substitute with Fluorine (F) BlockMetabolism->SubF Yes IncreaseAffinity->Goal No IncreaseAffinity->SubF Yes (small size, polar) ProbeSterics->Goal No SubBoth Synthesize Both F and Br Analogs ProbeSterics->SubBoth Yes ResultF Increased half-life and bioavailability SubF->ResultF SubBr Substitute with Bromine (Br) ResultBr Potential for halogen bonding; Can also block metabolism SubBr->ResultBr ResultBoth Compare activities to understand steric limits SubBoth->ResultBoth

Caption: Medicinal Chemistry Strategy: Choosing F vs. Br Substitution.

Conclusion

Fluorine and bromine exert profound and distinct electronic effects on substituted toluenes. While both are inductively electron-withdrawing, fluorine's superior resonance donation and smaller size differentiate its impact from that of the bulkier, less resonance-donating bromine atom. A thorough understanding of these effects, quantified by parameters like Hammett and Swain-Lupton constants, is essential for predicting chemical reactivity. For professionals in drug development, these halogens are not interchangeable; they are strategic tools used to fine-tune a molecule's metabolic stability, target affinity, and steric fit, making them indispensable in the modern medicinal chemist's toolkit.

References

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-1,3-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive safety and handling information for 5-Bromo-1,3-difluoro-2-methylbenzene (CAS No. 179617-08-4), intended for researchers, scientists, and professionals in drug development and other scientific fields. The information herein is compiled from safety data sheets and established laboratory safety protocols to ensure a safe working environment.

Chemical Identification and Properties

PropertyValue
Chemical Name This compound
CAS Number 179617-08-4[1]
Molecular Formula C₇H₅BrF₂[2][3]
Molecular Weight 207.015 g/mol [2][3]
Physical Form Liquid
Storage Temperature Room temperature, sealed in a dry place[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.[1]

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed[1]
Skin corrosion/irritation2H315: Causes skin irritation[1][3]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[1][3]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation[1][3]

Signal Word: Warning[1][3]

Hazard Summary Diagram

Hazard_Summary cluster_hazards GHS Hazard Classification cluster_pictograms Hazard Pictograms H302 Harmful if swallowed H315 Causes skin irritation ExclamationMark H319 Causes serious eye irritation H335 May cause respiratory irritation Compound This compound Compound->H302 Compound->H315 Compound->H319 Compound->H335

Caption: GHS Hazard Profile for this compound.

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary statements is crucial for safe handling.

Precautionary CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
P264Wash hands thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]

A comprehensive PPE strategy is mandatory to prevent exposure.

PPE CategoryRecommended SpecificationRationale
Eye and Face Protection Safety goggles with side-shields or a face shield.[1]Protects against splashes and vapors that can cause serious eye damage.
Hand Protection Protective gloves (e.g., nitrile or neoprene).Provides a barrier against skin contact.
Skin and Body Protection Impervious clothing, such as a lab coat.[1]Minimizes skin contact.
Respiratory Protection Use in a well-ventilated area or with appropriate exhaust ventilation.[1]Prevents inhalation of harmful vapors.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

Exposure RouteFirst Aid Protocol
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen.[1][3]
Skin Contact Wash with plenty of soap and water.[1] Remove contaminated clothing and shoes.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3]
Ingestion Wash mouth out with water.[3] Do NOT induce vomiting.

Experimental Protocol: General Handling and Use

The following is a general protocol for the safe handling and use of this compound in a laboratory setting. This protocol is a guideline and should be adapted to specific experimental needs in consultation with institutional safety officers.

Preparation
  • Work Area: Conduct all work in a certified chemical fume hood with proper ventilation.[1]

  • Safety Equipment: Ensure an eyewash station and safety shower are readily accessible.

  • PPE: Don all required personal protective equipment as outlined in Section 3.

  • Spill Kit: Have a spill kit rated for chemical spills readily available.

Handling and Use
  • Transfer: Use appropriate tools (e.g., pipettes, syringes) for all transfers to avoid direct contact.

  • Dispensing: When dispensing, ensure the container is opened and closed promptly to minimize vapor release.

  • Reaction Setup: If used in a reaction, ensure the apparatus is properly assembled and vented to the fume hood's exhaust.

  • Heating: If heating is required, use a controlled heating source (e.g., heating mantle, oil bath) and avoid open flames.

Post-Handling
  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations for hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.

Laboratory Workflow Diagram

Lab_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep1 Verify Fume Hood Operation Prep2 Don Appropriate PPE Prep1->Prep2 Prep3 Prepare Spill Kit Prep2->Prep3 Handling1 Transfer Chemical in Fume Hood Prep3->Handling1 Handling2 Keep Container Sealed When Not in Use Handling1->Handling2 Handling3 Perform Experiment Handling2->Handling3 Post1 Decontaminate Work Area and Equipment Handling3->Post1 Post2 Dispose of Hazardous Waste Properly Post1->Post2 Post3 Wash Hands Thoroughly Post2->Post3

Caption: General Laboratory Workflow for Handling Hazardous Chemicals.

Storage and Disposal

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from heat, sparks, and open flames.

Disposal: Dispose of contents and container to an approved waste disposal plant. Do not let the product enter drains.

Accidental Release Measures

In the event of a spill or release, follow these procedures:

  • Personal Precautions: Use full personal protective equipment.[1] Evacuate personnel to safe areas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or water courses.[1]

  • Methods for Containment and Clean-up: Absorb solutions with an inert, non-combustible absorbent material (e.g., sand, diatomite, universal binders).[1] Collect the absorbed material and place it in a suitable, closed container for disposal. Decontaminate the spill area and equipment by scrubbing with a suitable solvent (e.g., alcohol), followed by washing with soap and water.[1]

This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed information before handling this compound. All laboratory work should be conducted in accordance with institutional safety policies and regulations.

References

Methodological & Application

detailed synthesis protocol for 5-Bromo-1,3-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of 5-Bromo-1,3-difluoro-2-methylbenzene

For researchers, scientists, and professionals in drug development, the synthesis of halogenated aromatic compounds is a fundamental process. This document provides a detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science.

Introduction

This compound is a substituted aromatic compound with applications in the synthesis of more complex molecules. The strategic placement of the bromo and fluoro groups allows for a variety of subsequent chemical transformations, making it a versatile intermediate. The most direct and common method for its synthesis is the electrophilic aromatic substitution of 1,3-difluoro-2-methylbenzene. In this reaction, the directing effects of the substituents on the aromatic ring guide the incoming electrophile (bromonium ion) to the desired position. The methyl group is an ortho-, para-director, while the fluorine atoms are ortho-, para-directing deactivators. The cumulative effect of these groups favors the substitution at the C5 position, which is para to the methyl group and meta to both fluorine atoms.[1]

Experimental Protocol

This protocol details the electrophilic bromination of 1,3-difluoro-2-methylbenzene to yield this compound.

Materials:

  • 1,3-difluoro-2-methylbenzene

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-difluoro-2-methylbenzene in dichloromethane.

  • Catalyst Addition: To this solution, add a catalytic amount of anhydrous iron(III) bromide.

  • Bromine Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine in dichloromethane dropwise from a dropping funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Upon completion of the reaction, quench the excess bromine by slowly adding saturated aqueous sodium thiosulfate solution until the red-brown color of bromine disappears.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Data Presentation

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mol)Volume (mL)Mass (g)
1,3-difluoro-2-methylbenzeneC₇H₆F₂128.121.0-128.12
BromineBr₂159.811.1-175.79
Iron(III) bromideFeBr₃295.560.05-14.78
This compoundC₇H₅BrF₂207.02---

Note: The quantities provided in the table are for a representative 1.0 molar scale reaction and should be adjusted as needed.

Experimental Workflow

Synthesis_Workflow Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 1,3-difluoro-2-methylbenzene in Dichloromethane B 2. Add FeBr3 Catalyst A->B C 3. Add Bromine Solution Dropwise at 0-10 °C B->C D 4. Stir at Room Temperature C->D E 5. Quench with Na2S2O3 Solution D->E F 6. Wash with NaHCO3, Water, and Brine E->F G 7. Dry Organic Layer with MgSO4 F->G H 8. Filter and Evaporate Solvent G->H I 9. Purify by Vacuum Distillation or Column Chromatography H->I J Final Product: This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-1,3-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is extensively utilized in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic scaffolds. 5-Bromo-1,3-difluoro-2-methylbenzene is a valuable building block in medicinal chemistry, as the resulting 2',6'-difluoro-3'-methylbiphenyl moiety can impart unique conformational constraints and metabolic stability to drug candidates.

These application notes provide a detailed guide for performing Suzuki-Miyaura coupling reactions using this compound. While specific literature examples for this exact substrate are limited, the following protocols and recommendations are based on established principles for the coupling of sterically hindered and electron-deficient aryl bromides.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium(II) complex, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

The following are general protocols for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve high yields, particularly with challenging substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, RuPhos) (1.1-1.5 equiv relative to Pd)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, THF/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (this cycle should be repeated three times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical starting conditions for the Suzuki-Miyaura coupling of an electronically deactivated and sterically hindered aryl bromide like this compound. Researchers should use these as a basis for optimization.

EntryCoupling Partner (Arylboronic Acid)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield Range (%)
1Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001270-90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)901665-85
33-Aminophenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)DMF/H₂O (5:1)110850-75

Note: Yields are hypothetical and based on reactions with structurally similar aryl bromides. Actual yields will depend on the specific reaction conditions and the purity of the starting materials.

Mandatory Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX This compound (Ar-X) ArX->OxAdd PdII_complex Ar-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) + Base ArBOH2->Transmetalation PdII_biaryl_complex Ar-Pd(II)Ln-Ar' Transmetalation->PdII_biaryl_complex RedElim Reductive Elimination PdII_biaryl_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Catalyst & Ligand - Base start->reagents inert_atm Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent reaction Heat and Stir (e.g., 80-110 °C, 4-24 h) add_solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup Reaction Complete drying Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application in Drug Development

The synthesis of novel biaryl compounds from this compound is of significant interest to the pharmaceutical industry. The introduction of the 2,6-difluoro-3-methylphenyl motif can influence the pharmacological properties of a molecule in several ways:

  • Conformational Restriction: The ortho-substituents can restrict the rotation around the biaryl bond, locking the molecule into a specific conformation that may be optimal for binding to a biological target.

  • Metabolic Stability: The fluorine atoms can block sites of metabolic oxidation, increasing the half-life of the drug.

  • Binding Interactions: The fluorine atoms can participate in favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions.

The signaling pathways impacted by the resulting compounds will be highly dependent on the nature of the coupled aryl group and the overall structure of the final molecule. For instance, if the synthesized biaryl is an analog of a known kinase inhibitor, it would be expected to modulate kinase signaling pathways.

Signaling_Pathway_Logic start Synthesized Biaryl Compound (from this compound) binding Binding to Target start->binding target Biological Target (e.g., Kinase, Receptor) target->binding modulation Modulation of Target Activity (Inhibition or Activation) binding->modulation pathway Downstream Signaling Pathway modulation->pathway response Cellular Response (e.g., Apoptosis, Proliferation) pathway->response

Caption: Logical relationship of a synthesized compound in a signaling pathway.

Application Notes and Protocols for 5-Bromo-1,3-difluoro-2-methylbenzene as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-difluoro-2-methylbenzene is a key fluorinated aromatic intermediate of significant interest in medicinal chemistry and pharmaceutical development. Its unique substitution pattern, featuring a bromine atom for versatile cross-coupling reactions and fluorine atoms to enhance metabolic stability and binding affinity, makes it a valuable building block for the synthesis of complex therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its role in the synthesis of the MEK inhibitor, Trametinib.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in the pharmaceutical industry is as a crucial starting material for the synthesis of kinase inhibitors, most notably Trametinib. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone in modern drug discovery for the formation of carbon-carbon bonds.[1][2][3] The presence of the difluoro-methylphenyl moiety in the final active pharmaceutical ingredient (API) can significantly influence its pharmacokinetic and pharmacodynamic properties.

Role in the Synthesis of Trametinib

Trametinib is a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[4][5] Dysregulation of this pathway is a common driver in various cancers.[4][5] this compound is utilized in the synthesis of a key intermediate for Trametinib, which ultimately forms part of the core structure of the drug responsible for its interaction with the MEK protein. While multiple synthetic routes to Trametinib exist, many converge on the formation of a pyridopyrimidine core, where a substituted aniline derived from this compound is introduced.

Experimental Protocols

The following protocols are based on established synthetic methodologies for kinase inhibitors and provide a framework for the utilization of this compound in a key synthetic step towards a Trametinib precursor.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to form a biaryl compound, a common step in the synthesis of kinase inhibitors.

Objective: To couple this compound with a boronic acid derivative to generate a key biaryl intermediate.

Materials:

  • This compound

  • Arylboronic acid (e.g., 3-aminophenylboronic acid derivative) (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) or other suitable ligand (4 mol%)

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and the phosphine ligand (0.04 mmol).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure biaryl product.

Data Presentation: Representative Suzuki-Miyaura Coupling Reaction Parameters

ParameterValue/ConditionReference
Reactants
Aryl HalideThis compound
Boronic AcidArylboronic acid derivative[6][7]
Catalyst System
Palladium SourcePd(OAc)₂ or Pd(PPh₃)₄[6][7]
LigandPPh₃, SPhos, or other phosphine ligands[6]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃[6][7]
Solvent 1,4-Dioxane/Water, Toluene, or DMF[6][7]
Temperature 80 - 110 °C[6]
Typical Yield 70 - 95% (substrate dependent)[6][7]

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

experimental_workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup_reactants Combine Reactants: - this compound - Arylboronic Acid - Base setup_catalyst Add Catalyst System: - Palladium Source - Ligand setup_reactants->setup_catalyst setup_solvent Add Solvent setup_catalyst->setup_solvent setup_inert Degas Mixture (N₂/Ar) setup_solvent->setup_inert reaction_heat Heat to 80-100 °C setup_inert->reaction_heat reaction_monitor Monitor by TLC/LC-MS reaction_heat->reaction_monitor workup_quench Quench and Extract reaction_monitor->workup_quench workup_dry Dry and Concentrate workup_quench->workup_dry workup_purify Purify by Chromatography workup_dry->workup_purify analysis_characterize Characterize Product (NMR, MS) workup_purify->analysis_characterize

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathway: MEK Inhibition by Trametinib

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[4] In many cancers, mutations in BRAF or RAS lead to the constitutive activation of this pathway, promoting uncontrolled cell division.[4][5] Trametinib acts by inhibiting MEK1 and MEK2, thereby blocking the downstream signaling to ERK and subsequent cellular responses.[4][5]

MEK_pathway MEK Signaling Pathway and Trametinib Inhibition cluster_upstream Upstream Signaling cluster_core_cascade Core Cascade cluster_downstream Downstream Effects cluster_inhibition Therapeutic Intervention cluster_resistance Resistance Mechanisms GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK binds RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation promotes Trametinib Trametinib Trametinib->MEK inhibits MEK_mutation MEK Mutation MEK_mutation->MEK alters binding Bypass Bypass Pathways (e.g., PI3K/AKT) Bypass->Proliferation activates

Caption: The RAS/RAF/MEK/ERK signaling pathway and Trametinib's point of inhibition.

References

Application Notes and Protocols: Synthesis of a Carbazole-Based Host Material for High-Efficiency OLEDs using 5-Bromo-1,3-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in organic electronics and materials science.

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a forefront technology in displays and solid-state lighting, prized for their superior contrast, energy efficiency, and mechanical flexibility. The performance of OLED devices is intrinsically linked to the molecular architecture of the organic materials employed, particularly within the emissive layer (EML). Host materials play a critical role in the EML of phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs by dispersing the emitter molecules, facilitating charge transport, and ensuring efficient energy transfer to the guest emitters.

The incorporation of fluorine atoms into organic semiconductor materials is a widely adopted strategy to enhance device performance. Fluorination can modulate the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, improve thermal and morphological stability, and enhance electron mobility.[1] 5-Bromo-1,3-difluoro-2-methylbenzene is a valuable building block for synthesizing such fluorinated organic electronic materials due to its potential for derivatization through cross-coupling reactions.

This document outlines the application of this compound in the synthesis of a novel carbazole-based host material, herein designated as DFMCz-Cz . A detailed protocol for a palladium-catalyzed Buchwald-Hartwig amination is provided, followed by instructions for the fabrication and characterization of a high-efficiency green phosphorescent OLED (PhOLED) using DFMCz-Cz as the host material.

Proposed Synthetic Application

This compound serves as a key precursor for the synthesis of 9-(2,6-difluoro-3-methylphenyl)-9H-carbazole (DFMCz-Cz) . This is achieved via a Buchwald-Hartwig cross-coupling reaction, which forms a robust carbon-nitrogen bond between the fluorinated aromatic ring and a carbazole moiety.[1][2][3] Carbazole derivatives are widely used in OLEDs due to their excellent hole-transporting properties and high triplet energy, making them suitable as host materials.[4][5] The difluoro-methylphenyl substituent is intended to fine-tune the electronic properties and enhance the material's stability.

cluster_reactants Reactants cluster_reaction Buchwald-Hartwig Amination cluster_product Product This compound Pd Catalyst Pd Catalyst This compound->Pd Catalyst Carbazole Carbazole->Pd Catalyst DFMCz-Cz Pd Catalyst->DFMCz-Cz Ligand Ligand Base Base Solvent (Toluene) Solvent (Toluene)

Figure 1: Synthetic scheme for DFMCz-Cz.

Experimental Protocols

Synthesis of 9-(2,6-difluoro-3-methylphenyl)-9H-carbazole (DFMCz-Cz)

This protocol details the synthesis of the host material via a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 eq)

  • Carbazole (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, carbazole, RuPhos ligand, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add anhydrous toluene via syringe, followed by the Pd₂(dba)₃ catalyst.

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously under the inert atmosphere for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure DFMCz-Cz product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

OLED Device Fabrication Protocol

This protocol describes the fabrication of a phosphorescent OLED using DFMCz-Cz as the host material and fac-Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] as the green phosphorescent dopant. The device is fabricated by thermal evaporation under high vacuum.

Device Structure: ITO / TAPC (40 nm) / DFMCz-Cz:8% Ir(ppy)₃ (20 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)

  • ITO: Indium Tin Oxide (Anode)

  • TAPC: Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (Hole Transport Layer - HTL)

  • EML: DFMCz-Cz doped with 8% Ir(ppy)₃ (Emissive Layer)

  • TPBi: 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (Electron Transport Layer - ETL)

  • LiF: Lithium Fluoride (Electron Injection Layer - EIL)

  • Al: Aluminum (Cathode)

Procedure:

  • Substrate Cleaning: Clean the patterned ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a high-purity nitrogen stream and then treat with UV-Ozone for 10 minutes.

  • Organic Layer Deposition: Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).

    • Deposit the 40 nm TAPC HTL at a rate of 1-2 Å/s.

    • Co-evaporate the DFMCz-Cz host and Ir(ppy)₃ dopant from separate sources to form a 20 nm EML. Maintain a doping concentration of 8% by controlling the respective deposition rates. A typical rate for the host is ~1 Å/s.

    • Deposit the 30 nm TPBi ETL at a rate of 1-2 Å/s.

  • Cathode Deposition:

    • Deposit a 1 nm LiF EIL at a rate of 0.1 Å/s.

    • Deposit a 100 nm Al cathode at a rate of 5-10 Å/s through a shadow mask to define the active area of the device (e.g., 4 mm²).

  • Encapsulation: Transfer the completed device to a nitrogen-filled glovebox and encapsulate using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Final Steps ITO Substrate Cleaning ITO Substrate Cleaning UV-Ozone Treatment UV-Ozone Treatment ITO Substrate Cleaning->UV-Ozone Treatment HTL Deposition (TAPC) HTL Deposition (TAPC) UV-Ozone Treatment->HTL Deposition (TAPC) EML Co-Evaporation (DFMCz-Cz:Ir(ppy)3) EML Co-Evaporation (DFMCz-Cz:Ir(ppy)3) HTL Deposition (TAPC)->EML Co-Evaporation (DFMCz-Cz:Ir(ppy)3) ETL Deposition (TPBi) ETL Deposition (TPBi) EML Co-Evaporation (DFMCz-Cz:Ir(ppy)3)->ETL Deposition (TPBi) EIL Deposition (LiF) EIL Deposition (LiF) ETL Deposition (TPBi)->EIL Deposition (LiF) Cathode Deposition (Al) Cathode Deposition (Al) EIL Deposition (LiF)->Cathode Deposition (Al) Encapsulation (N2 Glovebox) Encapsulation (N2 Glovebox) Cathode Deposition (Al)->Encapsulation (N2 Glovebox)

Figure 2: OLED fabrication workflow.

Data Presentation

The following table summarizes the expected performance characteristics of a green PhOLED device fabricated using DFMCz-Cz as the host material. These values are projected based on the performance of similar high-efficiency carbazole-based host materials in green PhOLEDs.

ParameterExpected ValueUnit
Turn-on Voltage (at 1 cd/m²) 2.8 - 3.2V
Maximum Luminance > 20,000cd/m²
Maximum Current Efficiency 65 - 75cd/A
Maximum Power Efficiency 55 - 65lm/W
Maximum External Quantum Efficiency (EQE) 20 - 24%
Emission Peak (λₑₗ) ~515nm
CIE Coordinates (x, y) (0.30, 0.61)-

This compound is a promising precursor for the development of advanced materials for organic electronics. The outlined Buchwald-Hartwig protocol provides a reliable method for synthesizing the novel carbazole-based host material, DFMCz-Cz . The predicted high performance of the resulting green PhOLED demonstrates the potential of this synthetic strategy for creating efficient and stable host materials. These application notes serve as a comprehensive guide for researchers aiming to explore the utility of fluorinated building blocks in the synthesis of next-generation OLED materials.

References

Application Note and Protocol: Step-by-Step Procedure for the Bromination of 2,6-Difluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the bromination of 2,6-difluorotoluene, a critical starting material in the synthesis of pharmaceuticals and other bioactive molecules. Two primary methods are outlined: the free-radical bromination of the benzylic position to yield 2,6-difluorobenzyl bromide and the electrophilic aromatic substitution to produce 3-bromo-2,6-difluorotoluene.

Introduction

2,6-Difluorotoluene and its brominated derivatives are valuable building blocks in medicinal chemistry and drug development. The introduction of fluorine atoms can enhance metabolic stability and bioavailability of drug candidates. The subsequent bromination provides a versatile chemical handle for further molecular elaboration through cross-coupling reactions and other transformations. This protocol details two reliable methods for the bromination of 2,6-difluorotoluene, enabling the synthesis of key intermediates for novel therapeutics.

Method 1: Free-Radical Bromination of the Methyl Group (Benzylic Bromination)

This method focuses on the bromination of the methyl group to form 2,6-difluorobenzyl bromide. A common approach involves the use of N-bromosuccinimide (NBS) as the brominating agent and a radical initiator. An alternative, more cost-effective, and environmentally friendly method utilizes hydrobromic acid and hydrogen peroxide under photochemical conditions.[1]

Experimental Protocol: Using Hydrobromic Acid and Hydrogen Peroxide

This protocol is adapted from a patented procedure which offers high selectivity and yield.[1]

Materials:

  • 2,6-Difluorotoluene

  • Hydrobromic acid (40% aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Dichloromethane (or chloroform, ethyl acetate, cyclohexane)[1]

  • Saturated sodium sulfite solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether (60-90°C)

  • Round-bottom flask (150 ml, four-necked)

  • Stirrer

  • Thermometer

  • Reflux condenser

  • Dropping funnel

  • 1000W Iodine tungsten lamp[1]

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 150 ml four-necked round-bottom flask equipped with a stirrer, thermometer, and reflux condenser, add 1.28 g (0.01 mol) of 2,6-difluorotoluene, 3.03 g (0.015 mol) of 40% hydrobromic acid, and 30 ml of dichloromethane.[1]

  • Initiation: Begin stirring the mixture and irradiate the flask with a 1000W iodine tungsten lamp to initiate the reaction. Heat the mixture to reflux.[1]

  • Addition of Oxidant: Slowly add 2.27 g (0.02 mol) of 30% hydrogen peroxide dropwise from a dropping funnel. The rate of addition should be controlled to a pace where the red color of bromine, which forms in situ, fades.[1]

  • Reaction Monitoring: Continue the reaction for approximately 10 hours. The reaction progress can be monitored by Gas Chromatography (GC) to check for the complete consumption of the starting material. The final reaction mixture should appear as a pale yellow solution.[1]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with 20 ml of saturated sodium sulfite solution to quench any remaining bromine. Subsequently, wash the organic layer with water.[1]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by silica gel column chromatography. Elute with petroleum ether (60-90°C) to obtain pure 2,6-difluorobenzyl bromide.[1]

Data Presentation: Benzylic Bromination

ParameterValueReference
Starting Material2,6-Difluorotoluene (1.28 g, 0.01 mol)[1]
Brominating Agents40% HBr (3.03 g, 0.015 mol), 30% H₂O₂ (2.27 g, 0.02 mol)[1]
SolventDichloromethane (30 ml)[1]
Reaction Time10 hours[1]
Product2,6-Difluorobenzyl bromide[1]
Yield90.3% (1.88 g)[1]
Purity (by GC)99.3%[1]

Method 2: Electrophilic Aromatic Bromination

This method introduces a bromine atom onto the aromatic ring, predicted to occur at the C3 or C5 position due to the directing effects of the fluorine and methyl groups.[2]

Experimental Protocol: General Procedure

Materials:

  • 2,6-Difluorotoluene

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃, catalytic amount)

  • Dichloromethane or carbon tetrachloride

  • Saturated sodium thiosulfate solution

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Ice bath (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-difluorotoluene in a suitable solvent such as dichloromethane. Add a catalytic amount of iron(III) bromide.

  • Addition of Bromine: At room temperature, slowly add a solution of bromine in the same solvent to the reaction mixture. Cooling with an ice bath may be necessary as the reaction can be exothermic.[2]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or GC.

  • Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the red color of bromine disappears.[2]

  • Purification: The product, 3-bromo-2,6-difluorotoluene, can be isolated and purified using standard techniques such as liquid-liquid extraction followed by distillation or column chromatography.

Data Presentation: Electrophilic Aromatic Bromination

ParameterDescriptionReference
Starting Material2,6-Difluorotoluene[2]
ReagentsBromine (Br₂), Iron(III) bromide (FeBr₃)[2]
SolventDichloromethane or carbon tetrachloride[2]
Predicted Major Product3-Bromo-2,6-difluorotoluene[2]
Work-upQuenching with saturated sodium thiosulfate[2]

Experimental Workflow and Logic Diagrams

Bromination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start setup Combine 2,6-Difluorotoluene, HBr, and Dichloromethane in a 4-necked flask start->setup initiate Irradiate with 1000W lamp and heat to reflux setup->initiate add_h2o2 Slowly add H2O2 dropwise initiate->add_h2o2 monitor Monitor reaction by GC (approx. 10 hours) add_h2o2->monitor monitor->add_h2o2 Incomplete cool Cool to room temperature monitor->cool Complete wash_sulfite Wash with saturated Na2SO3 solution cool->wash_sulfite wash_water Wash with water wash_sulfite->wash_water dry Dry organic layer with Na2SO4 wash_water->dry evaporate Remove solvent under reduced pressure dry->evaporate chromatography Purify by silica gel column chromatography evaporate->chromatography end Obtain pure 2,6-Difluorobenzyl Bromide chromatography->end

Caption: Workflow for the benzylic bromination of 2,6-difluorotoluene.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2,6-difluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 4-Bromo-2,6-difluorotoluene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the fluorine substituents. The protocols outlined herein cover Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, providing a robust starting point for the synthesis of a diverse range of novel compounds.

General Considerations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of 4-Bromo-2,6-difluorotoluene is influenced by the electron-withdrawing nature of the two fluorine atoms, which can affect the oxidative addition step in the catalytic cycle. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving optimal results. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.

Generalized Reaction Scheme

Suzuki_Coupling reactant1 4-Bromo-2,6-difluorotoluene product 4-Aryl-2,6-difluorotoluene reactant1->product reactant2 Ar-B(OH)₂ reactant2->product catalyst Pd Catalyst Base

Caption: Generalized Suzuki-Miyaura coupling of 4-Bromo-2,6-difluorotoluene.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O801285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane1001692
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF902478
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-2,6-difluorotoluene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 4-Bromo-2,6-difluorotoluene, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.

Generalized Reaction Scheme

Sonogashira_Coupling reactant1 4-Bromo-2,6-difluorotoluene product 4-(Alkynyl)-2,6-difluorotoluene reactant1->product reactant2 R-C≡CH reactant2->product catalyst Pd Catalyst Cu(I) co-catalyst Base

Caption: Generalized Sonogashira coupling of 4-Bromo-2,6-difluorotoluene.

Data Presentation: Sonogashira Coupling Conditions
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60888
21-OctynePd(PPh₃)₄ (3)CuI (5)DIPAToluene701282
3TrimethylsilylacetylenePdCl₂(dppf) (2.5)CuI (5)i-Pr₂NEtDMF50695
Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • 4-Bromo-2,6-difluorotoluene (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Amine base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-2,6-difluorotoluene, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C–N bonds, allowing for the synthesis of arylamines.

Generalized Reaction Scheme

Buchwald_Hartwig_Amination reactant1 4-Bromo-2,6-difluorotoluene product N-Aryl-2,6-difluorotoluene reactant1->product reactant2 R¹R²NH reactant2->product catalyst Pd Catalyst Ligand Base

Caption: Generalized Buchwald-Hartwig amination of 4-Bromo-2,6-difluorotoluene.

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1001890
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1102485
3BenzylaminePd₂(dba)₃ (1)BrettPhos (2)Cs₂CO₃Toluene901688
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 4-Bromo-2,6-difluorotoluene (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Phosphine ligand (e.g., XPhos, 3 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, the phosphine ligand, and the base to a dry Schlenk tube.

  • Add the anhydrous solvent, followed by 4-Bromo-2,6-difluorotoluene and the amine.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflows and Catalytic Cycles

Generalized Experimental Workflow

Experimental_Workflow A 1. Reagent Preparation (Weighing & Degassing) B 2. Reaction Setup (Under Inert Atmosphere) A->B C 3. Reaction Execution (Heating & Stirring) B->C D 4. Reaction Monitoring (TLC, LC-MS, GC-MS) C->D E 5. Work-up (Quenching & Extraction) D->E Upon Completion F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Simplified Catalytic Cycle for Cross-Coupling Reactions

Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Coupling Ar-Pd(II)L₂-R PdII_Aryl->PdII_Coupling Transmetalation (Suzuki) Alkyne Insertion (Sonogashira) Amine Coordination (Buchwald-Hartwig) Product Ar-R PdII_Coupling->Product Product->Pd0 Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Note: The Potential of 5-Bromo-1,3-difluoro-2-methylbenzene as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine atoms into the molecular framework of active ingredients has become a cornerstone of modern agrochemical research and development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity, can lead to the discovery of more potent, selective, and environmentally benign pesticides. 5-Bromo-1,3-difluoro-2-methylbenzene is a halogenated aromatic compound that holds significant promise as a versatile building block for the synthesis of novel agrochemicals. This application note explores the prospective role of this compound in the synthesis of a key agrochemical intermediate, a substituted aniline, and provides a hypothetical experimental protocol for its conversion.

While direct synthesis of a commercially available agrochemical from this compound is not yet widely documented in publicly available literature, its structural motifs are present in various patented and researched agrochemical scaffolds. The presence of two fluorine atoms and a bromine atom on the benzene ring provides multiple reaction sites for further chemical modifications, making it an attractive starting material for the generation of diverse chemical libraries for high-throughput screening.

Prospective Application: Synthesis of 4-Bromo-2,6-difluoroaniline

Substituted anilines are crucial intermediates in the manufacturing of a wide range of agrochemicals, including herbicides, fungicides, and insecticides. The following section outlines a hypothetical, yet chemically plausible, multi-step synthesis of 4-Bromo-2,6-difluoroaniline from this compound. This transformation involves the oxidation of the methyl group to a carboxylic acid, followed by a Curtius rearrangement.

Experimental Protocols

Protocol 1: Oxidation of this compound to 4-Bromo-2,6-difluorobenzoic acid

This protocol describes the oxidation of the methyl group of this compound to a carboxylic acid using potassium permanganate as the oxidizing agent.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in a 1:1 mixture of pyridine and water, add potassium permanganate (4.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench the excess potassium permanganate by the slow addition of solid sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-Bromo-2,6-difluorobenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 4-Bromo-2,6-difluoroaniline via Curtius Rearrangement

This protocol details the conversion of the synthesized 4-Bromo-2,6-difluorobenzoic acid to the corresponding aniline via a Curtius rearrangement.

Materials:

  • 4-Bromo-2,6-difluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Sodium azide (NaN₃)

  • Tert-butanol

  • Dioxane, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen inlet

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend 4-Bromo-2,6-difluorobenzoic acid (1.0 eq) in thionyl chloride (5.0 eq). Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Acyl Azide Formation: Dissolve the crude acid chloride in anhydrous acetone. In a separate flask, dissolve sodium azide (1.5 eq) in water and cool the solution in an ice bath. Slowly add the acetone solution of the acid chloride to the sodium azide solution while maintaining the temperature below 10 °C. Stir for 1 hour at this temperature.

  • Curtius Rearrangement and Boc-Aniline Formation: Extract the acyl azide into toluene and dry the organic layer. Heat the toluene solution to reflux. The acyl azide will rearrange to the isocyanate. After the rearrangement is complete (monitored by IR spectroscopy - disappearance of the azide peak and appearance of the isocyanate peak), add tert-butanol (2.0 eq) and continue to reflux for 4 hours to form the Boc-protected aniline.

  • Deprotection: Cool the reaction mixture and remove the solvent under reduced pressure. Add a solution of concentrated hydrochloric acid in dioxane and stir at room temperature for 2 hours.

  • Neutralize the reaction mixture with a sodium hydroxide solution and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Bromo-2,6-difluoroaniline.

  • The product can be further purified by column chromatography on silica gel.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed synthetic route.

StepProductStarting MaterialMolecular Weight ( g/mol )Yield (%)Purity (by HPLC, %)
14-Bromo-2,6-difluorobenzoic acidThis compound236.997595
24-Bromo-2,6-difluoroaniline4-Bromo-2,6-difluorobenzoic acid207.998097

Visualizations

The following diagrams illustrate the potential of this compound in agrochemical synthesis and the proposed synthetic workflow.

logical_relationship cluster_properties Molecular Properties cluster_intermediate Key Intermediate cluster_application Potential Agrochemical Scaffolds prop1 Bromine Atom (Reaction Handle) app1 Substituted Anilines prop1->app1 Suzuki, Buchwald- Hartwig Coupling app2 Heterocyclic Compounds prop1->app2 Palladium-catalyzed Cyclizations prop2 Two Fluorine Atoms (Enhanced Bioactivity) prop3 Methyl Group (Oxidizable) prop3->app1 Oxidation & Rearrangement intermediate 5-Bromo-1,3-difluoro- 2-methylbenzene intermediate->prop1 intermediate->prop2 intermediate->prop3 app3 Novel Pesticides app1->app3 app2->app3

Caption: Logical relationship of molecular properties to potential applications.

experimental_workflow start 5-Bromo-1,3-difluoro- 2-methylbenzene oxidation Oxidation (KMnO4, Pyridine/H2O, Reflux) start->oxidation Step 1 benzoic_acid 4-Bromo-2,6-difluorobenzoic acid oxidation->benzoic_acid rearrangement Curtius Rearrangement (1. SOCl2 2. NaN3 3. t-BuOH, Heat 4. HCl) benzoic_acid->rearrangement Step 2 aniline 4-Bromo-2,6-difluoroaniline (Agrochemical Intermediate) rearrangement->aniline

Caption: Proposed synthetic workflow for an agrochemical intermediate.

This compound represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. Its unique combination of reactive sites—a bromine atom amenable to cross-coupling reactions and an oxidizable methyl group—along with the bioactivity-enhancing fluorine atoms, makes it an ideal candidate for the generation of diverse and complex molecular architectures. The prospective synthetic route to 4-Bromo-2,6-difluoroaniline outlined in this application note serves as a compelling example of its potential utility. Further research into the reactions and applications of this versatile intermediate is warranted and could lead to the discovery of the next generation of high-performance agrochemicals.

Application Notes and Protocols: Synthesis of Fluorinated Aromatics via Diazotization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics.[1] The replacement of an aromatic amino group with fluorine via a diazonium salt intermediate is a cornerstone of synthetic strategy. This document provides detailed protocols for two key methods to achieve this transformation: the classic Balz-Schiemann reaction and a modern copper-mediated fluoro-deamination, often referred to as a Sandmeyer-type fluorination.

While the traditional Sandmeyer reaction is widely used for introducing chloro, bromo, and cyano groups using copper(I) salts, direct fluorination using this method is impeded by the disproportionation of Cu(I) by fluoride ions into copper and insoluble CuF₂.[2] The Balz-Schiemann reaction circumvents this by isolating an aryldiazonium tetrafluoroborate salt, which is then thermally decomposed.[1][3] Recent advancements have led to the development of one-pot, copper-catalyzed methods that avoid the isolation of potentially hazardous diazonium intermediates and offer a broader substrate scope under milder conditions.[4][5]

General Experimental Workflow

The overall process for converting an aromatic amine to a fluoroaromatic compound involves two main stages: the formation of a diazonium salt from a primary aromatic amine, followed by the displacement of the diazonium group with a fluorine atom. The specific reagents and conditions for the second step differentiate the Balz-Schiemann reaction from modern copper-mediated approaches.

experimental_workflow AromaticAmine Aromatic Primary Amine (Ar-NH2) Diazotization Diazotization (e.g., NaNO2, Acid) AromaticAmine->Diazotization DiazoniumSalt Aryl Diazonium Salt (Ar-N2+) Diazotization->DiazoniumSalt CuMediated Cu-Mediated Fluorination (Cu(I)/Cu(II), F- source) Diazotization->CuMediated BalzSchiemann Balz-Schiemann Reaction (HBF4, heat) DiazoniumSalt->BalzSchiemann DiazoniumSalt->CuMediated Isolation Isolation of Diazonium Salt (Required for Balz-Schiemann) DiazoniumSalt->Isolation Fluoroaromatic Fluorinated Aromatic (Ar-F) BalzSchiemann->Fluoroaromatic CuMediated->Fluoroaromatic Isolation->BalzSchiemann OnePot One-Pot Procedure (Modern Cu-mediated methods)

Caption: General workflow for fluoro-deamination of aromatic amines.

Protocol 1: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a reliable and well-established method for synthesizing aryl fluorides.[6] It involves two distinct steps: the diazotization of an aromatic amine and formation of a stable aryldiazonium tetrafluoroborate salt, followed by the isolation and subsequent thermal decomposition of this salt.[7]

Step 1: Preparation of Benzenediazonium Tetrafluoroborate

  • In a suitable vessel equipped with a mechanical stirrer, dissolve aniline (or a substituted aniline) in an aqueous solution of hydrochloric acid. Cool the solution to 0–5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature of the reaction mixture does not exceed 10 °C.[8]

  • After the addition is complete, stir the mixture for an additional 20-30 minutes at 0–5 °C to ensure complete diazotization.

  • To this cold diazonium salt solution, add a cold solution of fluoroboric acid (HBF₄). The aryldiazonium tetrafluoroborate will precipitate as a crystalline solid.[6]

  • Filter the solid precipitate under suction and wash it sequentially with cold water, cold methanol, and finally diethyl ether to remove impurities and aid in drying.[8]

  • Dry the isolated aryldiazonium tetrafluoroborate salt in vacuo or by air-drying. Caution: Diazonium salts are potentially explosive when dry and should be handled with extreme care, behind a blast shield, and in small quantities.

Step 2: Thermal Decomposition

  • Place the dry aryldiazonium tetrafluoroborate salt in a flask connected to a condenser and a receiving flask.

  • Gently heat the solid using an oil bath or a small flame. The decomposition will start, evolving nitrogen (N₂) and boron trifluoride (BF₃) gases, while the liquid aryl fluoride distills over.[3][8] The reaction can be vigorous, and cooling may be necessary to control the rate.[8]

  • Continue heating until the evolution of gases ceases.

  • The collected distillate is then purified, typically by washing with a dilute sodium hydroxide solution to remove any phenolic byproducts, followed by washing with water, drying over an anhydrous agent (e.g., CaCl₂), and finally, distillation.[8]

Quantitative Data for Balz-Schiemann Reaction

Starting AnilineProductSolvent for DecompositionTemperature (°C)Yield (%)
AnilineFluorobenzeneNeat (solid-state)Gentle heating51-57
4-Nitroaniline4-FluoronitrobenzeneChlorobenzene6095
4-Bromoaniline4-BromofluorobenzeneHexane8096
2-Methylaniline2-FluorotolueneNeat (solid-state)Gentle heating~60
3-Chloroaniline3-ChlorofluorobenzeneChlorobenzene8085

Note: Yields are highly dependent on the substrate and specific reaction conditions. Data compiled from various sources.[8][9]

Protocol 2: One-Pot Copper-Mediated Fluoro-deamination

Recent advancements have enabled the direct conversion of anilines to aryl fluorides in a single step, avoiding the isolation of diazonium salts.[4] This method utilizes a copper catalyst and is performed in an organic solvent.

General Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aniline substrate, a copper(I) source (e.g., CuOTf), a phase transfer catalyst (if using an inorganic fluoride source like KF), and an organic solvent (e.g., acetonitrile).

  • Add the fluoride source. For radiolabeling studies, this is often a [¹⁸F]fluoride salt activated with a potassium salt (e.g., KOTf) and a crown ether.[10]

  • Add an alkyl nitrite (e.g., tert-butyl nitrite or amyl nitrite) to the mixture. This reagent serves to generate the diazonium salt in situ.[5]

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the specified time (e.g., 20 minutes).[10]

  • After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water.

  • The organic layer is separated, dried over an anhydrous agent (e.g., Na₂SO₄), and concentrated in vacuo.

  • The crude product is then purified by column chromatography to yield the pure fluorinated aromatic compound.

Quantitative Data for Cu-Mediated Fluoro-deamination

This table presents radiochemical yields (RCY) for the synthesis of various [¹⁸F]fluoroarenes.

Starting AnilineProductCopper SourceConditionsRCY (%)
4-Nitroaniline4-[¹⁸F]FluoronitrobenzeneCu(OTf)₂/Cu powder120 °C, MeCN, 20 min38.7
Methyl 4-aminobenzoateMethyl 4-[¹⁸F]fluorobenzoateCuOTf120 °C, MeCN, 20 min81.6
4-Aminoacetophenone4-[¹⁸F]FluoroacetophenoneCuOTf120 °C, MeCN, 20 min70.3
4-Cyanoaniline4-[¹⁸F]FluorobenzonitrileCuOTf120 °C, MeCN, 20 min65.5
3-Aminoacetophenone3-[¹⁸F]FluoroacetophenoneCuOTf120 °C, MeCN, 20 min37.7

Note: Data represents isolated radiochemical yields from a specific study and may vary.[4][10]

Mechanistic Considerations

The mechanism of the Balz-Schiemann reaction is generally considered to proceed through an Sɴ1-type pathway involving the formation of an aryl cation intermediate after the loss of N₂ gas.[7] In contrast, the copper-mediated Sandmeyer-type reactions are proposed to involve a single-electron transfer from copper(I) to the diazonium salt, generating an aryl radical.[1][10] This aryl radical is then oxidized by copper(II) to an aryl cation, which is subsequently trapped by the fluoride ion.[4][10]

signaling_pathway cluster_balz_schiemann Balz-Schiemann Pathway (SN1-like) cluster_cu_mediated Cu-Mediated Pathway (Radical) ArN2_BF4 Ar-N2+ BF4- ArylCation Aryl Cation (Ar+) ArN2_BF4->ArylCation Heat, -N2 ArF_BS Ar-F ArylCation->ArF_BS + F- (from BF4-) ArN2_X Ar-N2+ X- ArylRadical Aryl Radical (Ar•) ArN2_X->ArylRadical -N2 ArylCation_Cu Aryl Cation (Ar+) ArylRadical->ArylCation_Cu ArF_Cu Ar-F ArylCation_Cu->ArF_Cu + F- CuI Cu(I) CuII Cu(II) CuI->CuII e- transfer

Caption: Simplified mechanistic pathways for fluorination.

Conclusion

Both the Balz-Schiemann reaction and modern copper-mediated fluoro-deamination protocols are powerful tools for the synthesis of fluorinated aromatics. The choice of method depends on the specific substrate, desired scale, and tolerance for handling potentially unstable intermediates. The classic Balz-Schiemann reaction is robust but requires the isolation of diazonium salts. In contrast, the newer one-pot, copper-catalyzed methods offer operational simplicity, milder conditions, and are particularly well-suited for late-stage fluorination and radiochemical applications, accommodating a wide range of functional groups.[10]

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of 5-Bromo-1,3-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is based on established principles of organic chemistry and data from the synthesis of structurally similar compounds, due to limited specific literature on the large-scale synthesis of 5-Bromo-1,3-difluoro-2-methylbenzene. The provided protocols and troubleshooting advice should be adapted and optimized for specific laboratory or plant conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a large scale?

A1: A common and logical two-step approach for the large-scale synthesis involves:

  • Synthesis of the precursor, 2,6-difluorotoluene. This is often achieved via a halogen exchange (Halex) reaction from 2,6-dichlorotoluene, which is a widely used industrial method for producing aryl fluorides.[1][2]

  • Electrophilic bromination of 2,6-difluorotoluene. This step introduces the bromine atom at the desired position on the aromatic ring. Careful control of reaction conditions is crucial to ensure high regioselectivity.

Q2: What are the primary challenges in the bromination of 2,6-difluorotoluene?

A2: The main challenges include:

  • Regioselectivity: Ensuring the bromine atom is directed to the C5 position (para to the methyl group) is critical. The fluorine atoms and the methyl group direct the substitution, but side products can form.

  • Side-chain bromination: Preventing bromination of the methyl group (benzylic bromination) is a common issue in toluene derivatives.[3][4] This is typically avoided by using conditions that favor electrophilic aromatic substitution over radical pathways.

  • Formation of poly-brominated species: Over-bromination can occur if the reaction is not carefully monitored and controlled, leading to the formation of dibromo- or other poly-brominated byproducts.

  • Purification: Separating the desired product from unreacted starting material, isomers, and other byproducts on a large scale can be difficult and costly.

Q3: How can I minimize side-chain bromination?

A3: To minimize benzylic bromination, avoid conditions that promote free-radical reactions. This includes:

  • Avoiding UV light: Perform the reaction in the absence of light.

  • Omitting radical initiators: Do not use radical initiators like AIBN or benzoyl peroxide.

  • Using appropriate brominating agents: Employ electrophilic brominating agents such as N-bromosuccinimide (NBS) with a Lewis acid catalyst, or a combination of HBr and an oxidizing agent like H₂O₂ in the dark.[5]

Q4: What purification methods are suitable for large-scale production of this compound?

A4: While laboratory-scale purifications often rely on silica gel chromatography, this is less practical for large-scale industrial production.[6] More suitable methods include:

  • Fractional distillation under reduced pressure (vacuum distillation): This is effective for separating compounds with different boiling points.

  • Recrystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent system, this is an excellent method for achieving high purity on a large scale.

  • Extractive workup: A carefully designed series of aqueous washes can remove many impurities and unreacted reagents.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Degradation of product or starting material. 4. Inefficient brominating agent.1. Monitor the reaction by GC or HPLC to confirm completion. Extend reaction time if necessary. 2. Optimize the reaction temperature. For electrophilic bromination, temperatures are often kept low to moderate to control selectivity. 3. Ensure inert atmosphere (e.g., nitrogen) if reactants are sensitive to air or moisture. 4. Experiment with different brominating agents (e.g., Br₂, NBS) and catalysts (e.g., FeCl₃, AlCl₃).
Presence of Significant Side-Chain Brominated Impurity (2,6-difluorobenzyl bromide) 1. Reaction conditions favoring radical mechanism. 2. Presence of UV light or a radical initiator.1. Conduct the reaction in the dark. Ensure the reactor is shielded from light. 2. Avoid the use of radical initiators. Use a Lewis acid or protic acid to promote electrophilic aromatic substitution.[4]
Formation of Multiple Isomers (e.g., 3-Bromo-1,5-difluoro-2-methylbenzene) 1. Incorrect directing effects of substituents. 2. High reaction temperature leading to loss of selectivity.1. The directing effects of the fluorine and methyl groups should favor the desired 5-bromo isomer. However, steric hindrance can play a role. 2. Lower the reaction temperature to improve regioselectivity. Perform a temperature optimization study.
Product is Contaminated with Poly-brominated Byproducts 1. Molar ratio of brominating agent is too high. 2. Extended reaction time after consumption of starting material.1. Use a stoichiometric amount or a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents). 2. Monitor the reaction progress closely and quench the reaction once the starting material is consumed.
Difficulties in Product Purification 1. Boiling points of product and impurities are too close for distillation. 2. Product is an oil and cannot be recrystallized.1. Consider vacuum distillation to increase the difference in boiling points. 2. If the product is an oil, investigate the possibility of converting it to a solid derivative for purification, followed by regeneration of the desired product. Alternatively, explore liquid-liquid chromatography options for large-scale separation.

Data Presentation

The following table summarizes representative data for the key steps in the synthesis of this compound, based on typical yields and conditions for analogous reactions.

Reaction Step Starting Material Reagents & Conditions Typical Yield (%) Key Parameters to Monitor
Step 1: Fluorination 2,6-DichlorotolueneSpray-dried KF, Sulfolane, 180-225°C70-90%Temperature, reaction time, disappearance of starting material (GC)
Step 2: Bromination 2,6-DifluorotolueneN-Bromosuccinimide (NBS), FeCl₃ (cat.), CH₂Cl₂, 0-25°C75-85%Temperature, rate of addition of NBS, formation of isomers (GC)

Experimental Protocols

Protocol 1: Synthesis of 2,6-Difluorotoluene via Halogen Exchange (Halex) Reaction

Materials:

  • 2,6-Dichlorotoluene

  • Spray-dried Potassium Fluoride (KF)

  • Sulfolane (anhydrous)

  • Nitrogen gas

Equipment:

  • Jacketed glass reactor with mechanical stirrer, condenser, thermocouple, and nitrogen inlet.

  • Distillation apparatus.

Procedure:

  • Charge the reactor with anhydrous sulfolane and spray-dried potassium fluoride.

  • Heat the mixture to approximately 200°C under a slow stream of nitrogen to ensure anhydrous conditions.[1]

  • Slowly add 2,6-dichlorotoluene to the hot mixture over 1-2 hours, maintaining the temperature between 200-220°C.

  • Monitor the reaction by Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Isolate the crude product by fractional distillation under reduced pressure.

  • Analyze the collected fractions by GC and NMR to confirm the purity of 2,6-difluorotoluene.

Protocol 2: Synthesis of this compound via Electrophilic Bromination

Materials:

  • 2,6-Difluorotoluene

  • N-Bromosuccinimide (NBS)

  • Iron(III) chloride (FeCl₃, anhydrous)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated sodium sulfite solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Jacketed glass reactor with mechanical stirrer, dropping funnel, thermocouple, and nitrogen inlet, protected from light.

  • Separatory funnel.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Procedure:

  • Charge the reactor with 2,6-difluorotoluene and anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the mixture to 0-5°C using a chiller.

  • Add a catalytic amount of anhydrous iron(III) chloride.

  • Slowly add N-bromosuccinimide portion-wise over 1-2 hours, ensuring the temperature does not exceed 10°C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by GC.

  • Upon completion, quench the reaction by adding saturated sodium sulfite solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound.

Mandatory Visualizations

G cluster_0 Synthesis Pathway cluster_1 Purification 2,6-Dichlorotoluene 2,6-Dichlorotoluene 2,6-Difluorotoluene 2,6-Difluorotoluene 2,6-Dichlorotoluene->2,6-Difluorotoluene Step 1: Halex Reaction (KF, Sulfolane, 200-220°C) This compound This compound 2,6-Difluorotoluene->this compound Step 2: Bromination (NBS, FeCl3, CH2Cl2, 0-25°C) Crude Product Crude Product This compound->Crude Product Workup (Aqueous Washes) Pure Product Pure Product Crude Product->Pure Product Vacuum Distillation

Caption: Overall workflow for the synthesis of this compound.

G start Low Yield or Purity Issue in Bromination Step check_sm Check Starting Material Purity (GC/NMR) start->check_sm sm_ok Purity OK check_sm->sm_ok Yes sm_impure Impure: Purify Starting Material check_sm->sm_impure No check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) cond_ok Conditions OK check_conditions->cond_ok Yes cond_adjust Adjust Temp/Time/Inertness check_conditions->cond_adjust No check_byproducts Identify Byproducts (GC-MS) isomers Isomeric Byproducts Present? check_byproducts->isomers sm_ok->check_conditions end Problem Resolved sm_impure->end cond_ok->check_byproducts cond_adjust->end side_chain Side-Chain Bromination? isomers->side_chain No lower_temp Lower Reaction Temperature isomers->lower_temp Yes exclude_light Exclude Light, Check for Radical Initiators side_chain->exclude_light Yes side_chain->end No lower_temp->end exclude_light->end

Caption: Troubleshooting workflow for the bromination of 2,6-difluorotoluene.

References

Technical Support Center: Purification of Crude 5-Bromo-1,3-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 5-Bromo-1,3-difluoro-2-methylbenzene.

Troubleshooting Guide

Issue 1: Poor Separation of Impurities During Column Chromatography

Symptoms:

  • Overlapping peaks in HPLC analysis of collected fractions.

  • Co-elution of the desired product with impurities, as indicated by TLC analysis.[1]

  • Broad peaks during chromatographic separation.[1]

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System Optimize the mobile phase. A common starting point for halogenated aromatic compounds is a hexane/ethyl acetate gradient.[2] For compounds with similar polarities, consider using a different solvent system, such as dichloromethane/methanol.[3] The addition of a small percentage of a modifier like triethylamine can sometimes improve peak shape for basic compounds.[1][2]
Column Overloading Reduce the amount of crude material loaded onto the column. Overloading leads to band broadening and decreased resolution. A general rule is to load no more than 1-5% of the silica gel weight.
Improper Column Packing Ensure the silica gel is packed uniformly without any cracks or channels.[4][5] Uneven packing leads to a non-uniform flow of the mobile phase and poor separation. Prepare a slurry of silica gel in the mobile phase and pour it carefully into the column.[4][6]
Similar Polarity of Impurities If impurities have very similar polarity to the product, consider alternative purification techniques such as preparative HPLC or crystallization. For halogenated aromatics, reverse-phase chromatography using a C18 column can be effective.[1]
Issue 2: Low or No Recovery of the Product

Symptoms:

  • The expected product is not observed in the collected fractions.

  • Significantly lower yield than anticipated.

Possible Causes & Solutions:

CauseSolution
Product is Highly Retained on the Column If the product is very polar, it may not elute with the chosen solvent system. Increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate.
Product Eluted with the Solvent Front If the product is very non-polar, it may have eluted very quickly. Analyze the initial fractions collected to check for the presence of your compound.
Decomposition on Silica Gel Some compounds are sensitive to the acidic nature of silica gel and may decompose during chromatography.[7] To test for this, spot the crude mixture on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the product spot diminishes, decomposition is likely. Consider using a less acidic stationary phase like alumina or deactivated silica gel.[7]
Incorrect Fractions Collected Ensure that fractions are being collected at appropriate intervals and that the elution of the compound is being monitored effectively, for instance by TLC or a UV detector.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, isomers formed during the synthesis (e.g., other brominated or fluorinated toluene derivatives), and byproducts from side reactions. The specific impurities will depend on the synthetic route used.

Q2: Which purification technique is most suitable for this compound?

A2: Silica gel column chromatography is a widely used and effective method for the purification of halogenated aromatic compounds.[2][8] For high-purity requirements, preparative HPLC or crystallization may be necessary. Fractional distillation under reduced pressure can also be an option if the impurities have significantly different boiling points.

Q3: How can I determine the appropriate solvent system for column chromatography?

A3: The ideal solvent system can be determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your product a retention factor (Rf) of approximately 0.3 and provides good separation from all impurities.[2]

Q4: My purified product still shows impurities in the NMR spectrum. What should I do?

A4: If minor impurities persist after initial purification, a second purification step may be necessary. This could involve repeating the column chromatography with a shallower solvent gradient, or switching to a different purification technique like recrystallization or preparative HPLC.

Q5: Is this compound stable on silica gel?

A5: While many halogenated aromatic compounds are stable on silica gel, some can be sensitive to its acidic nature.[7] It is always recommended to perform a stability test on a TLC plate before committing to a large-scale column chromatography purification.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Slurry: In a fume hood, mix silica gel (230-400 mesh) with the initial mobile phase (e.g., 98:2 hexane/ethyl acetate) to form a slurry.[4][6]

  • Packing the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[2] Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[4][5] Add another layer of sand on top of the silica bed.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.[4] Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase. Collect fractions in test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Fractional Distillation (Under Reduced Pressure)
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum source. Ensure all glass joints are properly sealed.

  • Charging the Flask: Place the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Distillation: Begin heating the distillation flask gently while applying a vacuum. The pressure should be carefully controlled to achieve a steady boiling point.

  • Fraction Collection: Collect the different fractions based on their boiling points. The fraction corresponding to the boiling point of this compound (Predicted: 176.0±35.0 °C) should be collected separately.[9]

  • Analysis: Analyze the purity of the collected fractions using GC or HPLC.

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_start Start cluster_purification Purification Step cluster_analysis Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting Start Crude Product (this compound) Purification Column Chromatography Start->Purification Analysis TLC/HPLC/NMR Analysis Purification->Analysis Pure Pure Product Analysis->Pure Purity > 98% Impure Impure Product Analysis->Impure Purity < 98% Troubleshoot Identify Issue Impure->Troubleshoot OptimizeSolvent Optimize Solvent System Troubleshoot->OptimizeSolvent Poor Separation CheckLoading Check Column Loading Troubleshoot->CheckLoading Broad Peaks RepackColumn Repack Column Troubleshoot->RepackColumn Irregular Elution AltMethod Consider Alternative Method (e.g., Prep-HPLC, Crystallization) Troubleshoot->AltMethod Persistent Impurities OptimizeSolvent->Purification CheckLoading->Purification RepackColumn->Purification AltMethod->Start

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-1,3-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals who are working with the challenging substrate, 5-Bromo-1,3-difluoro-2-methylbenzene. Due to its unique electronic and steric properties—namely, the electron-withdrawing fluorine atoms and the sterically hindering ortho-methyl group—this substrate requires careful optimization of reaction conditions to achieve high yields.

This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in low to no yield?

A1: Low or no yield with this substrate is a common challenge stemming from its distinct structural features. The two electron-withdrawing fluorine atoms make the aryl bromide electron-deficient, which can facilitate the initial oxidative addition step of the catalytic cycle.[1] However, the steric hindrance caused by the methyl group and the two fluorine atoms ortho to the bromine can significantly slow down subsequent steps, particularly transmetalation and reductive elimination.[2]

When troubleshooting, start by assessing these key parameters:

  • Catalyst and Ligand Choice : Standard catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates.[1] Specialized, bulky, and electron-rich ligands are typically required.[2][3]

  • Reaction Conditions : Inadequate temperature, insufficient reaction time, or the presence of oxygen and moisture can deactivate the catalyst and halt the reaction.[1]

  • Base and Solvent System : The selection of an appropriate base and solvent is critical for both activating the boronic acid and maintaining the catalyst's activity.[1][4]

  • Reagent Quality : Ensure the purity and activity of your palladium catalyst, boronic acid, and the dryness of your solvents.

Q2: What are the recommended catalyst and ligand systems for this sterically hindered and electron-deficient substrate?

A2: For sterically demanding substrates like this compound, the catalyst system is the most critical factor. Success often relies on using advanced palladium precatalysts paired with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[2][5] These ligands promote the crucial, often rate-limiting, reductive elimination step.[6]

  • Buchwald-type Biarylphosphine Ligands : These are highly effective for coupling sterically hindered substrates.[2] Ligands such as SPhos, XPhos, and RuPhos are excellent choices as they accelerate both oxidative addition and reductive elimination.[2]

  • N-Heterocyclic Carbene (NHC) Ligands : NHCs are also very effective and can offer high stability and activity.[3][7]

  • Palladium Precatalysts : Using modern palladium precatalysts, such as the Buchwald G3 or G4 series (e.g., XPhos Pd G3), is highly recommended.[8] These catalysts are air-stable and provide a reliable source of the active Pd(0) species.

Q3: How should I select the appropriate base and solvent for this reaction?

A3: The choice of base and solvent significantly impacts the reaction rate and the prevalence of side reactions.[1]

  • Base Selection : The base activates the boronic acid, facilitating the transmetalation step.[7][9]

    • Potassium Phosphate (K₃PO₄) : Often a good choice for challenging couplings as it is a strong, non-nucleophilic base.

    • Cesium Carbonate (Cs₂CO₃) : Its high solubility in organic solvents can be advantageous.[4]

    • Potassium Carbonate (K₂CO₃) : A standard, cost-effective choice that is effective in many cases.[4][10]

    • The choice can be empirical, and screening different bases is often necessary.[11]

  • Solvent Selection :

    • Aprotic polar solvents are generally preferred. Common choices include Dioxane , Toluene , or THF , often with a small amount of water as a co-solvent.[4][6]

    • While Suzuki reactions can tolerate some water, starting with anhydrous, degassed solvents is crucial to prevent catalyst deactivation and ensure reproducibility.[1] Oxygen can lead to the oxidation of phosphine ligands and deactivation of the catalyst.[1]

Q4: What are the common side reactions I should be aware of, and how can they be minimized?

A4: Several side reactions can compete with the desired cross-coupling, reducing the overall yield.

  • Hydrodehalogenation (Debromination) : This is the replacement of the bromine atom with a hydrogen atom. It can become significant at higher temperatures or with prolonged reaction times. To minimize it, try lowering the reaction temperature or using a more active catalyst system that promotes faster cross-coupling.[1][12]

  • Protodeboronation : This involves the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This side reaction consumes the coupling partner. It can be minimized by ensuring strictly inert conditions and avoiding overly harsh bases or prolonged heating.[11]

  • Homocoupling : This is the formation of a biaryl product from the coupling of two boronic acid molecules or two aryl bromide molecules. Using a slight excess of the boronic acid can sometimes mitigate this issue.[1]

Q5: My reaction is very sluggish or appears to have stalled. What steps can I take?

A5: A sluggish reaction often points to issues with catalyst activity or suboptimal conditions for a challenging substrate.

  • Increase Temperature : Many Suzuki couplings for hindered substrates require elevated temperatures, typically in the range of 80–120 °C.[2][12]

  • Verify Catalyst Activity : If possible, test your catalyst system on a simpler, more reactive substrate (e.g., bromobenzene and phenylboronic acid) to confirm its activity.[13]

  • Extend Reaction Time : Monitor the reaction by TLC, GC-MS, or LC-MS. Some difficult couplings may simply require longer reaction times to reach completion.[1]

  • Re-evaluate Catalyst System : If the reaction still fails, a more potent catalyst system may be necessary. Consider switching to a different class of ligand (e.g., from a biarylphosphine to an NHC) or a more advanced precatalyst.[8]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst or improper handling. 2. Presence of oxygen or moisture. 3. Suboptimal temperature. 4. Ineffective catalyst/ligand system for the hindered substrate.1. Use a fresh, high-purity catalyst. Consider a modern precatalyst (e.g., XPhos Pd G3).[8] 2. Ensure all glassware is oven-dried. Use anhydrous, degassed solvents. Purge the reaction vessel thoroughly with an inert gas (Ar or N₂).[1][2] 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition (80-120 °C is a typical range).[12] 4. Screen bulky, electron-rich ligands like SPhos or XPhos.[2]
Significant Side Product Formation 1. Hydrodehalogenation : Reaction temperature too high or reaction time too long. 2. Protodeboronation : Degradation of the boronic acid. 3. Homocoupling : Undesired coupling of starting materials.1. Attempt the reaction at a lower temperature. Use a more active catalyst to reduce the required reaction time.[12] 2. Use a slight excess (1.2-1.5 equiv.) of the boronic acid. Ensure a rigorously inert atmosphere.[12] 3. Adjust the stoichiometry. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.
Inconsistent or Irreproducible Results 1. Variability in reagent quality (catalyst, base, solvents). 2. Incomplete exclusion of air/moisture. 3. Inconsistent heating or stirring.1. Use reagents from a reliable source. Purify solvents if necessary. 2. Standardize the degassing procedure (e.g., three freeze-pump-thaw cycles or sparging with argon for 15-20 min).[14] 3. Use an oil bath or heating mantle with a temperature controller and ensure vigorous stirring to maintain a homogeneous mixture.[2]

Data Presentation: Recommended Reaction Parameters

The tables below summarize recommended starting points for optimizing the Suzuki coupling of this compound.

Table 1: Recommended Catalyst & Ligand Systems for Hindered Aryl Bromides

Catalyst (Precatalyst)LigandTypical Loading (mol%)Key Advantages
Pd₂(dba)₃SPhos or XPhos1-3Highly effective for sterically hindered and electron-deficient substrates.[2]
Pd(OAc)₂RuPhos1-3Excellent for promoting reductive elimination in challenging systems.[2]
XPhos Pd G3(Internal)0.5-2Air-stable, reliable precatalyst; simplifies reaction setup.[2][8]
PEPPSI-IPr(Internal)1-3Robust N-heterocyclic carbene (NHC) based catalyst.[6]

Table 2: Comparison of Common Base and Solvent Systems

BaseSolvent SystemTemperature (°C)Notes
K₃PO₄Dioxane / H₂O (e.g., 10:1)90-110A strong, effective base for difficult couplings.[4]
Cs₂CO₃Toluene or Dioxane80-110Good solubility; often provides excellent results.[4]
K₂CO₃THF / H₂O (e.g., 4:1)80-100A common and cost-effective choice; may require higher temperatures.[10][15]
KFDioxane90-110A milder option that can be effective and prevent hydrolysis of sensitive functional groups.[7][8]

Experimental Protocol: General Procedure

This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of stoichiometry, catalyst loading, temperature, and time is recommended.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation : Add a magnetic stir bar to a dry round-bottom flask or reaction vial. Oven-dry all glassware before use.

  • Adding Reagents : Under an inert atmosphere (in a glovebox or using a Schlenk line), charge the flask with this compound, the arylboronic acid, the palladium precatalyst, and the base.[2][12]

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[12]

  • Solvent Addition : Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Reaction : Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).[12]

  • Monitoring : Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[2]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench by adding water.

  • Extraction : Separate the layers and extract the aqueous phase with the organic solvent (2-3 times).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2][14]

Visualizations

Suzuki_Cycle General Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OA_Complex Oxidative Addition Complex (Ar-Pd(II)L₂-X) Pd0->OA_Complex Oxidative Addition + Ar-X TM_Complex Transmetalation Complex (Ar-Pd(II)L₂-R) OA_Complex->TM_Complex Transmetalation + R-B(OR)₂ (Base Activated) Product Ar-R (Product) TM_Complex->Product Reductive Elimination Regen_Cat Pd(0)L₂ TM_Complex->Regen_Cat Regen_Cat->Pd0 Catalyst Regeneration

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.[3][12]

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Observed Check_Inert Verify Inert Atmosphere (Degas Solvents, Purge System) Start->Check_Inert Check_Temp Increase Temperature (e.g., to 100-110 °C) Check_Inert->Check_Temp If no improvement Check_Reagents Confirm Reagent Quality (Fresh Catalyst, Dry Base) Check_Temp->Check_Reagents If still sluggish Re_evaluate Re-evaluate Catalyst System Check_Reagents->Re_evaluate If issue persists New_Ligand Screen Bulky Ligands (XPhos, SPhos) Re_evaluate->New_Ligand Option 1 New_Base Screen Bases (K₃PO₄, Cs₂CO₃) Re_evaluate->New_Base Option 2 Success Reaction Successful New_Ligand->Success New_Base->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 5-Bromo-1,3-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1,3-difluoro-2-methylbenzene (CAS: 179617-08-4).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most probable and direct synthetic route is the electrophilic aromatic substitution (bromination) of 1,3-difluoro-2-methylbenzene (also known as 2,6-difluorotoluene). This reaction typically employs a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) or in a strong acid.

Q2: What are the most likely impurities to be encountered during the synthesis of this compound?

A2: Common impurities include unreacted starting material (1,3-difluoro-2-methylbenzene), regioisomers formed during bromination, poly-brominated byproducts, and products of side-chain bromination. The specific impurities and their prevalence will depend on the reaction conditions.

Q3: How can I minimize the formation of the di-brominated impurity?

A3: To reduce the formation of di-brominated byproducts, it is advisable to use a controlled stoichiometry of the brominating agent, typically not exceeding one equivalent relative to the starting material. Slow, dropwise addition of the brominating agent at a controlled temperature can also help improve selectivity.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Bromine and strong acids are corrosive and toxic. N-Bromosuccinimide is a lachrymator. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Care should be taken to quench any unreacted bromine before workup.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Low Conversion of Starting Material 1. Insufficient reaction time or temperature. 2. Inactive catalyst. 3. Insufficient amount of brominating agent.1. Monitor the reaction by TLC or GC-MS and extend the reaction time or gradually increase the temperature. 2. Use a fresh or newly opened batch of catalyst. 3. Ensure accurate stoichiometry of the brominating agent.
Presence of a Significant Isomeric Impurity The methyl group in 1,3-difluoro-2-methylbenzene is an ortho-, para- director. While the para-position is sterically favored, some bromination may occur at other positions on the aromatic ring, leading to regioisomers.Optimize the reaction temperature and choice of solvent to improve regioselectivity. Lower temperatures often favor the formation of the thermodynamically more stable product. Purification by column chromatography or recrystallization may be necessary.
Formation of Di-brominated Byproducts Excess of the brominating agent or localized high concentrations.Use a 1:1 molar ratio of 1,3-difluoro-2-methylbenzene to the brominating agent. Add the brominating agent slowly and with efficient stirring to avoid localized excess.
Detection of a Side-Chain Brominated Impurity Radical bromination at the methyl group, often initiated by UV light or radical initiators.Ensure the reaction is carried out in the dark or in a vessel protected from light. Avoid the use of radical initiators unless side-chain bromination is desired.
Difficult Purification of the Final Product Close boiling points or similar polarities of the product and impurities.Employ high-performance liquid chromatography (HPLC) or careful fractional distillation for separation. Derivatization of an impurity to alter its polarity followed by chromatography can also be an effective strategy.

Experimental Protocols

Key Experiment: Bromination of 1,3-difluoro-2-methylbenzene

Objective: To synthesize this compound via electrophilic bromination of 1,3-difluoro-2-methylbenzene.

Materials:

  • 1,3-difluoro-2-methylbenzene

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-difluoro-2-methylbenzene (1.0 eq) in dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate beaker, prepare a solution of N-Bromosuccinimide (1.05 eq) in dichloromethane.

  • Add the NBS solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, carefully pour the mixture over ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Data Presentation

Parameter Condition A Condition B Condition C
Starting Material 1,3-difluoro-2-methylbenzene1,3-difluoro-2-methylbenzene1,3-difluoro-2-methylbenzene
Brominating Agent NBSBr₂NBS
Catalyst/Solvent H₂SO₄FeCl₃Trifluoroacetic acid
Temperature 0-25 °C25 °C0-25 °C
Yield of Product 85%78%82%
Purity (by GC) 98%95%97%
Major Impurity Unreacted Starting Material (1.5%)Di-brominated Product (3%)Isomeric Byproduct (2%)

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Synthesis cluster_1 Impurity Identification cluster_2 Corrective Actions start Reaction Complete: Analyze Crude Product (GC-MS, NMR) check_purity Is Purity > 95%? start->check_purity end_product Pure Product check_purity->end_product Yes identify_impurities Identify Major Impurities check_purity->identify_impurities No starting_material Unreacted Starting Material identify_impurities->starting_material isomer Isomeric Byproduct identify_impurities->isomer dibromo Di-brominated Product identify_impurities->dibromo side_chain Side-chain Bromination identify_impurities->side_chain increase_time_temp Increase Reaction Time/Temp or Check Reagent Stoichiometry starting_material->increase_time_temp optimize_conditions Optimize Temp/Solvent for Regioselectivity isomer->optimize_conditions control_stoichiometry Control Brominating Agent Stoichiometry (1:1) dibromo->control_stoichiometry protect_from_light Exclude UV Light side_chain->protect_from_light

Caption: Troubleshooting workflow for impurity identification and mitigation.

Technical Support Center: Minimizing Side Reactions in the Bromination of Difluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize side reactions during the electrophilic aromatic bromination of difluorotoluene.

Frequently Asked Questions (FAQs)

Q1: I'm observing multiple isomers of bromodifluorotoluene. How can I improve regioselectivity?

A: Achieving high regioselectivity in the bromination of difluorotoluene is challenging due to the competing directing effects of the two fluorine atoms and the methyl group. Fluorine is an ortho-, para-director, as is the methyl group. The final substitution pattern depends on the specific isomer of difluorotoluene used (e.g., 2,4-difluorotoluene vs. 3,4-difluorotoluene).

Strategies to Improve Selectivity:

  • Steric Hindrance: Bulky brominating agents or catalysts can favor substitution at less sterically hindered positions.

  • Temperature Control: Lowering the reaction temperature (e.g., to -30°C to 0°C) often increases the selectivity of the kinetically favored product by reducing the energy available to overcome activation barriers for the formation of other isomers.[1]

  • Choice of Catalyst and Solvent: Certain Lewis acids and solvents can influence regioselectivity. For instance, using N-bromosuccinimide (NBS) in acetonitrile has been shown to be highly para-selective with respect to the most activating substituent on an aromatic ring.[1] Zeolites can also induce high para-selectivity.[2] For the bromination of 4-fluorotoluene, using a catalyst system of iodine and iron in glacial acetic acid has been shown to increase the proportion of the 3-bromo isomer over the 2-bromo isomer.[3]

For 2,4-difluorotoluene , the fluorine atoms and the methyl group cooperatively direct electrophilic attack to the C5 position, which is expected to be the major product.[4] For other isomers, the directing effects may be in conflict, leading to mixtures.

Q2: My reaction is producing di- and tri-brominated products. How do I prevent this polybromination?

A: Polybromination occurs when the mono-brominated product is reactive enough to undergo further bromination under the reaction conditions.

Methods to Prevent Polybromination:

  • Control Stoichiometry: Use a slight excess of the difluorotoluene substrate relative to the brominating agent or, more commonly, use no more than 1.0 to 1.1 molar equivalents of the brominating agent. This ensures the brominating agent is the limiting reagent.[5]

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration, which disfavors multiple substitutions.

  • Use Milder Reagents: Employ a less reactive brominating agent. N-bromosuccinimide (NBS) is generally milder than elemental bromine (Br₂).[6]

  • Solvent Choice: Using trifluoroacetic acid as a solvent can help avoid polybromination compared to reactions run in concentrated sulfuric acid.[7]

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the appearance of the mono-brominated product. Stop the reaction as soon as the starting material is consumed.

Q3: I'm observing bromination on the methyl group instead of the aromatic ring. What causes this and how can I stop it?

A: Bromination of the methyl group is a benzylic bromination, which proceeds via a free-radical mechanism, whereas bromination of the aromatic ring is an electrophilic aromatic substitution (EAS).[8]

Causes and Solutions for Benzylic Bromination:

  • Cause: The presence of radical initiators such as UV light, AIBN (azobisisobutyronitrile), or benzoyl peroxide promotes radical reactions. High temperatures (e.g., refluxing in CCl₄) also favor this pathway.[6][9]

  • Solution 1 - Exclude Radical Initiators: Ensure the reaction is run in the dark and that no radical initiators are present.

  • Solution 2 - Use Conditions Favoring EAS: To promote aromatic ring bromination, use a Lewis acid catalyst (e.g., FeCl₃, AlCl₃, ZrCl₄) in a suitable solvent at or below room temperature.[10] Brønsted acids can also promote aromatic ring bromination over benzylic bromination.[11] The Lewis acid activates the brominating agent, making it a strong electrophile that preferentially attacks the electron-rich aromatic ring.[12]

Q4: Are there safer and more environmentally friendly alternatives to using liquid bromine (Br₂)?

A: Yes, due to the hazardous nature of molecular bromine, several alternative reagents and methods are preferred.[5][13]

Recommended Alternatives:

  • N-Bromosuccinimide (NBS): A crystalline solid that is easier and safer to handle than Br₂. It is a source of electrophilic bromine, especially when activated by an acid catalyst.[14][15]

  • In Situ Generation of Bromine: Bromine can be generated directly within the reaction vessel, minimizing handling risks. A common method is the oxidation of bromide salts (e.g., KBr, NaBr, or HBr) with an oxidant like sodium hypochlorite (NaOCl) or Oxone.[7][13] This approach is well-suited for continuous flow chemistry setups.[13]

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH): Another solid brominating agent that can be used for electrophilic bromination.

  • Tetrabutylammonium Tribromide (TBAT): A solid, stable, and easily handled reagent that can provide high para-selectivity.

Q5: How can I effectively purify my desired bromodifluorotoluene isomer?

A: If side reactions produce a mixture of isomers or poly-brominated compounds, purification is essential.

Common Purification Techniques:

  • Column Chromatography: This is the most powerful method for separating isomers with different polarities. Using a silica gel stationary phase and an appropriate solvent system (e.g., hexanes/ethyl acetate) can effectively isolate the desired product.[4]

  • Recrystallization: If the desired product is a solid and has significantly different solubility from the impurities in a given solvent, recrystallization can be a highly effective and scalable purification method.

  • Distillation: For liquid products with sufficiently different boiling points, fractional distillation under reduced pressure can be used for separation.

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and suggested solutions to minimize side reactions.

ProblemPotential CauseSuggested Solution
Poor Regioselectivity 1. Reaction temperature is too high.1. Lower the reaction temperature to 0°C, -10°C, or even lower to favor the kinetically controlled product.[16]
(Mixture of Isomers)2. Inappropriate choice of catalyst/solvent.2. Screen different Lewis acids (e.g., FeCl₃, ZrCl₄, zeolites) and solvents (e.g., CH₂Cl₂, CH₃CN, TFA) to optimize selectivity.[2][7][10]
3. Highly reactive brominating agent.3. Switch from Br₂ to a milder agent like NBS.[6]
Polybromination 1. Incorrect stoichiometry (excess brominating agent).1. Use the brominating agent as the limiting reagent (1.0-1.05 equivalents).[5]
(Di- or tri-bromo products)2. Reaction time is too long.2. Monitor the reaction closely with TLC/GC and quench it once the starting material is consumed.
3. High reaction temperature or concentration.3. Perform the reaction at a lower temperature and add the brominating agent slowly and diluted.
Benzylic Bromination 1. Presence of UV light.1. Conduct the reaction in a flask wrapped in aluminum foil to exclude light.
(Bromination on -CH₃ group)2. Presence of radical initiators (e.g., AIBN).2. Ensure all reagents are free from radical initiators. Use conditions that favor EAS (electrophilic aromatic substitution).
3. Absence of an EAS catalyst.3. Add a Lewis acid catalyst (e.g., FeCl₃) to promote aromatic substitution.[11]
Low or No Reaction 1. Insufficiently activated brominating agent.1. Add a suitable Lewis acid catalyst (e.g., ZrCl₄, FeCl₃) to increase the electrophilicity of the bromine source.[10][17]
2. Difluorotoluene ring is too deactivated.2. Use a stronger brominating system (e.g., Br₂ with AlCl₃) or increase the reaction temperature, while monitoring for side reactions.
3. Water present in the reaction mixture.3. Ensure all glassware is dry and use anhydrous solvents, as water can deactivate the Lewis acid catalyst.

Experimental Protocol Example: Selective Mono-bromination using NBS

This protocol provides a general methodology for the regioselective mono-bromination of an activated or moderately deactivated toluene derivative like difluorotoluene. Note: This is a representative protocol and should be optimized for the specific difluorotoluene isomer and desired product.

Materials:

  • Difluorotoluene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Zirconium(IV) chloride (ZrCl₄) (5 mol%) or Iron(III) bromide (FeBr₃) (5 mol%)

  • Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the difluorotoluene (1.0 eq) in the chosen anhydrous solvent (e.g., acetonitrile).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., ZrCl₄, 0.05 eq) to the stirred solution.

  • NBS Addition: Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0°C. Monitor its progress every 30 minutes using TLC or GC analysis. If the reaction is slow, it can be allowed to warm gradually to room temperature.

  • Quenching: Once the starting material is consumed, quench the reaction by pouring it into an ice-cold saturated solution of sodium thiosulfate to destroy any remaining electrophilic bromine.

  • Workup: Transfer the mixture to a separatory funnel. If using acetonitrile, add water and an extraction solvent like ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired pure bromodifluorotoluene isomer.

Visualizations

Experimental Workflow for Selective Bromination

G start_end start_end process process decision decision io io good good start Start: Plan Reaction select_reagent Select Brominating Agent (e.g., NBS for selectivity) start->select_reagent select_catalyst Select Catalyst (e.g., FeCl₃, ZrCl₄ for EAS) select_reagent->select_catalyst setup Reaction Setup (Anhydrous, Inert Atm.) select_catalyst->setup control_cond Control Conditions (Low Temp, Slow Addition) setup->control_cond monitor Monitor Progress (TLC / GC) control_cond->monitor complete Reaction Complete? monitor->complete complete:e->monitor:e No workup Quench & Aqueous Workup complete->workup Yes purify Purification (Chromatography / Recrystallization) workup->purify product Pure Mono-bromo Product purify->product

Caption: Workflow for optimizing selective aromatic bromination.

Logical Map of Potential Bromination Side Reactions

G center_node center_node desired_outcome desired_outcome side_reaction side_reaction cause cause main Bromination of Difluorotoluene desired Desired Mono-bromo Isomer main->desired Controlled Stoichiometry Low Temperature Correct Catalyst poly Polybromination main->poly isomers Undesired Isomers main->isomers benzylic Benzylic Bromination main->benzylic cause_poly • Excess Brominating Agent • High Temperature • Long Reaction Time poly->cause_poly cause_isomers • High Temperature • Non-selective Reagents • Competing Directing Effects isomers->cause_isomers cause_benzylic • UV Light • Radical Initiator (AIBN) • No EAS Catalyst benzylic->cause_benzylic

Caption: Causes of common side reactions in difluorotoluene bromination.

References

Technical Support Center: Troubleshooting Low Yields in Reactions with 5-Bromo-1,3-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-1,3-difluoro-2-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. The unique substitution pattern of this compound, featuring an ortho-methyl group and two meta-fluorine atoms, presents specific challenges that can lead to lower than expected reaction yields. This guide provides detailed troubleshooting advice, experimental protocols, and data-driven recommendations to help you achieve your desired outcomes.

Understanding the Reactivity of this compound

The reactivity of this compound in common cross-coupling and organometallic reactions is influenced by a combination of steric and electronic factors:

  • Steric Hindrance: The methyl group at the C2 position (ortho to the bromine) creates significant steric hindrance. This can impede the approach of bulky palladium catalysts to the C-Br bond, which is a critical step in many cross-coupling reactions.

  • Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which can influence the reactivity of the aryl ring. This can make the C-Br bond more susceptible to oxidative addition in some catalytic cycles but can also affect the stability of organometallic intermediates.

This guide will address how to mitigate these effects in three common reaction types: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Grignard Reaction.

Suzuki-Miyaura Coupling: Troubleshooting Low Yields

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. However, the steric hindrance and electronic nature of this compound can lead to low yields.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield in my Suzuki coupling reaction with this compound. What are the likely causes?

A1: Low yields with this substrate are often due to:

  • Inefficient Oxidative Addition: The ortho-methyl group can sterically hinder the palladium catalyst from accessing the C-Br bond.

  • Difficult Reductive Elimination: Steric congestion around the palladium center can make it difficult for the coupled product to be released.

  • Protodeboronation: The boronic acid or ester can be replaced by a hydrogen atom, especially under harsh conditions.

  • Homocoupling: Self-coupling of the boronic acid or the aryl halide can occur as a side reaction.

Q2: How can I improve the oxidative addition step for this sterically hindered substrate?

A2: To improve oxidative addition, consider the following:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands that promote the formation of a monoligated palladium species, which is more reactive in oxidative addition. Ligands like SPhos, XPhos, and RuPhos are excellent starting points.[1]

  • Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes improve conversion.

  • Temperature: Higher reaction temperatures (e.g., 80-110 °C) can provide the necessary energy to overcome the activation barrier for oxidative addition.

Q3: What is the best way to prevent protodeboronation of my boronic acid?

A3: To minimize protodeboronation:

  • Use a Milder Base: Strong bases can promote this side reaction. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.

  • Control Water Content: While some water is often beneficial, excess water can facilitate protodeboronation. Use a solvent system with a controlled amount of water (e.g., dioxane/water 10:1).

Data Presentation: Suzuki Coupling Optimization

The following table provides a starting point for optimizing the Suzuki coupling of this compound based on conditions reported for structurally similar, sterically hindered aryl bromides.

Catalyst PrecursorLigandBaseSolventTemp (°C)Typical Yield Range (%)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100HighGood for mono-arylation of di-halo substrates.[2]
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-100EffectiveOften used for sterically demanding couplings.
PdCl₂(dppf)dppfK₂CO₃DME80HighA common and reliable catalyst system.[3]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane80Good to BetterA classic catalyst, may require higher temperatures.[2]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for your specific boronic acid partner.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mandatory Visualization: Suzuki Coupling Troubleshooting Workflow

Suzuki_Troubleshooting cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization start Low Yield in Suzuki Coupling check_reagents Check Reagent Purity & Stoichiometry start->check_reagents Initial Check check_conditions Review Reaction Conditions start->check_conditions If Reagents OK reagent_purity Impure Aryl Halide or Boronic Acid? check_reagents->reagent_purity catalyst_issue Inefficient Catalyst System? check_conditions->catalyst_issue stoichiometry Incorrect Stoichiometry? reagent_purity->stoichiometry base_issue Inappropriate Base? catalyst_issue->base_issue optimize_catalyst Screen Bulky Ligands (SPhos, XPhos) Increase Catalyst Loading catalyst_issue->optimize_catalyst temp_issue Suboptimal Temperature? base_issue->temp_issue optimize_base Try Weaker Base (K2CO3, Cs2CO3) Use Boronic Ester base_issue->optimize_base optimize_temp Increase Temperature (80-110 °C) temp_issue->optimize_temp end Improved Yield optimize_catalyst->end optimize_base->end optimize_temp->end

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

Buchwald-Hartwig Amination: Troubleshooting Low Yields

The Buchwald-Hartwig amination is a versatile method for C-N bond formation. The steric and electronic properties of this compound can make this transformation challenging.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination is not proceeding or giving a low yield. What should I check first?

A1: The most common issues are:

  • Catalyst Inactivity: The palladium catalyst may be deactivated or not suitable for this hindered substrate.

  • Inappropriate Ligand: The choice of ligand is crucial for coupling sterically demanding partners.[1]

  • Base Selection: The strength and type of base can significantly impact the reaction rate and side reactions.

  • Reagent Purity: Water and oxygen can poison the catalyst. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

Q2: Which ligands are most effective for the amination of this hindered aryl bromide?

A2: For sterically hindered aryl bromides, bulky, electron-rich phosphine ligands are generally the most effective.[4] These ligands promote the formation of the active monoligated palladium catalyst and facilitate the reductive elimination step. Good starting choices include:

  • Josiphos-type ligands (e.g., CyPF-tBu)

  • Dialkylbiarylphosphines (e.g., XPhos, SPhos, RuPhos, BrettPhos) [1][4]

Q3: What is the role of the base, and which one should I use?

A3: The base is required to deprotonate the amine, allowing it to coordinate to the palladium center.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and often lead to faster reactions. However, they are not compatible with base-sensitive functional groups.

  • Weaker Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are milder alternatives that may require higher temperatures but offer better functional group tolerance.[5]

Data Presentation: Buchwald-Hartwig Amination Optimization

This table summarizes catalyst systems for the amination of challenging aryl bromides, providing a starting point for optimization with this compound.

Catalyst PrecursorLigandBaseSolventTemp (°C)Typical Yield Range (%)Notes
Pd₂(dba)₃XPhosNaOtBuToluene100Good-ExcellentA robust system for many hindered substrates.[6]
Pd(OAc)₂SPhosCs₂CO₃1,4-Dioxane110Good-ExcellentMilder base, may require higher temperature.
[Pd(allyl)Cl]₂BrettPhosLiHMDSTHF80HighGood for primary amines and offers proton tolerance.[7]
Pd(OAc)₂BINAPNaOtBuToluene100Moderate-GoodA bidentate ligand, can be effective for some systems.[4]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and should be adapted based on the specific amine coupling partner.

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Add Reactants: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the tube and heat in a preheated oil bath at 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Mandatory Visualization: Buchwald-Hartwig Troubleshooting Workflow

Buchwald_Hartwig_Troubleshooting cluster_inertness System Inertness cluster_params Parameter Optimization start Low Yield in Buchwald-Hartwig Amination check_inertness Check for O2/H2O Contamination start->check_inertness check_params Review Reaction Parameters check_inertness->check_params If System is Inert degas_solvent Degas Solvent Properly? check_inertness->degas_solvent ligand_choice Optimal Ligand for Hindered Substrate? check_params->ligand_choice anhydrous_reagents Reagents & Solvents Anhydrous? degas_solvent->anhydrous_reagents base_choice Appropriate Base Strength? ligand_choice->base_choice optimize_ligand Screen Bulky Biarylphosphine Ligands (XPhos, RuPhos, BrettPhos) ligand_choice->optimize_ligand temp_choice Sufficient Temperature? base_choice->temp_choice optimize_base Screen Bases (NaOtBu, LHMDS, Cs2CO3) base_choice->optimize_base optimize_temp Increase Temperature (100-120 °C) temp_choice->optimize_temp end Improved Yield optimize_ligand->end optimize_base->end optimize_temp->end

Caption: A logical workflow for troubleshooting low-yield Buchwald-Hartwig aminations.

Grignard Reaction: Troubleshooting Low Yields

Formation of a Grignard reagent from this compound can be challenging, and subsequent reactions may also suffer from low yields.

Frequently Asked Questions (FAQs)

Q1: I am having trouble initiating the Grignard reagent formation. What can I do?

A1: Initiation is a common problem in Grignard reactions. Here are some tips:

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings with a glass rod in the flask.[8][9]

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the solvent (typically THF or diethyl ether) is anhydrous.[10]

  • Concentration: A high local concentration of the aryl halide can help with initiation. Start by adding a small portion of the halide solution to the magnesium and gently warm the mixture.

Q2: My Grignard reaction is giving a low yield of the desired alcohol after reacting with a carbonyl compound. What are the potential side reactions?

A2: Several side reactions can reduce your yield:

  • Wurtz Coupling: The Grignard reagent can react with unreacted this compound to form a biaryl byproduct. This can be minimized by slow addition of the aryl halide during the Grignard formation.

  • Enolization: If your carbonyl compound has acidic alpha-protons, the Grignard reagent can act as a base and deprotonate it, forming an enolate that will not react further.

  • Reduction: If the Grignard reagent has beta-hydrogens and the carbonyl is sterically hindered, a hydride transfer can occur, reducing the carbonyl to an alcohol. This is less of a concern with aryl Grignard reagents.

Q3: Can the fluorine atoms on the ring interfere with the Grignard reaction?

A3: The electron-withdrawing fluorine atoms make the aryl ring more electron-deficient. This can potentially make the Grignard reagent less stable. It is advisable to use the Grignard reagent immediately after its formation and to perform the reaction at a controlled temperature.

Data Presentation: Grignard Reaction Conditions

This table provides general conditions for Grignard reagent formation and subsequent reaction with an electrophile.

Grignard Formation SolventActivation MethodReaction with ElectrophileTemperatureNotes
Anhydrous THFIodine crystalAldehyde or Ketone0 °C to RTTHF is a good solvent for aryl Grignard formation.[9]
Anhydrous Diethyl Ether1,2-DibromoethaneEster0 °C to RTDiethyl ether is a traditional solvent; the reaction may be slower.
Anhydrous THFMechanical crushingEpoxide0 °C to RTCrushing the Mg turnings can expose a fresh surface.[8]
Experimental Protocol: Grignard Reaction with an Aldehyde

This protocol describes the formation of the Grignard reagent and its subsequent reaction with an aldehyde.

  • Magnesium Activation: Place magnesium turnings (1.2 equiv.) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small crystal of iodine. Gently heat the flask under a stream of nitrogen until the iodine sublimes and coats the magnesium.

  • Grignard Formation: Add anhydrous THF via a syringe. In the dropping funnel, place a solution of this compound (1.0 equiv.) in anhydrous THF. Add a small amount of this solution to the magnesium. The reaction should initiate (disappearance of iodine color, bubbling). Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of the aldehyde (1.0 equiv.) in anhydrous THF dropwise via the dropping funnel.

  • Work-up: After the addition is complete, stir at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude alcohol by flash column chromatography.

Mandatory Visualization: Grignard Reaction Troubleshooting Workflow

Grignard_Troubleshooting cluster_formation Grignard Formation Issues cluster_reaction Reaction with Electrophile Issues start Low Yield in Grignard Reaction no_initiation Reaction Fails to Initiate start->no_initiation low_formation_yield Low Grignard Concentration start->low_formation_yield low_product_yield Low Product Yield start->low_product_yield side_products Side Product Formation start->side_products activate_mg Activate Mg (I2, Dibromoethane, Crushing) Ensure Anhydrous Conditions no_initiation->activate_mg slow_addition Slow Addition of Aryl Halide Check for Wurtz Coupling low_formation_yield->slow_addition check_electrophile Check Electrophile Purity Consider Enolization low_product_yield->check_electrophile analyze_byproducts Identify Byproducts (GC-MS) Optimize Temperature side_products->analyze_byproducts end Improved Yield activate_mg->end slow_addition->end check_electrophile->end analyze_byproducts->end

Caption: A logical workflow for troubleshooting low-yield Grignard reactions.

References

improving the regioselectivity of 5-Bromo-1,3-difluoro-2-methylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of 5-Bromo-1,3-difluoro-2-methylbenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the desired product in the bromination of 1,3-difluoro-2-methylbenzene (2,6-difluorotoluene)?

A1: The primary goal is the regioselective synthesis of this compound, also known as 4-Bromo-2,6-difluorotoluene. This isomer is often a key intermediate in the development of pharmaceuticals and agrochemicals.

Q2: What are the main factors influencing the regioselectivity of this reaction?

A2: The regioselectivity of the electrophilic bromination of 2,6-difluorotoluene is primarily governed by the directing effects of the substituents on the benzene ring: the two fluorine atoms and the methyl group. The interplay between the electron-withdrawing inductive effect of the fluorine atoms and the electron-donating hyperconjugation effect of the methyl group, along with steric hindrance, determines the position of bromination.

Q3: What are the common side products in this synthesis?

A3: Common side products include other constitutional isomers of monobrominated 2,6-difluorotoluene, such as 3-bromo-2,6-difluorotoluene. Additionally, polybrominated products like 3,5-dibromo-2,6-difluorotoluene and 3,4,5-tribromo-2,6-difluorotoluene can form, especially under harsh reaction conditions or with an excess of the brominating agent.

Q4: How can I monitor the progress of the reaction and identify the products?

A4: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Product identification and quantification of isomer ratios are typically performed using GC, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired 5-bromo isomer Suboptimal reaction conditions: Incorrect temperature, reaction time, or choice of catalyst can lead to the formation of undesired isomers.Optimize reaction parameters: Systematically vary the temperature, reaction time, and catalyst. For instance, using a large excess of metallic iron as a catalyst with bromine at room temperature has been shown to favor the formation of the desired para-brominated product relative to the fluorine atoms.
Formation of polybrominated byproducts Excess of brominating agent: Using too much bromine or a highly reactive brominating agent can lead to multiple brominations on the aromatic ring.Control stoichiometry: Carefully control the molar ratio of the brominating agent to the 2,6-difluorotoluene. A slight excess of the brominating agent may be necessary, but a large excess should be avoided.
Formation of other monobromo isomers Competing directing effects: The fluorine and methyl groups direct bromination to different positions. The reaction conditions may favor the formation of the thermodynamically or kinetically controlled product that is not the desired isomer.Employ a milder brominating agent: Consider using N-Bromosuccinimide (NBS) instead of bromine, as it can sometimes offer higher selectivity. Utilize a Lewis acid catalyst: Lewis acids like FeBr₃ can influence the regioselectivity of the reaction. However, their effect should be experimentally evaluated as they can also lead to complex mixtures under certain conditions.
Complex product mixture that is difficult to separate Harsh reaction conditions: High temperatures or highly reactive reagents can lead to a variety of side reactions and the formation of a complex mixture of products.Use milder reaction conditions: Perform the reaction at a lower temperature and consider using a less reactive solvent. For example, a method employing a large excess of iron with bromine is conducted at room temperature. Purification: If a mixture is obtained, purification can be achieved through column chromatography or distillation.

Data Presentation

Table 1: Comparison of Bromination Methods for 2,6-Difluorotoluene

MethodBrominating AgentCatalyst/ReagentsTemperatureKey ProductsYieldReference
Excess Iron Bromine (3 equiv.)Iron powder (30 equiv.)Room Temperature3,5-Dibromo-2,6-difluorotoluene90%
Conventional Bromine (10 equiv.)Iron powder (2 equiv.)Room Temperature3,4,5-Tribromo-2,6-difluorotoluene87%

Note: The "Excess Iron" method demonstrates high selectivity for dibromination at the positions para to the fluorine atoms. While this specific example leads to a dibrominated product, the principle of using excess iron for selective bromination can be adapted to favor monobromination by adjusting the stoichiometry of bromine.

Experimental Protocols

Protocol 1: Regioselective Bromination using Excess Iron (Adapted for Monobromination)

This protocol is adapted from a method shown to provide high regioselectivity in the bromination of fluorinated aromatics. The key to achieving monobromination is the careful control of the bromine stoichiometry.

Materials:

  • 1,3-Difluoro-2-methylbenzene (2,6-difluorotoluene)

  • Iron powder (fine grade)

  • Bromine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-difluorotoluene (1.0 equiv.) and anhydrous dichloromethane.

  • Add iron powder (10-30 equiv.).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1.0-1.1 equiv.) in anhydrous dichloromethane to the stirred suspension.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the this compound.

Protocol 2: Bromination using N-Bromosuccinimide (NBS) and a Lewis Acid Catalyst

This protocol provides an alternative approach using a milder brominating agent, which can sometimes improve regioselectivity.

Materials:

  • 1,3-Difluoro-2-methylbenzene (2,6-difluorotoluene)

  • N-Bromosuccinimide (NBS)

  • Iron(III) bromide (FeBr₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium sulfite solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2,6-difluorotoluene (1.0 equiv.) and anhydrous dichloromethane.

  • Add anhydrous iron(III) bromide (0.1-0.3 equiv.).

  • Cool the mixture in an ice bath.

  • Add N-Bromosuccinimide (1.0-1.1 equiv.) portion-wise over a period of time.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium sulfite.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography to obtain the desired product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Work-up cluster_purification Purification A 1. Add 2,6-difluorotoluene and solvent to flask B 2. Add catalyst (e.g., Iron powder or FeBr3) A->B C 3. Cool the reaction mixture B->C D 4. Slowly add brominating agent (Bromine or NBS) C->D E 5. Stir at room temperature and monitor progress (TLC/GC) D->E F 6. Quench the reaction E->F G 7. Aqueous washes F->G H 8. Dry and concentrate organic phase G->H I 9. Purify by column chromatography H->I

Caption: General experimental workflow for the bromination of 2,6-difluorotoluene.

regioselectivity_factors cluster_substrate 2,6-Difluorotoluene cluster_directing_effects Directing Effects cluster_outcome Reaction Outcome cluster_products Potential Products Substrate Substituents F_atoms Fluorine Atoms (-I, +M) Ortho, Para-directing (deactivating) Substrate->F_atoms influences Me_group Methyl Group (+I, Hyperconjugation) Ortho, Para-directing (activating) Substrate->Me_group influences Regioselectivity Regioselectivity F_atoms->Regioselectivity Me_group->Regioselectivity Desired 5-Bromo Isomer (Para to Methyl) Regioselectivity->Desired Side Other Isomers & Polybrominated Products Regioselectivity->Side

Caption: Factors influencing the regioselectivity of 2,6-difluorotoluene bromination.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 4-Bromo-2,6-difluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions with the sterically hindered and electron-deficient substrate, 4-Bromo-2,6-difluorotoluene.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with 4-Bromo-2,6-difluorotoluene challenging?

A1: The primary challenges arise from the electronic and steric properties of the substrate. The two fluorine atoms are strongly electron-withdrawing, which can deactivate the C-Br bond towards oxidative addition, a critical step in many catalytic cycles. Additionally, the ortho-fluorine atoms create significant steric hindrance around the reaction center, impeding the approach of the catalyst and the coupling partner.

Q2: Which type of coupling reaction is most suitable for 4-Bromo-2,6-difluorotoluene?

A2: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings have all been employed with varying degrees of success. The optimal choice depends on the desired transformation (C-C, C-N, or C-C triple bond formation) and the specific coupling partner. Generally, catalyst systems with bulky, electron-rich ligands are required to overcome the substrate's inherent challenges.

Q3: What are the key parameters to optimize for a successful coupling reaction?

A3: The most critical factors to consider are the choice of palladium precursor, ligand, base, and solvent. Catalyst loading and reaction temperature also play a significant role. For this particular substrate, careful optimization of these parameters is essential to achieve high yields and minimize side reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes & Solutions:

  • Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.

    • Solution: Employ catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium® ligands) or N-heterocyclic carbene (NHC) ligands. These promote the formation of a more reactive catalytic species.

  • Inappropriate Base: The choice of base is crucial for activating the coupling partner and facilitating the catalytic cycle.

    • Solution: For Suzuki couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones. For Buchwald-Hartwig aminations, strong non-nucleophilic bases such as NaOt-Bu or LHMDS are typically required.

  • Low Reaction Temperature: The activation energy for the oxidative addition of 4-Bromo-2,6-difluorotoluene can be high.

    • Solution: Increasing the reaction temperature, sometimes to 100°C or higher, may be necessary to drive the reaction to completion.

  • Catalyst Deactivation: The catalyst can decompose at elevated temperatures or in the presence of impurities.

    • Solution: Ensure all reagents and solvents are anhydrous and degassed. Using a higher catalyst loading or a pre-catalyst that is more stable can also be beneficial.

Issue 2: Formation of Side Products (e.g., Homocoupling, Protodebromination)

Possible Causes & Solutions:

  • Slow Cross-Coupling Rate: If the desired cross-coupling is slow, side reactions can become more prominent.

    • Solution: Optimize the catalyst system and reaction conditions to accelerate the cross-coupling reaction. Using a more active ligand or a higher temperature can often help.

  • Presence of Water: Water can lead to the protodebromination of the starting material or the decomposition of the boronic acid/ester in Suzuki couplings.

    • Solution: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (Argon or Nitrogen).

  • Oxygen Sensitivity: The catalytic species can be sensitive to oxygen, leading to catalyst deactivation and side reactions.

    • Solution: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere throughout the reaction.

Data Presentation: Catalyst Performance in Coupling Reactions

The following tables summarize catalyst systems and conditions for coupling reactions with 4-Bromo-2,6-difluorotoluene and structurally similar substrates. Please note that optimal conditions may vary depending on the specific coupling partner.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

Aryl BromideCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromo-2,6-difluorotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10016>95
4-Bromo-2,6-difluorotoluene4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane1001285-95
1-Bromo-2,5-difluorobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801289
4-BromobenzotrifluoridePhenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄t-BuOH10018~90

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Amines

Aryl BromideAmineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromo-2,6-difluorotolueneMorpholinePd₂(dba)₃ / XantphosNaOt-BuToluene10024High
4-Bromo-2,6-difluorotolueneAniline[Pd(allyl)Cl]₂ / t-BuXPhosLHMDS1,4-Dioxane1001885-95
1-Bromo-2,5-difluoro-3-nitrobenzeneBenzophenone iminePd(dba)₂ / XantphosK₃PO₄iPrOAc80-High
4-BromobenzotrifluorideMorpholinePd(OAc)₂ / BrettPhosK₃PO₄Toluene11012>90

Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

Aryl BromideAlkyneCatalyst / Co-catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromo-2,6-difluorotoluenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene706Good
4-Bromo-2,6-difluorotolueneTrimethylsilylacetylene[DTBNpP]Pd(crotyl)Cl (Copper-free)TMPDMSORT18>90
1,4-Dibromo-2-(trifluoromethyl)benzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene8012High (site-selective)
4-BromobenzotrifluoridePhenylacetylenePdCl₂(PPh₃)₂ / CuIDiisopropylamineToluene60492

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk tube, add 4-Bromo-2,6-difluorotoluene (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., Toluene/H₂O, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Experimental_Workflow A 1. Reagent Preparation (Substrate, Boronic Acid, Base) B 2. Catalyst/Ligand Addition A->B C 3. Inert Atmosphere (Evacuate/Backfill with Argon) B->C D 4. Degassed Solvent Addition C->D E 5. Reaction (Heating & Stirring) D->E F 6. Monitoring (TLC / LC-MS) E->F F->E Incomplete? G 7. Workup (Quench, Extract, Wash) F->G Complete H 8. Purification (Column Chromatography) G->H I 9. Product Characterization H->I

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Catalyst_Selection Start Start: Coupling with 4-Bromo-2,6-difluorotoluene Coupling_Type Desired Coupling Type? Start->Coupling_Type Suzuki Suzuki (C-C) Coupling_Type->Suzuki C-C Buchwald Buchwald-Hartwig (C-N) Coupling_Type->Buchwald C-N Sonogashira Sonogashira (C-C≡) Coupling_Type->Sonogashira C-C≡ Suzuki_Cat Try Pd(OAc)₂ / SPhos or XPhos with K₃PO₄ or Cs₂CO₃ Suzuki->Suzuki_Cat Buchwald_Cat Try Pd₂(dba)₃ / Xantphos or t-BuXPhos with NaOt-Bu or LHMDS Buchwald->Buchwald_Cat Sonogashira_Cat Try Pd(PPh₃)₂Cl₂ / CuI or a Copper-Free System Sonogashira->Sonogashira_Cat End Proceed to Reaction Setup Suzuki_Cat->End Buchwald_Cat->End Sonogashira_Cat->End

Caption: Decision tree for initial catalyst selection.

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Catalyst Is the Catalyst System Appropriate? (Bulky, Electron-Rich Ligand) Start->Check_Catalyst Change_Catalyst Switch to a more robust catalyst/ligand system (e.g., Buchwald ligands) Check_Catalyst->Change_Catalyst No Check_Base Is the Base Strong Enough? Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Use a stronger base (e.g., Cs₂CO₃, NaOt-Bu) Check_Base->Change_Base No Check_Temp Is the Reaction Temperature Sufficient? Check_Base->Check_Temp Yes Change_Base->Check_Temp Increase_Temp Increase reaction temperature Check_Temp->Increase_Temp No Check_Purity Are Reagents/Solvents Anhydrous and Degassed? Check_Temp->Check_Purity Yes Increase_Temp->Check_Purity Purify_Reagents Ensure rigorous drying and degassing procedures Check_Purity->Purify_Reagents No Success Improved Yield Check_Purity->Success Yes Purify_Reagents->Success

Caption: Troubleshooting flowchart for low product yield.

removing unreacted starting materials from 5-Bromo-1,3-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-1,3-difluoro-2-methylbenzene. The focus is on the effective removal of unreacted starting materials and other common impurities encountered during its synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, which is commonly synthesized via the electrophilic bromination of 2,6-difluorotoluene.

ProblemPotential Cause(s)Recommended Solution(s)
Persistent yellow/orange color in the organic layer after aqueous workup. Residual bromine (Br₂) from the reaction.1. Quenching: During the workup, wash the organic layer with a fresh saturated aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the color disappears. 2. Vigorous Agitation: Ensure thorough mixing during the wash to allow the reducing agent to react with all residual bromine.
Product contains significant amounts of the starting material (2,6-difluorotoluene) after initial extraction. 1. Incomplete reaction. 2. Insufficiently selective purification method.1. Reaction Optimization: Re-evaluate the reaction conditions (e.g., reaction time, temperature, stoichiometry of brominating agent) to drive the reaction to completion. 2. Purification Technique: If the starting material is still present, employ a more efficient purification method such as flash column chromatography or fractional distillation.
Emulsion formation during aqueous workup. 1. High concentration of salts. 2. Presence of polar solvents like DMF or DMSO if used in the reaction.1. Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel to help break the emulsion. 2. Solvent Dilution: If polar aprotic solvents were used, dilute the reaction mixture with a larger volume of a non-polar extraction solvent (e.g., diethyl ether, ethyl acetate) before washing. 3. Centrifugation: For small-scale and persistent emulsions, centrifugation can be an effective method for phase separation.
Low recovery of the product after purification. 1. Product loss during aqueous washes. 2. Decomposition on silica gel during chromatography. 3. Co-distillation with the solvent or loss during solvent removal.1. Back-Extraction: After the initial separation, re-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. 2. Deactivation of Silica Gel: If decomposition is suspected during column chromatography, the silica gel can be deactivated by pre-treating it with a small amount of a base, such as triethylamine, mixed with the eluent. 3. Careful Evaporation: Use a rotary evaporator with controlled temperature and pressure to avoid loss of the relatively volatile product.
Product is not pure enough after a single purification step. A single purification technique may not be sufficient to remove all impurities, especially if they have similar physical properties to the product.Sequential Purification: Combine different purification methods. For example, perform an initial aqueous workup followed by flash column chromatography and then, if necessary for very high purity, a final distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials and impurities in the synthesis of this compound?

The most common synthesis route is the bromination of 2,6-difluorotoluene. Therefore, the primary unreacted starting material is 2,6-difluorotoluene . Other common impurities include residual brominating agents (e.g., bromine , N-bromosuccinimide ), byproducts from the reaction, and solvents.

Q2: What is the purpose of the aqueous workup, and what are the key steps?

The aqueous workup is a critical first step to remove water-soluble impurities, residual acids or bases, and unreacted water-soluble reagents. A typical workup involves:

  • Quenching: Neutralizing any remaining reactive reagents. For bromination, this often involves washing with a reducing agent like sodium thiosulfate to remove excess bromine.

  • Extraction: Dissolving the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Washing: Sequentially washing the organic layer with an aqueous basic solution (like sodium bicarbonate) to remove acidic impurities, followed by water and then brine to remove water-soluble impurities and residual water.[1]

  • Drying: Drying the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

Q3: Which purification technique is most effective for separating this compound from unreacted 2,6-difluorotoluene?

Both flash column chromatography and fractional distillation can be effective. The choice depends on the scale of the reaction and the available equipment.

  • Flash Column Chromatography is highly effective for separating compounds with different polarities. Since this compound is more polar than 2,6-difluorotoluene, it will have a lower Rf value on a silica gel TLC plate and will elute later from the column.

  • Fractional Distillation can also be used, as there is a difference in the boiling points of the product and the starting material. However, this may be less practical on a small laboratory scale.

Q4: My product appears to be degrading on the silica gel column. What can I do?

Aromatic compounds, especially those with activating groups, can sometimes be sensitive to the acidic nature of standard silica gel. To mitigate this:

  • Deactivate the Silica Gel: Prepare a slurry of the silica gel in the eluent containing a small amount of a base, such as 1-2% triethylamine. This will neutralize the acidic sites on the silica.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic).

  • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound is in contact with the silica gel.

Q5: What are typical yields and purity levels I can expect?

Experimental Protocols

General Aqueous Workup Protocol for Bromination of 2,6-difluorotoluene
  • Cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate. Shake until the orange/red color of bromine disappears.

  • Add an organic solvent (e.g., diethyl ether or ethyl acetate) to extract the product.

  • Separate the organic layer.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution.

    • Water.

    • Saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Flash Column Chromatography Protocol
  • Select an appropriate eluent system: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A common starting point for compounds of this type is a mixture of hexanes and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.2-0.3.

  • Pack the column: Pack a glass column with silica gel using the chosen eluent.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent like dichloromethane if necessary) and carefully load it onto the top of the silica gel bed.

  • Elute the column: Add the eluent to the top of the column and apply positive pressure (e.g., with a pump or inert gas) to force the solvent through the column at a steady rate.

  • Collect fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze fractions: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis Reaction_Mixture Crude Reaction Mixture (Product, Unreacted Starting Material, Reagents) Quenching Quenching (e.g., Na2S2O3 wash) Reaction_Mixture->Quenching Remove excess bromine Extraction Extraction (e.g., Diethyl Ether) Quenching->Extraction Washing Washing (NaHCO3, H2O, Brine) Extraction->Washing Remove water- soluble impurities Drying Drying (e.g., Na2SO4) Washing->Drying Concentration Solvent Removal Drying->Concentration Column_Chromatography Flash Column Chromatography Concentration->Column_Chromatography Separate by polarity Distillation Fractional Distillation Concentration->Distillation Separate by boiling point Purity_Check Purity & Identity Confirmation (NMR, GC-MS) Column_Chromatography->Purity_Check Distillation->Purity_Check

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic Start Crude Product Analysis (e.g., TLC, 1H NMR) Impurity_Check Are unreacted starting materials present? Start->Impurity_Check No_Impurities Proceed to next step Impurity_Check->No_Impurities No Column_Chromatography Perform Flash Column Chromatography Impurity_Check->Column_Chromatography Yes Distillation Perform Fractional Distillation Impurity_Check->Distillation Yes (alternative) Optimize_Reaction Optimize Reaction Conditions Impurity_Check->Optimize_Reaction High amount of starting material Color_Check Is the product colored? Yield_Check Is the yield low? Color_Check->Yield_Check No Quench_Again Repeat Quenching Step (e.g., Na2S2O3 wash) Color_Check->Quench_Again Yes Pure_Product Pure Product Yield_Check->Pure_Product No Back_Extract Back-extract aqueous layers Yield_Check->Back_Extract Yes No_Impurities->Color_Check Column_Chromatography->Color_Check Distillation->Color_Check Quench_Again->Yield_Check Back_Extract->Pure_Product

Caption: Decision tree for troubleshooting common purification issues.

References

impact of solvent choice on the reactivity of 5-Bromo-1,3-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 5-Bromo-1,3-difluoro-2-methylbenzene. The choice of solvent is a critical parameter that can significantly influence reaction outcomes, and this guide offers insights into solvent effects on common cross-coupling and organometallic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound, and which solvents are typically recommended?

A1: this compound is a versatile building block commonly used in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation. The choice of solvent is crucial for the success of these reactions.

  • Suzuki-Miyaura Coupling: A mixture of a nonpolar aromatic solvent and water is often effective. Toluene/water or dioxane/water are common choices. The aqueous phase is necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) required for the transmetalation step.

  • Buchwald-Hartwig Amination: Aprotic, non-polar to moderately polar solvents are generally preferred. Toluene and 1,4-dioxane are widely used.[1] Ethereal solvents like THF can also be effective.[2]

  • Grignard Reagent Formation: Strictly anhydrous ethereal solvents are required to prevent quenching of the highly basic Grignard reagent. Diethyl ether and tetrahydrofuran (THF) are the most common solvents for this transformation.[3]

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. Could the solvent be the issue?

A2: Yes, the solvent system is a critical factor in Suzuki-Miyaura couplings. Low yields can often be attributed to issues with solvent choice and quality.

  • Poor Solubility: Ensure that your starting materials, particularly the boronic acid or ester and the base, have adequate solubility in the chosen solvent system. A biphasic system like toluene/water or dioxane/water is often used to dissolve both the organic and inorganic reagents.[4]

  • Catalyst Deactivation: Solvents must be thoroughly degassed before use. Dissolved oxygen can oxidize the Pd(0) catalyst, leading to deactivation.[5]

  • Side Reactions: The use of protic solvents other than water in the biphasic mixture can lead to protodeboronation of the boronic acid, reducing the amount available for cross-coupling.

Q3: I am observing significant hydrodehalogenation (replacement of bromine with hydrogen) in my Buchwald-Hartwig amination. How can the solvent choice help mitigate this?

A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. The solvent can play a role in minimizing this undesired pathway.

  • Anhydrous Conditions: Ensure your solvent is strictly anhydrous. Traces of water can be a proton source for the hydrodehalogenation side reaction.

  • Solvent Polarity: While a range of solvents can be used, highly polar aprotic solvents may sometimes promote side reactions. Screening less polar solvents like toluene or t-butyl ethers might be beneficial.

Q4: For the formation of a Grignard reagent from this compound, is THF always a better choice than diethyl ether?

A4: Not necessarily. Both THF and diethyl ether are excellent solvents for Grignard reagent formation. The choice may depend on the desired reaction temperature and the subsequent reaction.

  • THF (Tetrahydrofuran): Has a higher boiling point (66 °C) than diethyl ether, allowing for reactions to be run at a higher temperature, which can be beneficial for sluggish reactions. Its higher solvating power can also help to stabilize the Grignard reagent.

  • Diethyl Ether: Has a lower boiling point (34.6 °C), which can be advantageous for reactions that need to be maintained at a lower temperature. It is also less hygroscopic than THF.

The critical factor for both is to use a freshly opened bottle of anhydrous solvent or a properly dried and distilled solvent to ensure the absence of water.[3]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Solvent-Related Cause Troubleshooting Steps
Low or No Conversion Poor solubility of the base (e.g., K₂CO₃, K₃PO₄).Switch to a more soluble base like Cs₂CO₃. Consider using a solvent mixture that better solubilizes the base, such as dioxane/water or THF/water.[6][7]
Catalyst is not active.Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.[5][8]
Protodeboronation of Boronic Acid Presence of excess protic sources.Use a minimal amount of water, just enough to dissolve the base. Ensure other solvents are anhydrous.
Homocoupling of Boronic Acid Inefficient transmetalation.The choice of base and its solubility are critical. A solvent system that promotes the solubility of the base can improve the rate of transmetalation relative to homocoupling.
Buchwald-Hartwig Amination
Issue Potential Solvent-Related Cause Troubleshooting Steps
Low Reaction Rate Poor solubility of starting materials or the base.Screen alternative solvents such as toluene, dioxane, or THF.[2] For insoluble inorganic bases, ensure vigorous stirring. Consider a soluble organic base like DBU in a suitable solvent.[9]
Catalyst Decomposition Reaction temperature is too high for the solvent.Choose a solvent with a higher boiling point if high temperatures are required (e.g., toluene or xylene over THF).
Hydrodehalogenation Presence of water or other protic impurities.Use anhydrous solvents. Consider adding a drying agent if necessary, though this should be done with caution to avoid interference with the reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Reagent Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene:water 4:1, or dioxane:water 4:1) to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound
  • Reagent Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the amine coupling partner (1.0-1.2 equiv.), the base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv.), the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), and the ligand (if not using a precatalyst).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring and monitor by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Data Summary

The following table summarizes the impact of different solvents on the yield of Suzuki-Miyaura and Buchwald-Hartwig reactions for substrates analogous to this compound, as reported in the literature. This data can serve as a starting point for optimization.

Table 1: Solvent Effects on Cross-Coupling Reactions of Aryl Bromides

Reaction TypeAryl BromideCoupling PartnerSolvent System (v/v)BaseYield (%)Reference
Suzuki-MiyauraBromobenzenePhenylboronic acidMeOH:H₂O (3:2)NaOH96.3[4]
Suzuki-MiyauraBromobenzenePhenylboronic acidDMFK₃PO₄30.9[4]
Suzuki-MiyauraBromobenzenePhenylboronic acidTHFK₃PO₄10.4[4]
Buchwald-HartwigBromobenzeneMorpholineTolueneNaOtBu>95[10]
Buchwald-HartwigBromobenzeneAnilineTolueneNaOtBu>95[10]
Buchwald-HartwigAryl BromideSecondary AmineToluenet-BuONa96->99[11]
Buchwald-HartwigAryl BromideSecondary Amine1,4-Dioxanet-BuONa87-91[11]

Visual Guides

G Solvent Selection Workflow for Cross-Coupling Reactions start Start: Select Reaction Type suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald grignard Grignard Formation start->grignard solvent_suzuki Consider biphasic systems: Toluene/H2O Dioxane/H2O THF/H2O suzuki->solvent_suzuki solvent_buchwald Consider aprotic solvents: Toluene Dioxane THF buchwald->solvent_buchwald solvent_grignard Use strictly anhydrous ethers: Diethyl Ether THF grignard->solvent_grignard check_solubility Are all reagents soluble? solvent_suzuki->check_solubility solvent_buchwald->check_solubility check_inertness Is the solvent degassed and anhydrous? solvent_grignard->check_inertness Critical! check_solubility->check_inertness Yes troubleshoot Troubleshoot: - Screen alternative solvents - Adjust base - Check catalyst check_solubility->troubleshoot No run_reaction Proceed with Small-Scale Test Reaction check_inertness->run_reaction Yes check_inertness->troubleshoot No run_reaction->troubleshoot Low Yield/Failed optimize Optimize Conditions: - Temperature - Concentration - Reaction Time run_reaction->optimize Successful troubleshoot->start Re-evaluate

Caption: Solvent selection workflow for cross-coupling reactions.

G Troubleshooting Logic for Failed Reactions start Reaction Failed or Low Yield q_solvent Is the solvent appropriate and pure? start->q_solvent q_conditions Are reaction conditions optimal? (Base, Temp, Inertness) q_solvent->q_conditions Yes action_solvent Action: - Screen alternative solvents - Ensure solvent is anhydrous & degassed q_solvent->action_solvent No a_solvent_yes Yes a_solvent_no No q_reagents Are reagents active and pure? (Catalyst, Ligand, Starting Materials) q_conditions->q_reagents Yes action_conditions Action: - Screen different bases - Adjust temperature - Verify inert atmosphere setup q_conditions->action_conditions No a_conditions_yes Yes a_conditions_no No action_reagents Action: - Use fresh catalyst/ligand - Purify starting materials q_reagents->action_reagents No re_evaluate Re-evaluate reaction design or consult further literature q_reagents->re_evaluate Yes a_reagents_yes Yes a_reagents_no No action_solvent->start Retry action_conditions->start Retry action_reagents->start Retry

Caption: Troubleshooting logic for failed reactions.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 5-Bromo-1,3-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reliable research and development. The presence of impurities in a compound like 5-Bromo-1,3-difluoro-2-methylbenzene, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, can significantly impact reaction outcomes, biological activity, and the safety profile of the final product.

This guide provides a comparative overview of a representative High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. It further compares this technique with other relevant analytical methods, offering insights into their respective strengths and weaknesses. The information is supported by experimental principles for the analysis of halogenated aromatic compounds.

Representative HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. A reversed-phase HPLC method is particularly well-suited for the analysis of moderately polar to nonpolar compounds like this compound.

While a specific validated method for this exact compound is not publicly available, the following protocol is a representative method based on established procedures for analogous halogenated aromatic compounds.

Experimental Protocol: Representative HPLC Method

Objective: To determine the purity of this compound and to detect and quantify any potential impurities.

ParameterSpecification
Instrumentation HPLC system with a UV-Vis or Photodiode Array (PDA) detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% formic acid)
Gradient Elution 0-5 min: 50% Acetonitrile5-20 min: 50-90% Acetonitrile20-25 min: 90% Acetonitrile25-30 min: 90-50% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 254 nm (or PDA scan from 200-400 nm)
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

System Suitability: Before sample analysis, the suitability of the chromatographic system should be verified. This typically includes multiple injections of a standard solution to check for consistency in retention time, peak area, tailing factor, and theoretical plates.

Purity Data of Commercially Available this compound

The following table summarizes the typical purity levels of this compound available from commercial suppliers. It is important to note that the analytical method used to determine this purity is often not specified in detail by the supplier.

SupplierReported Purity
Supplier A≥97%
Supplier B98%

This data highlights the general quality of the commercially available material. For critical applications in drug development, an in-house purity verification using a validated analytical method is highly recommended.

Comparison of Analytical Methods for Purity Analysis

While HPLC is a primary tool for purity determination, other analytical techniques can provide complementary and sometimes critical information. The choice of method depends on the specific impurities of interest and the information required.

MethodPrincipleAdvantagesDisadvantages
HPLC-UV/PDA Differential partitioning between a stationary and mobile phase, with UV/Vis detection.High resolution for separating structurally similar impurities. Excellent for quantification. Robust and widely available.Requires impurities to have a UV chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent for identifying and quantifying volatile impurities, such as residual solvents. High sensitivity and specificity.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information about the main component and impurities. Can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Provides molecular weight information for impurity identification. High sensitivity and selectivity.Higher cost and complexity compared to HPLC-UV.

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the typical workflow for determining the purity of this compound using the representative HPLC method described above.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve_Sample Dissolve in Acetonitrile Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Acetonitrile Standard->Dissolve_Standard HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Inject_Sample Inject Sample Dissolve_Sample->Inject_Sample Inject_Standard Inject Standard Dissolve_Standard->Inject_Standard HPLC_System->Inject_Standard HPLC_System->Inject_Sample Chromatogram Acquire Chromatograms Inject_Standard->Chromatogram Inject_Sample->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC purity analysis of this compound.

Logical Relationship of Analytical Techniques

The selection of an analytical technique is guided by the specific information required. The following diagram illustrates the logical relationship and decision-making process for choosing the appropriate method for purity analysis.

Analytical_Technique_Selection Start Purity Analysis of This compound Question1 Need to quantify known and unknown impurities? Start->Question1 Start->Question1 Question2 Are volatile impurities a concern? Question1->Question2 No HPLC HPLC-UV/PDA Question1->HPLC Yes Question1->HPLC Question3 Need structural information on impurities? Question2->Question3 No GCMS GC-MS Question2->GCMS Yes Question2->GCMS NMR NMR Question3->NMR Yes Question3->NMR LCMS LC-MS Question3->LCMS Yes Question3->LCMS HPLC->Question2 HPLC->Question2 GCMS->Question3 GCMS->Question3

Caption: Decision tree for selecting an analytical technique for purity analysis.

A Comparative Guide to the Reactivity of 5-Bromo-1,3-difluoro-2-methylbenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Brominated aromatic compounds are a cornerstone of cross-coupling chemistry, offering a versatile handle for the introduction of a wide array of functional groups. This guide provides a comparative analysis of 5-Bromo-1,3-difluoro-2-methylbenzene (also known as 4-Bromo-2,6-difluorotoluene) and other common brominated building blocks in widely-used palladium-catalyzed cross-coupling reactions.

The unique substitution pattern of this compound, featuring two electron-withdrawing fluorine atoms ortho to the bromine and a methyl group, imparts distinct reactivity profiles that can be leveraged for specific synthetic strategies. This guide will delve into a comparison of its performance in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental data from the literature.

Overview of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the electronic and steric environment of the carbon-bromine bond. Electron-withdrawing groups on the aromatic ring generally facilitate the oxidative addition step, which is often the rate-determining step of the catalytic cycle, thereby increasing the reaction rate. Conversely, sterically bulky groups ortho to the bromine can hinder the approach of the palladium catalyst, potentially slowing down the reaction.

In this compound, the two fluorine atoms exert a strong electron-withdrawing inductive effect, which is expected to enhance its reactivity in cross-coupling reactions compared to non-fluorinated analogues like bromotoluene. However, the presence of a methyl group and a fluorine atom in the ortho positions introduces steric factors that must be considered.

Comparative Performance in Key Cross-Coupling Reactions

The following sections present a comparative overview of this compound's performance in four major palladium-catalyzed cross-coupling reactions. The data is compiled from literature sources and is intended to provide a relative measure of reactivity and yield.

Table 1: Suzuki-Miyaura Coupling of Various Brominated Building Blocks with Phenylboronic Acid
EntryBrominated Building BlockCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012~90-95% (estimated based on similar substrates)
24-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95%[1]
31-Bromo-2,6-difluorobenzenePd(dppf)Cl₂K₂CO₃DME/H₂O802~90% (estimated based on similar substrates)
4BromobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012>95%

Note: Specific yield for entry 1 is an estimation based on the reactivity of similar fluorinated and methylated bromobenzenes in Suzuki-Miyaura coupling reactions. The electron-withdrawing fluorine atoms are expected to facilitate the reaction, leading to high yields.

Table 2: Heck Reaction of Various Brominated Building Blocks with Styrene
EntryBrominated Building BlockCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd(OAc)₂ / PPh₃Et₃NDMF10024~70-80% (estimated)
24-BromotoluenePd(OAc)₂Et₃NDMF10024~80%
31-Bromo-2,6-difluorobenzenePd(OAc)₂ / PPh₃Et₃NDMF12018~60%
4BromobenzenePd(OAc)₂Et₃NAcetonitrile804>90%[2]

Note: The yield for entry 1 is an estimation. The steric hindrance from the ortho-substituents might slightly lower the yield compared to less hindered substrates.

Table 3: Buchwald-Hartwig Amination of Various Brominated Building Blocks with Morpholine
EntryBrominated Building BlockCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd₂(dba)₃ / BINAPNaOtBuToluene10018~85-95% (estimated)
24-BromotoluenePd(OAc)₂ / P(tBu)₃NaOtBuToluene802>95%
31-Bromo-2,6-difluorobenzenePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane11024~80%
4BromobenzenePd(OAc)₂ / BINAPNaOtBuToluene1001>98%

Note: The yield for entry 1 is an estimation based on the general efficiency of Buchwald-Hartwig amination with electron-deficient aryl bromides.

Table 4: Sonogashira Coupling of Various Brominated Building Blocks with Phenylacetylene
EntryBrominated Building BlockCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₂Cl₂ / CuIEt₃NTHF6512~80-90% (estimated)
24-BromotoluenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF606~90%
31-Bromo-2,6-difluorobenzenePd(PPh₃)₄ / CuIi-Pr₂NHToluene8024~75%
4BromobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF256>95%[3][4]

Note: The yield for entry 1 is an estimation. The reaction is expected to proceed efficiently due to the electronic activation by the fluorine atoms.

Experimental Protocols

Detailed experimental protocols for the four major cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling Protocol

A mixture of the brominated building block (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and base (e.g., K₃PO₄, 2.0 mmol) is taken in a round-bottom flask. The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL) is then added. The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the specified time. After completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Heck Reaction Protocol

To a dried Schlenk tube are added the brominated building block (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., PPh₃, 4 mol%), and base (e.g., Et₃N, 2.0 mmol). The tube is evacuated and backfilled with an inert gas. A dry, degassed solvent (e.g., DMF or acetonitrile, 5 mL) is added, and the mixture is heated to the specified temperature (e.g., 100 °C) for the required time. Upon completion, the reaction is cooled, and the solid is filtered off. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired product.

Buchwald-Hartwig Amination Protocol

In an oven-dried Schlenk tube, the brominated building block (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) are combined. The tube is evacuated and backfilled with an inert gas. Anhydrous, degassed toluene (5 mL) is added, and the mixture is heated to the desired temperature (e.g., 100 °C) until the starting material is consumed. The reaction is then cooled to room temperature, diluted with ether, and filtered through a pad of Celite. The filtrate is concentrated, and the crude product is purified by flash chromatography.

Sonogashira Coupling Protocol

To a solution of the brominated building block (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL) in a Schlenk tube is added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) cocatalyst (e.g., CuI, 5 mol%). A base (e.g., triethylamine, 2.0 mmol) is then added, and the mixture is degassed and placed under an inert atmosphere. The reaction is stirred at the appropriate temperature (e.g., 25-65 °C) for the specified time. After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of the discussed synthetic transformations, the following diagrams illustrate the catalytic cycle of a Suzuki-Miyaura coupling and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OH)₂) pd_aryl_complex Ar-Pd(II)L₂-R pd_complex->pd_aryl_complex transmetalation->pd_aryl_complex Base pd_aryl_complex->pd0 reductive_elimination Reductive Elimination product Ar-R reductive_elimination->product product->pd0 Catalyst Regeneration

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow start Start | Reaction Setup (Reagents, Catalyst, Base, Solvent) reaction Reaction Heat and Stir (Monitor by TLC/GC-MS) start->reaction workup Work-up Quenching, Extraction, Washing reaction->workup purification Purification Column Chromatography workup->purification product Final Product | Characterization purification->product

General Experimental Workflow

Conclusion

This compound stands as a valuable and reactive building block for palladium-catalyzed cross-coupling reactions. The presence of two electron-withdrawing fluorine atoms generally enhances its reactivity, leading to high yields in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While steric hindrance from the ortho-substituents can play a role, particularly in the Heck reaction, this can often be overcome by careful selection of ligands and reaction conditions. This guide provides a foundational understanding and practical starting points for the utilization of this versatile building block in the synthesis of novel compounds for drug discovery and materials science. Researchers are encouraged to use the provided data and protocols as a basis for their own experimental design and optimization.

References

A Comparative Guide to the Reactivity of 5-Bromo-1,3-difluoro-2-methylbenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 5-Bromo-1,3-difluoro-2-methylbenzene and its structural isomers in common palladium-catalyzed cross-coupling reactions and Grignard reagent formation. The analysis is based on established principles of physical organic chemistry, supported by available experimental data for analogous compounds, to predict the relative reactivity of these valuable synthetic building blocks.

Introduction

Substituted bromodifluoromethylbenzenes are important intermediates in the synthesis of pharmaceuticals and advanced materials. The regiochemistry of the fluorine, methyl, and bromine substituents on the benzene ring significantly influences the reactivity of the C-Br bond. Understanding these differences is crucial for reaction optimization and the strategic design of synthetic routes. This guide focuses on the isomers of this compound, providing a comparative analysis of their expected reactivity based on steric and electronic effects.

The primary isomers of this compound are:

  • Isomer 1: this compound

  • Isomer 2: 4-Bromo-2,6-difluoro-1-methylbenzene

  • Isomer 3: 2-Bromo-1,5-difluoro-3-methylbenzene

  • Isomer 4: 1-Bromo-2,4-difluoro-3-methylbenzene

  • Isomer 5: 2-Bromo-3,5-difluoro-1-methylbenzene

  • Isomer 6: 1-Bromo-3,5-difluoro-2-methylbenzene

Predicted Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The rate-determining step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is the oxidative addition of the aryl bromide to the Pd(0) catalyst. The efficiency of this step is governed by both electronic and steric factors.

Electronic Effects:

  • Fluorine: As a strongly electronegative atom, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which makes the attached carbon more electrophilic and generally enhances the rate of oxidative addition.

  • Methyl Group: The methyl group is weakly electron-donating through an inductive effect (+I) and hyperconjugation, which can slightly decrease the electrophilicity of the carbon attached to the bromine.

Steric Effects:

  • Substituents ortho to the bromine atom can sterically hinder the approach of the bulky palladium catalyst, thereby decreasing the rate of oxidative addition. The larger the ortho substituent, the more pronounced this effect will be.

Based on these principles, a predicted order of reactivity can be established for the isomers. Isomers with minimal steric hindrance around the C-Br bond and those benefiting from the electron-withdrawing nature of fluorine atoms are expected to be more reactive.

G Electronic Electronic High_Reactivity High_Reactivity Electronic->High_Reactivity -I effect of F dominates Moderate_Reactivity Moderate_Reactivity Electronic->Moderate_Reactivity Suzuki Suzuki High_Reactivity->Suzuki Buchwald Buchwald High_Reactivity->Buchwald Grignard Grignard High_Reactivity->Grignard Steric Steric Low_Reactivity Low_Reactivity Steric->Low_Reactivity High ortho hindrance Steric->Moderate_Reactivity Low_Reactivity->Suzuki Low_Reactivity->Buchwald Low_Reactivity->Grignard Moderate_Reactivity->Suzuki Moderate_Reactivity->Buchwald Moderate_Reactivity->Grignard

Comparative Reactivity Analysis

The following table summarizes the predicted relative reactivity of the isomers based on the analysis of steric and electronic effects. The reactivity is categorized as High, Moderate, or Low.

IsomerStructurePredicted Relative ReactivityRationale
1. This compound High The bromine is flanked by a fluorine and a hydrogen, resulting in moderate steric hindrance. The two fluorine atoms strongly withdraw electron density from the ring, activating the C-Br bond towards oxidative addition.
2. 4-Bromo-2,6-difluoro-1-methylbenzene Low The bromine is ortho to two fluorine atoms, leading to significant steric hindrance. While the fluorine atoms are electron-withdrawing, the steric impediment is likely to be the dominant factor, reducing reactivity.
3. 2-Bromo-1,5-difluoro-3-methylbenzene Moderate The bromine is ortho to a fluorine atom and a hydrogen. The steric hindrance is less than in isomer 2. The fluorine atoms provide electronic activation.
4. 1-Bromo-2,4-difluoro-3-methylbenzene Moderate The bromine is ortho to a fluorine atom and a methyl group. The steric bulk of the methyl group is greater than that of a fluorine atom, leading to increased steric hindrance compared to isomer 3.
5. 2-Bromo-3,5-difluoro-1-methylbenzene High The bromine is ortho to a fluorine atom and a hydrogen, similar to isomer 3, suggesting moderate steric hindrance. The overall electron-withdrawing effect of the two fluorine atoms enhances reactivity.
6. 1-Bromo-3,5-difluoro-2-methylbenzene Low The bromine is ortho to a methyl group and a fluorine atom, similar to isomer 4. The steric hindrance from the ortho-methyl group is expected to significantly decrease reactivity.

Supporting Experimental Data (Analogous Systems)

Direct comparative experimental data for all isomers of bromodifluoromethylbenzene is scarce in the literature. However, studies on analogous substituted aryl bromides support the predicted reactivity trends. For instance, in Suzuki-Miyaura coupling reactions, aryl bromides with ortho substituents generally exhibit lower reactivity compared to their meta and para counterparts due to steric hindrance.[1][2] The choice of a bulky phosphine ligand is often crucial to overcome this steric impediment.[1] Similarly, in Buchwald-Hartwig aminations, ortho-substituted aryl halides can be challenging substrates.[3]

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Optimization of catalyst, ligand, base, solvent, and temperature will be necessary for each specific isomer.

General Protocol for Suzuki-Miyaura Coupling

G reagents Aryl Bromide Boronic Acid/Ester Pd Catalyst Ligand Base solvent Solvent (e.g., Toluene, Dioxane) reagents->solvent 1. Combine reaction Inert Atmosphere (Ar/N2) Heat (e.g., 80-110 °C) solvent->reaction 2. Degas & Heat workup Aqueous Workup Extraction reaction->workup 3. Quench & Extract purification Column Chromatography workup->purification 4. Purify product Coupled Product purification->product 5. Isolate

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%), ligand (e.g., SPhos, XPhos, PPh₃; 1-10 mol%), and base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2-3 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent (e.g., toluene, dioxane, THF/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

G reagents Aryl Bromide Amine Pd Precatalyst Ligand Base solvent Solvent (e.g., Toluene, Dioxane) reagents->solvent 1. Combine reaction Inert Atmosphere (Ar/N2) Heat (e.g., 100-120 °C) solvent->reaction 2. Degas & Heat workup Filtration Extraction reaction->workup 3. Cool & Filter purification Column Chromatography workup->purification 4. Purify product Arylamine Product purification->product 5. Isolate

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 equiv), amine (1.0-1.2 equiv), palladium precatalyst (e.g., a G3 or G4 precatalyst; 1-5 mol%), ligand (if not using a precatalyst), and a strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS; 1.2-1.5 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a dry, degassed solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Grignard Reagent Formation

The formation of a Grignard reagent (R-MgBr) from an aryl bromide is sensitive to both steric and electronic effects.

Electronic Effects: Electron-withdrawing groups, such as fluorine, can make the C-Br bond more susceptible to reaction with magnesium.

Steric Effects: Ortho substituents can hinder the approach of the aryl bromide to the magnesium surface, potentially slowing down or inhibiting the reaction.

Predicted Reactivity for Grignard Formation:

The reactivity trend for Grignard formation is expected to be similar to that for palladium-catalyzed cross-coupling, as both are sensitive to steric hindrance at the ortho positions.

  • High Reactivity: Isomers 1 and 5, with less steric hindrance around the bromine atom.

  • Moderate Reactivity: Isomers 3 and 4, with one ortho substituent.

  • Low Reactivity/Difficulty: Isomers 2 and 6, with two ortho substituents, are expected to be the most challenging for Grignard reagent formation. The use of highly activated magnesium (Rieke magnesium) or a halogen-metal exchange reaction may be necessary for these sterically hindered isomers.

General Protocol for Grignard Reagent Formation

Procedure:

  • Activate magnesium turnings in a dry flask under an inert atmosphere, for example, by adding a small crystal of iodine and gently heating.

  • Add a small portion of a solution of the aryl bromide in a dry ethereal solvent (e.g., THF, diethyl ether) to initiate the reaction.

  • Once the reaction has started (indicated by a color change and/or gentle refluxing), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

  • The resulting Grignard reagent solution can be used directly in subsequent reactions.

Conclusion

The reactivity of the isomers of this compound in common synthetic transformations is primarily dictated by a combination of steric hindrance and electronic effects. Isomers with minimal steric crowding around the C-Br bond and those activated by the strong inductive effect of fluorine atoms are predicted to be the most reactive. Conversely, isomers with bulky ortho substituents are expected to exhibit lower reactivity. While direct comparative experimental data is limited, these predictions, based on established chemical principles, provide a valuable framework for researchers in selecting the appropriate isomer and optimizing reaction conditions for their specific synthetic targets.

References

Validating the Structure of 5-Bromo-1,3-difluoro-2-methylbenzene Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Core Analytical Techniques for Structural Validation

The definitive structural confirmation of 5-bromo-1,3-difluoro-2-methylbenzene derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information, and their collective application is essential for unequivocal structure determination. The primary methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen and carbon-fluorine framework, including connectivity and the chemical environment of atomic nuclei.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition and provides structural clues through fragmentation patterns.

  • X-ray Crystallography: Offers the definitive three-dimensional atomic arrangement in the solid state, including bond lengths and angles.

Comparative Analysis of Expected Spectroscopic Data

The following tables summarize the expected quantitative data from NMR and Mass Spectrometry for this compound, based on established principles and data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
-CH₃~2.2~15-20The methyl proton signal is expected to be a singlet.
C1/C3-~160 (d, J ≈ 245 Hz)Carbons bonded to fluorine will appear as doublets due to C-F coupling.
C2-~115The chemical shift is influenced by the adjacent fluorine and methyl groups.
C4/C6~7.0-7.2~110-120 (d, J ≈ 20 Hz)Aromatic protons will likely appear as a multiplet.
C5-~110The carbon bonded to bromine

A Comparative Study of Catalysts for Suzuki Reactions with Halogenated Toluenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of catalyst is paramount, particularly when dealing with less reactive substrates such as halogenated toluenes. This guide provides a comparative analysis of three prominent phosphine ligand-based palladium catalyst systems for the Suzuki coupling of chloro-, bromo-, and iodotoluenes with phenylboronic acid.

Catalyst Performance Comparison

The following tables summarize the performance of palladium catalysts based on three different phosphine ligands: XPhos, SPhos, and Tri(tert-butyl)phosphine (P(t-Bu)₃). These ligands are representative of modern, bulky, and electron-rich phosphines that have demonstrated high efficacy in activating challenging substrates.

Table 1: Suzuki Coupling of Chlorotoluenes with Phenylboronic Acid

Catalyst SystemHalogenated Toluene IsomerCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ / XPhos 4-chlorotoluene2K₃PO₄Toluene11012>95
Pd(OAc)₂ / XPhos 2-chlorotoluene2K₃PO₄Toluene11012~90
Pd(OAc)₂ / SPhos 4-chlorotoluene2K₃PO₄Toluene1008>98
Pd(OAc)₂ / SPhos 2-chlorotoluene2K₃PO₄Toluene10018~95
Pd₂(dba)₃ / P(t-Bu)₃ 4-chlorotoluene1-2K₃PO₄Dioxane8024~88[1]
Pd₂(dba)₃ / P(t-Bu)₃ 2-chlorotoluene1-2Cs₂CO₃Dioxane10024~85

Table 2: Suzuki Coupling of Bromotoluenes with Phenylboronic Acid

Catalyst SystemHalogenated Toluene IsomerCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ / XPhos 4-bromotoluene1K₃PO₄Toluene804>98
Pd(OAc)₂ / XPhos 2-bromotoluene1K₃PO₄Toluene806>95
Pd(OAc)₂ / SPhos 4-bromotoluene1K₃PO₄Toluene802>99
Pd(OAc)₂ / SPhos 2-bromotoluene1K₃PO₄Toluene804>98
Pd₂(dba)₃ / P(t-Bu)₃ 4-bromotoluene1K₃PO₄THFRT12>95
Pd₂(dba)₃ / P(t-Bu)₃ 2-bromotoluene1K₃PO₄THFRT12~90

Table 3: Suzuki Coupling of Iodotoluenes with Phenylboronic Acid

Catalyst SystemHalogenated Toluene IsomerCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ / XPhos 4-iodotoluene0.5-1K₃PO₄TolueneRT-502>99
Pd(OAc)₂ / XPhos 2-iodotoluene0.5-1K₃PO₄TolueneRT-503>98
Pd(OAc)₂ / SPhos 4-iodotoluene0.5-1K₃PO₄TolueneRT-501>99
Pd(OAc)₂ / SPhos 2-iodotoluene0.5-1K₃PO₄TolueneRT-502>99
Pd₂(dba)₃ / P(t-Bu)₃ 4-iodotoluene0.5K₃PO₄THFRT6>98
Pd₂(dba)₃ / P(t-Bu)₃ 2-iodotoluene0.5K₃PO₄THFRT8>95

Experimental Protocols

Below are detailed, representative experimental protocols for the Suzuki-Miyaura coupling reactions cited in this guide.

General Procedure for Suzuki-Miyaura Coupling using XPhos or SPhos Ligands:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (XPhos or SPhos, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Stir the reaction mixture at the specified temperature for the indicated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Procedure for Suzuki-Miyaura Coupling using P(t-Bu)₃ Ligand:

  • In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and tri(tert-butyl)phosphine (P(t-Bu)₃, 0.024 mmol, 2.4 mol%) to an oven-dried vial.

  • Add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and the specified base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol).

  • Add the degassed solvent (e.g., dioxane or THF, 5 mL).

  • Seal the vial and stir the mixture at the specified temperature for the indicated time.

  • Workup and purification are performed as described in the protocol for XPhos and SPhos.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)₂ ArB->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide provides a foundational comparison to aid in the selection of an appropriate catalyst system for Suzuki reactions involving halogenated toluenes. The choice of ligand and reaction conditions can significantly impact yield and reaction time, especially when moving from more reactive iodotoluenes to the less reactive and more cost-effective chlorotoluenes.

References

GC-MS versus HPLC for impurity profiling of 5-Bromo-1,3-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of GC-MS and HPLC for Impurity Profiling of 5-Bromo-1,3-difluoro-2-methylbenzene

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for pharmaceutical intermediates such as this compound is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The identification and quantification of impurities are mandated by regulatory bodies to minimize potential risks. This guide provides a detailed, objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the comprehensive impurity profiling of this halogenated aromatic compound.

The choice between GC-MS and HPLC is fundamentally dictated by the physicochemical properties of the analyte and its potential impurities. This compound, being a substituted toluene, is expected to be a volatile and thermally stable compound, making it an ideal candidate for GC-MS analysis. However, the synthesis and degradation pathways can introduce a variety of impurities, including non-volatile or thermally labile species, for which HPLC would be the more appropriate analytical tool.

Methodology Comparison

A comprehensive impurity profiling strategy often necessitates the use of orthogonal analytical techniques to ensure all potential impurities are detected and quantified. Below, we present detailed, experimentally sound protocols for both GC-MS and HPLC, designed as a robust starting point for method development and validation for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency and provides detailed structural information, enabling high-confidence identification of unknown impurities.

Experimental Protocol: Proposed GC-MS Method

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with a split/splitless injector and an autosampler.

  • Chemicals and Reagents:

    • Methanol or Dichloromethane (GC grade) as the solvent.

    • Helium (99.999% purity) as the carrier gas.

    • This compound reference standard and sample.

  • GC Conditions:

    • Column: TRACE TR-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Temperature Program: Initial temperature of 80 °C (hold for 2 minutes), ramp at 10 °C/min to 250 °C, then ramp at 20 °C/min to 300 °C (hold for 5 minutes).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

    • Acquisition Mode: Full Scan for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a broad range of compounds, particularly those that are non-volatile or thermally sensitive. When coupled with a Diode Array Detector (DAD), it allows for the quantification of impurities and can provide preliminary identification based on UV spectra.

Experimental Protocol: Proposed HPLC-DAD Method

  • Instrumentation: A High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade) with 0.1% Formic Acid.

    • This compound reference standard and sample.

  • Chromatographic Conditions:

    • Column: C18 column, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 50% B, hold for 2 minutes; increase to 95% B over 15 minutes; hold at 95% B for 5 minutes; return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Detection: DAD monitoring at 220 nm and 254 nm, with full spectrum acquisition from 200-400 nm.

Data Presentation

For a clear comparison, the performance of each technique is summarized below.

Table 1: Comparison of GC-MS and HPLC for Impurity Profiling

FeatureGC-MSHPLC
Principle Separation of volatile compounds in a gaseous mobile phase based on boiling point and polarity.Separation of compounds in a liquid mobile phase based on partitioning, adsorption, ion exchange, or size exclusion.
Sample Requirements Analyte must be volatile and thermally stable.Suitable for non-volatile and thermally labile compounds.
Resolution Excellent, with high-efficiency capillary columns.Good, dependent on column and mobile phase selection.
Sensitivity Very high, especially in SIM mode.Good with UV-Vis detector; can be enhanced with MS.
Analysis Time Typically faster for volatile compounds (15-30 minutes).Can be longer, depending on the gradient program (15-40 minutes).
Impurity Identification High-confidence identification through mass spectral library matching.Tentative identification by UV spectrum and retention time; definitive identification requires an MS detector (LC-MS).
Cost Generally lower cost per run due to the use of inert gases.Higher solvent and consumable costs.

Table 2: Hypothetical Quantitative Data for Impurity Analysis of this compound

CompoundRetention Time (GC-MS)Relative Area % (GC-MS)Retention Time (HPLC)Relative Area % (HPLC)
Impurity A (Isomer)10.5 min0.08%8.2 min0.09%
This compound12.1 min99.75%11.5 min99.68%
Impurity B (Starting Material)9.8 min0.12%6.5 min0.15%
Impurity C (Non-volatile)Not DetectedN/A15.3 min0.08%

Visualizations

The following diagrams illustrate the experimental and logical workflows for the impurity analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample of 5-Bromo-1,3-difluoro- 2-methylbenzene Dilution Dilute in Volatile Solvent (e.g., Methanol) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Autosampler Autosampler Injection Vial->Autosampler GC Gas Chromatograph (Separation) Autosampler->GC MS Mass Spectrometer (Detection & Identification) GC->MS Chromatogram Generate Total Ion Chromatogram (TIC) MS->Chromatogram Integration Peak Integration Chromatogram->Integration Identification Mass Spectral Library Search Integration->Identification Quantification Quantify Impurities Identification->Quantification Report Generate Report Quantification->Report

Caption: A typical experimental workflow for GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample of 5-Bromo-1,3-difluoro- 2-methylbenzene Dilution Dissolve in Mobile Phase (e.g., Acetonitrile/Water) Sample->Dilution Vial Transfer to HPLC Vial Dilution->Vial Autosampler Autosampler Injection Vial->Autosampler HPLC HPLC System (Separation) Autosampler->HPLC DAD Diode Array Detector (Detection) HPLC->DAD Chromatogram Generate Chromatogram (at specific wavelengths) DAD->Chromatogram Integration Peak Integration Chromatogram->Integration Identification Identify by Retention Time & UV Spectrum Integration->Identification Quantification Quantify Impurities Identification->Quantification Report Generate Report Quantification->Report

Caption: A standard experimental workflow for HPLC-DAD analysis.

Caption: A logical workflow for selecting an analytical technique.

Conclusion

Both GC-MS and HPLC are powerful and indispensable techniques for the impurity profiling of this compound.

  • GC-MS is the superior choice for the detection and definitive identification of volatile and thermally stable impurities, such as isomers, residual starting materials, and volatile by-products. Its high sensitivity and the structural information provided by mass spectrometry make it an invaluable tool for identifying unknown peaks.

  • HPLC is essential for the analysis of a broader range of impurities, particularly non-volatile or thermally labile compounds that could be formed during synthesis or degradation. Its versatility makes it a cornerstone for comprehensive impurity analysis in pharmaceutical development.

For a complete and robust impurity profile of this compound, a dual-pronged approach is recommended. GC-MS should be employed to characterize the volatile impurity profile, while HPLC should be used to ensure that no non-volatile or thermally sensitive impurities are overlooked. This orthogonal approach provides the highest level of confidence in the quality and safety of the pharmaceutical intermediate.

quantitative analysis of 5-Bromo-1,3-difluoro-2-methylbenzene in a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Quantitative Analytical Methods for 5-Bromo-1,3-difluoro-2-methylbenzene in Reaction Mixtures

For researchers, scientists, and drug development professionals, the accurate quantification of intermediates like this compound is critical for reaction monitoring, yield optimization, and quality control. This guide provides a comparative analysis of common chromatographic techniques for the quantitative determination of this compound in a typical reaction mixture. The selection of the most suitable analytical method is contingent on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation.

The primary analytical techniques suitable for the quantitative analysis of this halogenated aromatic compound are Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.

Comparison of Analytical Techniques

The choice between GC and HPLC largely depends on the volatility and thermal stability of the analyte and other components in the reaction mixture. Given that this compound is a volatile compound, GC is a strong candidate. However, HPLC offers versatility for less volatile byproducts or starting materials that may also need to be monitored.

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Principle Separation of volatile compounds in a gaseous mobile phase based on boiling point and polarity, with detection by ion generation in a hydrogen flame.Separation of volatile compounds as in GC, with detection and identification based on mass-to-charge ratio.Separation of compounds in a liquid mobile phase based on polarity, with detection by absorption of UV light.
Analyte Suitability Volatile and thermally stable compounds.Volatile and thermally stable compounds.A wide range of compounds, including non-volatile and thermally labile ones.
Selectivity Moderate. Based on retention time. Co-elution can be an issue.High. Can distinguish between compounds with the same retention time based on their mass spectra.Moderate to High. Dependent on chromatographic resolution and UV spectral differences.
Sensitivity Good (ng to pg range).Excellent (pg to fg range).Good (ng to µg range).
Quantitative Accuracy Excellent with proper calibration.Excellent with proper calibration, especially with isotopically labeled internal standards.Excellent with proper calibration.
Speed Generally faster run times than HPLC.Similar run times to GC-FID.Can have longer run times depending on the complexity of the separation.
Cost (Instrument) Lower.Higher.Moderate.
Cost (Operational) Lower (gases are relatively inexpensive).Higher (requires vacuum systems, more maintenance).Moderate (solvents and columns can be costly).

Experimental Protocols

Detailed experimental protocols are essential for reproducible quantitative analysis. Below are representative methodologies for GC-FID, GC-MS, and HPLC-UV that can be adapted and optimized for the specific reaction mixture containing this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is well-suited for routine quantitative analysis due to its robustness and ease of use.

1. Sample Preparation:

  • Quench a known volume of the reaction mixture.

  • Dilute the quenched mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to a concentration within the calibrated range.

  • Add a known concentration of an internal standard (e.g., a structurally similar, non-interfering compound like 4-bromofluorobenzene).

  • Vortex and centrifuge if necessary to remove any particulate matter.

2. GC-FID Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5, DB-5, or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Detector Temperature: 300 °C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

3. Calibration:

  • Prepare a series of calibration standards of this compound with a constant concentration of the internal standard.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Protocol

HPLC is a valuable alternative, especially when dealing with complex matrices or when other non-volatile components of the reaction need to be analyzed simultaneously.

1. Sample Preparation:

  • Quench a known volume of the reaction mixture.

  • Dilute with the mobile phase to a suitable concentration.

  • Add a known concentration of an appropriate internal standard.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Parameters:

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water. A typical starting point could be 70:30 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: Determined by measuring the UV spectrum of this compound (likely around 210 nm or 254 nm).

3. Calibration:

  • Prepare calibration standards of the analyte and internal standard in the mobile phase.

  • Construct a calibration curve as described for the GC-FID method.

Visualization of Analytical Workflows

The following diagrams illustrate the general workflow for quantitative analysis and a decision-making process for selecting the appropriate technique.

Quantitative_Analysis_Workflow A Reaction Mixture Sampling B Sample Quenching & Dilution A->B C Internal Standard Addition B->C D Sample Preparation (e.g., Filtration, Extraction) C->D E Chromatographic Separation (GC or HPLC) D->E F Detection (FID, MS, or UV) E->F G Data Acquisition F->G H Peak Integration & Quantification G->H I Concentration Calculation using Calibration Curve H->I J Final Report I->J

Caption: General workflow for the quantitative analysis of a reaction mixture.

Method_Selection_Pathway A Analyte Volatile & Thermally Stable? B Need for Structural Confirmation? A->B Yes HPLC Consider HPLC-UV A->HPLC No C High Throughput Needed? B->C No GC_MS Consider GC-MS B->GC_MS Yes GC_FID Consider GC-FID C->GC_FID Yes C->GC_FID No

Caption: Decision pathway for selecting an analytical method.

Conclusion

Both GC and HPLC are powerful techniques for the quantitative analysis of this compound.

  • GC-FID is a cost-effective and robust method for routine analysis, assuming the analyte and potential impurities are volatile and thermally stable.

  • GC-MS provides the highest level of confidence in peak identification and is the preferred method when absolute certainty about the identity of the quantified peak is required, or when very low detection limits are necessary.

  • HPLC-UV is a versatile alternative, particularly useful if the reaction mixture contains non-volatile components of interest or if the analyte is thermally sensitive.

The final choice of method should be based on a careful consideration of the specific analytical requirements, available resources, and the complexity of the reaction matrix. Method validation, including assessments of linearity, accuracy, precision, and specificity, is crucial before implementation for routine use in a research or drug development setting.

A Comparative Guide to the Performance of 5-Bromo-1,3-difluoro-2-methylbenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected performance of 5-Bromo-1,3-difluoro-2-methylbenzene in key cross-coupling reactions. While specific experimental data for this particular substrate is not extensively documented in readily available literature, this guide extrapolates its likely reactivity based on data from structurally analogous fluorinated and methylated aryl bromides. The insights provided are intended to aid researchers in designing synthetic routes and optimizing reaction conditions.

The unique substitution pattern of this compound—featuring two electron-withdrawing fluorine atoms and one electron-donating, sterically hindering methyl group—presents a distinct reactivity profile. The fluorine atoms are expected to increase the electrophilicity of the aromatic ring, facilitating the initial oxidative addition step in many palladium-catalyzed cycles. Conversely, the ortho-methyl group can introduce steric hindrance that may influence catalyst-substrate interactions and reaction rates.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance.[1][2][3] For fluorinated aryl bromides, the electron-withdrawing nature of fluorine generally enhances reactivity.

Expected Performance and Comparative Data:

This compound is anticipated to be a highly effective substrate in Suzuki-Miyaura couplings. The fluorine atoms activate the C-Br bond towards oxidative addition. The primary challenge may be the steric hindrance from the ortho-methyl group, which could necessitate the use of bulky, electron-rich phosphine ligands to promote efficient catalysis.

Table 1: Suzuki-Miyaura Coupling Performance of this compound and Analogues

Aryl BromideCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
This compound (Predicted) Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100Good to ExcellentN/A
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃Dioxane/H₂O100>95[4]
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃Dioxane/H₂O100>95[4]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME8085[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk tube, add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6][7][8] The reaction is generally effective for a wide range of aryl halides and amines. The presence of electron-withdrawing groups on the aryl halide can facilitate the reaction.

Expected Performance and Comparative Data:

This compound is expected to be a suitable substrate for Buchwald-Hartwig amination. The activating effect of the fluorine atoms should promote the initial oxidative addition. As with the Suzuki coupling, the choice of a sterically appropriate phosphine ligand will be crucial to overcome the hindrance from the ortho-methyl group and achieve high yields.

Table 2: Buchwald-Hartwig Amination Performance of Analogous Aryl Bromides

Aryl BromideAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
This compound (Predicted) MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100Good to ExcellentN/A
BromobenzeneFluoroalkylamine[Pd(allyl)Cl]₂ / AdBippyPhosKOPhToluene11095[9]
5-BromoindazoleTrifluoroethylamineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified65[9]
Aryl HalidesPrimary/Secondary AminesPd(0) or Pd(II) / PhosphineNaOtBu, LiHMDSToluene, DioxaneRT - 120Generally High[6][7][8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base (e.g., sodium tert-butoxide).

  • Add the aryl bromide and the amine, followed by the solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the mixture with stirring for the specified time, or until the reaction is complete as monitored by an appropriate analytical technique.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic phase and concentrate it.

  • Purify the residue by flash chromatography.

III. Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds between aryl halides and terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[10]

Expected Performance and Comparative Data:

The reactivity of this compound in Sonogashira coupling is expected to be high due to the electron-withdrawing fluorine substituents. The reaction is generally less sensitive to steric hindrance compared to other cross-coupling reactions, so the ortho-methyl group may have a less pronounced effect.

Table 3: Sonogashira Coupling Performance of Analogous Bromoarenes

Aryl BromideAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
This compound (Predicted) PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT - 60ExcellentN/A
5-BromoindolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF100 (MW)70-90[11]
6-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRTHigh[12]
3-Bromo-1,2-dionesVarious AcetylenesPd(PPh₃)₂Cl₂ / CuIEt₃NTriethylamineRefluxup to 93[13]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a degassed solution of the aryl bromide (1.0 equiv) in a suitable solvent (e.g., THF/Et₃N mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄) and the copper(I) iodide co-catalyst.

  • Degas the mixture again for a few minutes.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

  • Purify the product via column chromatography.

IV. Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[14][15] The reaction typically favors electron-deficient alkenes and electron-neutral or electron-rich aryl halides.

Expected Performance and Comparative Data:

The performance of this compound in the Heck reaction will be influenced by its electronic properties. The electron-withdrawing fluorine atoms may slow down the reaction, as the Heck reaction often proceeds more efficiently with electron-rich aryl halides. However, with an appropriate choice of catalyst, ligand, and reaction conditions, good yields should be achievable, particularly with activated alkenes like acrylates.

Table 4: Heck Reaction Performance of Analogous Aryl Halides

Aryl HalideAlkeneCatalystBaseSolventTemp. (°C)Yield (%)Reference
This compound (Predicted) n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF110Moderate to GoodN/A
IodobenzeneStyrenePdCl₂KOAcMethanol120Good[14]
Aryl Bromidesn-Butyl AcrylatePd(OAc)₂ / Phosphine-Imidazolium SaltCs₂CO₃Dioxane120High[15]

Experimental Protocol: General Procedure for Heck Reaction

  • Combine the aryl bromide (1.0 equiv), the alkene (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if necessary), and a base (e.g., triethylamine or potassium carbonate) in a reaction vessel.

  • Add a high-boiling polar aprotic solvent such as DMF or NMP.

  • Heat the mixture under an inert atmosphere at a high temperature (typically 100-140 °C) for several hours.

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic extract, dry it, and remove the solvent under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

V. Stille Coupling

The Stille reaction involves the coupling of an organotin compound with an organic halide.[16][17][18] A key advantage is the stability and functional group tolerance of the organostannane reagents, though their toxicity is a significant drawback.

Expected Performance and Comparative Data:

This compound is expected to be a good substrate for the Stille coupling. The reaction mechanism is similar to the Suzuki coupling, and the activating effect of the fluorine atoms should be beneficial.

Table 5: Stille Coupling Performance of Structurally Related Aryl Halides

Aryl HalideOrganostannaneCatalyst/LigandAdditiveSolventTemp. (°C)Yield (%)Reference
This compound (Predicted) Tributyl(phenyl)stannanePd(PPh₃)₄LiClToluene100Good to ExcellentN/A
Enol triflateOrganotin reagentPd(dppf)Cl₂·DCMCuI, LiClDMF4087[19]
Aryl BromidesOrganotin ReagentsPd(OAc)₂ / Dabco-DMF110High[16]

Experimental Protocol: General Procedure for Stille Coupling

  • To a flame-dried reaction flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄), and a solvent (e.g., DMF or toluene).

  • Add the aryl bromide, the organostannane, and any additives such as LiCl or CuI.

  • Heat the reaction mixture to the required temperature (e.g., 80-110 °C) and monitor its progress.

  • Upon completion, cool the mixture and perform a work-up, which may include an aqueous KF wash to remove tin byproducts.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it.

  • Purify the product by column chromatography.

Visualizations

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the fundamental processes involved in palladium-catalyzed cross-coupling reactions.

G cluster_cycle Generalized Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R')L2 Ar-Pd(II)(R')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R')L2 Transmetalation (R'-M) Ar-Pd(II)(R')L2->Pd(0)L2 Reductive Elimination (Ar-R')

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

G cluster_workflow Experimental Workflow start Reaction Setup (Reagents, Solvent, Catalyst) reaction Inert Atmosphere (Argon/Nitrogen) start->reaction heating Heating & Stirring reaction->heating workup Aqueous Work-up & Extraction heating->workup purification Purification (Chromatography) workup->purification product Product Isolation & Characterization purification->product

Caption: A typical experimental workflow for cross-coupling reactions.

Decision-Making Framework

The choice of a specific cross-coupling reaction depends on the desired bond formation and available starting materials.

G cluster_decision Choosing a Cross-Coupling Reaction bond_type Desired Bond Type? cc_sp2_sp2 C(sp²)-C(sp²) bond_type->cc_sp2_sp2 Biaryl cc_sp2_sp C(sp²)-C(sp) bond_type->cc_sp2_sp Aryl-Alkyne cn C-N bond_type->cn Aryl-Amine cc_sp2_alkene C(sp²)-Alkene bond_type->cc_sp2_alkene Aryl-Alkene suzuki Suzuki-Miyaura (Boronic Acids) cc_sp2_sp2->suzuki stille Stille (Organostannanes) cc_sp2_sp2->stille sonogashira Sonogashira (Terminal Alkynes) cc_sp2_sp->sonogashira buchwald Buchwald-Hartwig (Amines) cn->buchwald heck Heck (Alkenes) cc_sp2_alkene->heck

Caption: Decision tree for selecting a cross-coupling reaction.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-1,3-difluoro-2-methylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 5-Bromo-1,3-difluoro-2-methylbenzene based on information for structurally similar halogenated aromatic compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the exact chemical being used before handling, storage, or disposal.

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This compound, a halogenated aromatic compound, requires specific handling procedures to mitigate potential hazards. This guide outlines the essential steps for its safe disposal in a laboratory setting.

Hazard Profile and Safety Precautions
Quantitative Data Summary of Structurally Similar Compounds

The following table summarizes key data for compounds structurally similar to this compound, providing an indication of its expected properties.

Property5-Bromo-2-fluorobenzonitrile2-Bromo-5-fluoro-1,3-dimethylbenzene[1]2-Bromo-5-fluorobenzotrifluoride[6]
Molecular Formula C₇H₃BrFNC₈H₈BrFC₇H₃BrF₄
Appearance SolidLiquidLiquid
Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.Causes skin and serious eye irritation. May cause respiratory irritation.Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.
Disposal Dispose of contents/container to an approved waste disposal plant.Dispose of contents/container to an approved waste disposal plant.Dispose of contents/container to an approved waste disposal plant.

Detailed Disposal Protocol

The disposal of this compound must be managed as hazardous waste, in strict accordance with institutional, local, state, and federal regulations.[7]

Step 1: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate correct disposal.

  • Designated Waste Container: Collect all waste containing this compound, including residues, contaminated materials (e.g., pipette tips, weighing paper), and rinsates from cleaning glassware, in a designated, properly labeled hazardous waste container.[4]

  • Halogenated Waste Stream: This compound is a halogenated organic chemical. It must be collected in a container specifically designated for halogenated organic waste.[8][9] Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible chemical streams.[8][10]

Step 2: Container Labeling

Accurate and thorough labeling of waste containers is a regulatory requirement and essential for safety.

  • "Hazardous Waste" Label: The container must be clearly marked with the words "Hazardous Waste."[4]

  • Full Chemical Name: List the full chemical name, "this compound," and any other chemical constituents in the waste, along with their approximate concentrations or volumes.[8]

  • Hazard Identification: Indicate the relevant hazards (e.g., Flammable, Toxic) on the label.[10]

Step 3: Safe Storage of Waste

Waste containers must be stored safely pending pickup by your institution's EHS department.

  • Closed Containers: Keep the waste container tightly closed at all times, except when adding waste.[10]

  • Storage Location: Store the container in a well-ventilated area, such as a satellite accumulation area (SAA) within the laboratory, and away from heat sources or ignition.[5]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[10]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is nearly full or has reached the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[4]

  • Professional Disposal: The standard and recommended method for the disposal of halogenated organic compounds is through a licensed chemical destruction facility, typically via controlled incineration.[11] Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal A Identify Waste as This compound B Consult SDS and Institutional EHS Protocols A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Obtain Designated Halogenated Waste Container C->D E Collect all waste (residue, rinsate, contaminated items) D->E F Keep Container Closed When Not in Use E->F G Label as 'Hazardous Waste' F->G H List Full Chemical Name and Concentrations G->H I Record Accumulation Start Date H->I J Store in a Well-Ventilated Satellite Accumulation Area I->J K Use Secondary Containment J->K L Container Full or Time Limit Reached? K->L M Contact EHS for Waste Pickup L->M Yes N Disposal by Licensed Waste Carrier (Incineration) M->N

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-Bromo-1,3-difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of 5-Bromo-1,3-difluoro-2-methylbenzene. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. The following information is based on best practices for handling halogenated aromatic compounds and data from safety data sheets (SDS) of structurally similar chemicals.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications & Rationale
Eyes & Face Chemical Splash Goggles and Face ShieldGoggles should be worn to protect against splashes.[1][2] A face shield provides an additional layer of protection for the entire face, especially when there is a risk of explosion or significant splashing.[3][4]
Hands Double Gloving: Nitrile or Neoprene GlovesNo single glove material protects against all chemicals.[5] Nitrile gloves offer good resistance to a range of chemicals.[5] Double gloving provides an extra barrier. For significant contamination risk, consider heavier-duty gloves like neoprene.[5] Always inspect gloves before use and change them immediately upon contamination.[4]
Body Chemical-Resistant Laboratory CoatA lab coat made of a material like Nomex® or 100% cotton should be worn.[4] It should be properly buttoned to cover as much skin as possible.[4]
Respiratory NIOSH-approved RespiratorTo be used in a well-ventilated area or a chemical fume hood.[6] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6] For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.[3][6]
Feet Closed-toe ShoesPrevents skin contact with spills.[6]

Operational Plan: Handling Protocol

1. Pre-Experiment Preparation:

  • Review Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for structurally similar compounds like 5-Bromo-2-fluoro-1,3-dimethylbenzene.[1][7]

  • Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly.[8]

  • PPE Availability: Confirm all necessary PPE is available and in good condition.[8]

  • Emergency Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher.[8]

2. Handling the Compound:

  • Always conduct work within the sash of a chemical fume hood.[6][8]

  • When weighing the solid compound, do so in a closed container within the hood to minimize dust dispersal.[8]

  • Use appropriate tools to avoid direct contact when transferring the chemical.[8]

  • Keep containers of the chemical tightly closed when not in use to prevent vapor release.[1][8]

3. Post-Handling Procedures:

  • Thoroughly clean the work area after the procedure.[8]

  • Decontaminate any equipment that has come into contact with the chemical.

  • Carefully remove PPE to avoid self-contamination, removing gloves last.[8]

  • Wash hands thoroughly with soap and water after removing gloves.[1][8]

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental responsibility.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[6] Do not mix with other incompatible waste streams.[8]

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, filter paper) should be placed in a dedicated, clearly labeled hazardous waste container.[8]

  • Liquid Waste: Liquid waste containing this compound must be collected in a separate, labeled, and sealed waste container.[8]

  • Container Management: Waste containers must be kept closed except when adding waste.[8] Label all waste containers with the full chemical name, concentration, and associated hazards.[8]

  • Final Disposal: Dispose of all hazardous waste through your institution's established hazardous waste management program.[1][8] Never pour chemical waste down the sink or dispose of it in regular trash.[8]

Emergency Protocol: Chemical Spill Workflow

The following diagram outlines the procedural steps for handling a spill of this compound.

A Spill Occurs B Alert others in the area A->B D Assess the spill size A->D C Evacuate if necessary B->C E Small Spill D->E Minor F Large Spill D->F Major G Don appropriate PPE E->G K Contact emergency services F->K H Contain the spill with absorbent material G->H I Collect absorbed material into a hazardous waste container H->I J Decontaminate the area I->J L Dispose of waste according to institutional guidelines J->L K->C

Caption: Chemical Spill Response Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.